molecular formula C5H4BrIN2 B1375024 4-Bromo-5-iodopyridin-2-amine CAS No. 1186115-39-8

4-Bromo-5-iodopyridin-2-amine

Cat. No.: B1375024
CAS No.: 1186115-39-8
M. Wt: 298.91 g/mol
InChI Key: CKYRRNXPSWKRSC-UHFFFAOYSA-N
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Description

4-Bromo-5-iodopyridin-2-amine is a useful research compound. Its molecular formula is C5H4BrIN2 and its molecular weight is 298.91 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Bromo-5-iodopyridin-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromo-5-iodopyridin-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-5-iodopyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BrIN2/c6-3-1-5(8)9-2-4(3)7/h1-2H,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKYRRNXPSWKRSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CN=C1N)I)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BrIN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10728647
Record name 4-Bromo-5-iodopyridin-2-amine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.91 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1186115-39-8
Record name 4-Bromo-5-iodopyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10728647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 4-Bromo-5-iodopyridin-2-amine: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Bromo-5-iodopyridin-2-amine, a key halogenated pyridine derivative with significant potential in medicinal chemistry and organic synthesis. This document details its chemical and physical properties, provides an in-depth analysis of its synthesis, explores its reactivity, and discusses its applications, particularly in the context of drug discovery. Safety protocols for handling this compound are also outlined.

Introduction

4-Bromo-5-iodopyridin-2-amine (CAS Number: 1186115-39-8) is a polysubstituted pyridine ring system featuring a unique arrangement of bromo, iodo, and amino functional groups.[1] This distinct substitution pattern makes it a valuable and versatile building block in the synthesis of complex heterocyclic compounds. The presence of multiple reactive sites allows for selective functionalization, enabling the construction of diverse molecular scaffolds for the development of novel therapeutic agents.[2] The strategic placement of the halogens and the amino group influences the electronic properties and reactivity of the pyridine core, making it an attractive starting material for targeted synthesis.[2][3]

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of 4-Bromo-5-iodopyridin-2-amine is essential for its effective use in research and development.

Table 1: Chemical and Physical Properties of 4-Bromo-5-iodopyridin-2-amine

PropertyValueSource(s)
CAS Number 1186115-39-8[1]
Molecular Formula C₅H₄BrIN₂[1][4]
Molecular Weight 298.91 g/mol [1]
Appearance Powder or liquid[4]
Purity ≥ 97%[4]
Moisture Content ≤ 5%[4]

Synthesis of 4-Bromo-5-iodopyridin-2-amine

The synthesis of 4-Bromo-5-iodopyridin-2-amine can be approached through strategic halogenation and functional group manipulation of pyridine precursors. General synthetic strategies such as directed ortho-metalation or halogen-exchange reactions have been suggested for this class of compounds.[2]

A plausible synthetic route, based on established pyridine chemistry, would involve a multi-step process. The following diagram illustrates a conceptual synthetic workflow.

Synthesis_Workflow Conceptual Synthesis Workflow for 4-Bromo-5-iodopyridin-2-amine Start 2-Aminopyridine Step1 Bromination Start->Step1 Intermediate1 2-Amino-5-bromopyridine Step1->Intermediate1 Step2 Iodination Intermediate1->Step2 Product 4-Bromo-5-iodopyridin-2-amine Step2->Product

Caption: Conceptual workflow for the synthesis of 4-Bromo-5-iodopyridin-2-amine.

General Synthetic Considerations

The synthesis of polysubstituted pyridines requires careful control of regioselectivity. The activating effect of the amino group directs electrophilic substitution to the ortho and para positions. However, steric hindrance and the electronic nature of existing substituents play a crucial role in determining the final substitution pattern.

Protocol for a related isomer, 2-Amino-5-bromo-3-iodopyridine, which can inform the synthesis of the target compound:

A common method for the synthesis of related bromo-iodo-aminopyridines involves a two-step process starting from 2-aminopyridine.[5][6]

Step 1: Bromination of 2-Aminopyridine to 2-Amino-5-bromopyridine [5]

  • Dissolve 2-aminopyridine in a suitable solvent such as acetone.

  • Cool the solution to a low temperature (e.g., -8°C).

  • Slowly add a solution of N-Bromosuccinimide (NBS) in the same solvent.

  • After the reaction is complete, remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a solvent system like ethanol/water.

Step 2: Iodination of 2-Amino-5-bromopyridine [5]

  • Dissolve 2-amino-5-bromopyridine in an acidic medium, such as 2M sulfuric acid.

  • Add potassium iodate (KIO₃) to the solution.

  • Heat the mixture to approximately 90-100°C.

  • Slowly add a solution of potassium iodide (KI).

  • After the reaction is complete, cool the mixture and adjust the pH to basic (pH 8.5-9.5) with a base like sodium hydroxide to precipitate the product.

  • The solid product can be collected by filtration, washed, and recrystallized.

It is important to note that the direct synthesis of 4-Bromo-5-iodopyridin-2-amine may require modifications to this procedure to achieve the desired regioselectivity.

Reactivity and Applications in Drug Discovery

The reactivity of 4-Bromo-5-iodopyridin-2-amine is dictated by its three functional groups: the amino group and the two different halogen atoms. This trifunctional nature allows for a variety of chemical transformations, making it a valuable intermediate in the synthesis of more complex molecules.[2]

Diagram of Potential Reactions:

Reactivity Potential Reaction Sites of 4-Bromo-5-iodopyridin-2-amine cluster_reactions Potential Reactions Molecule 4-Bromo-5-iodopyridin-2-amine Amino Group (Position 2) Bromo Group (Position 4) Iodo Group (Position 5) N_Alkylation N-Alkylation/ N-Arylation Molecule:f1->N_Alkylation Nucleophilic substitution Suzuki Suzuki Coupling Molecule:f2->Suzuki Cross-coupling Sonogashira Sonogashira Coupling Molecule:f3->Sonogashira Cross-coupling Buchwald_Hartwig Buchwald-Hartwig Amination Molecule:f2->Buchwald_Hartwig Cross-coupling

Caption: Potential reaction pathways for 4-Bromo-5-iodopyridin-2-amine.

The differential reactivity of the C-Br and C-I bonds is a key feature of this molecule. The C-I bond is generally more reactive in palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, allowing for selective functionalization at the 5-position. The C-Br bond can then be targeted for subsequent transformations under different reaction conditions. The amino group can undergo N-alkylation or N-arylation, further increasing the molecular diversity that can be generated from this scaffold.[2]

This versatility makes 4-Bromo-5-iodopyridin-2-amine a valuable precursor for the synthesis of kinase inhibitors and other biologically active compounds. The 2-aminopyridine motif is a common feature in many kinase inhibitors, where it often forms key hydrogen bond interactions with the hinge region of the kinase active site.[2]

Safety and Handling

As with any chemical compound, proper safety precautions must be observed when handling 4-Bromo-5-iodopyridin-2-amine. While a specific safety data sheet (SDS) for this compound is not widely available, information from related compounds can provide guidance.

General Safety Precautions: [7][8][9]

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[7][8]

  • Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Use only in a well-ventilated area. Wash hands and any exposed skin thoroughly after handling. Do not eat, drink, or smoke when using this product.[7][9]

  • Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[7]

  • First Aid:

    • Inhalation: If inhaled, remove to fresh air and keep at rest in a position comfortable for breathing. Call a poison center or doctor if you feel unwell.[7]

    • Skin Contact: If on skin, wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[7]

    • Eye Contact: If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[7]

    • Ingestion: If swallowed, call a poison center or doctor if you feel unwell. Rinse mouth.[7]

  • Disposal: Dispose of contents/container to an approved waste disposal plant.[7]

Conclusion

4-Bromo-5-iodopyridin-2-amine is a strategically important building block for organic synthesis and medicinal chemistry. Its unique substitution pattern of an amino group and two different halogens on a pyridine core provides a versatile platform for the generation of diverse and complex molecular architectures. While detailed experimental data for this specific isomer is limited in publicly accessible literature, its value as a synthetic intermediate is evident from its use in the preparation of more complex molecules. Further research into the synthesis, properties, and reactivity of this compound is warranted to fully exploit its potential in the development of novel therapeutics and other advanced materials.

References

  • Aaron Chemicals. (n.d.). 1186115-39-8 | MFCD16658670 | 4-Bromo-5-iodopyridin-2-amine. Retrieved from [Link]

  • Bunker, A., et al. (2009). 3-Amino-5-bromo-2-iodopyridine. Acta Crystallographica Section E: Structure Reports Online, 65(1), o28. Retrieved from [Link]

  • Ahirwar, M. K., et al. (1999). SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. HETEROCYCLES, 51(11), 2723-2728. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • Li, X., et al. (2016). Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. International Journal of Simulation: Systems, Science and Technology, 17(46), 55.1-55.5. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of 2-Amino-5-bromo-3-iodopyridine in Modern Drug Discovery. Retrieved from [Link]

  • Google Patents. (2013). CN102603622B - Synthetic method of 2-amino-4-bromopyridine.
  • Google Patents. (2015). CN103755628B - The synthetic method of the iodo-5-bromopyridine of 2-amino-3-.
  • PubChem. (n.d.). 2-Amino-5-bromo-3-iodopyridine. Retrieved from [Link]

  • ResearchGate. (2015, March 12). Why 2-amino-4-bromopyridine is more reactive to nucleophilic substitution reaction than 2-amino-5-bromopyridine?. Retrieved from [Link]

  • ResearchGate. (n.d.). The Characterization of 4- and 5-Iodo-2-aminoindan. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-3-bromo-5-iodopyridine. Retrieved from [Link]

Sources

An In-depth Technical Guide to 4-Bromo-5-iodopyridin-2-amine: A Key Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

4-Bromo-5-iodopyridin-2-amine is a strategically substituted heterocyclic compound that has emerged as a valuable building block in medicinal chemistry. Its unique arrangement of a nucleophilic amino group and two distinct, orthogonally reactive halogen atoms on a pyridine scaffold offers medicinal chemists a versatile platform for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of the molecular and physical properties of 4-Bromo-5-iodopyridin-2-amine, a detailed examination of its synthesis, and a discussion of its critical applications in the development of novel therapeutics, particularly in the realm of kinase inhibitors.

Molecular Profile and Physicochemical Properties

4-Bromo-5-iodopyridin-2-amine is a dihalogenated aminopyridine derivative. The presence of both bromine and iodine atoms allows for selective functionalization through a variety of cross-coupling reactions, a feature highly sought after in the design of synthetic routes for complex drug candidates.

Table 1: Core Molecular Data for 4-Bromo-5-iodopyridin-2-amine

PropertyValueSource
Molecular Formula C₅H₄BrIN₂[1][2]
Molecular Weight 298.91 g/mol [1]
CAS Number 1186115-39-8[1]
IUPAC Name 4-Bromo-5-iodopyridin-2-amine
Synonyms 4-Bromo-5-iodo-2-pyridinamine
Appearance Powder or liquid[2]
Purity Typically ≥97%[2]

Synthesis of 4-Bromo-5-iodopyridin-2-amine: A Step-by-Step Protocol

The synthesis of 4-Bromo-5-iodopyridin-2-amine is a multi-step process that requires careful control of reaction conditions to achieve the desired regioselectivity. While specific, detailed protocols for this exact isomer are not widely published in peer-reviewed journals, a plausible and efficient synthetic route can be extrapolated from established methodologies for the synthesis of related halogenated aminopyridines. The most logical approach involves the iodination of a readily available brominated precursor, 2-amino-4-bromopyridine.

Conceptual Synthetic Workflow

The synthesis hinges on the principle of electrophilic aromatic substitution on the pyridine ring. The amino group at the 2-position is an activating group and directs incoming electrophiles to the 3- and 5-positions. The existing bromine at the 4-position will also influence the regioselectivity of the subsequent iodination.

Synthesis_Workflow Start 2-Amino-4-bromopyridine (Precursor) Step1 Iodination Reaction Start->Step1 Iodinating Agent (e.g., NIS, I₂/HIO₃) Purification Purification (e.g., Column Chromatography) Step1->Purification Product 4-Bromo-5-iodopyridin-2-amine (Target Molecule) Purification->Product

Caption: A conceptual workflow for the synthesis of 4-Bromo-5-iodopyridin-2-amine.

Detailed Experimental Protocol (Hypothetical)

This protocol is based on established methods for the halogenation of aminopyridines and should be optimized for specific laboratory conditions.

Materials:

  • 2-Amino-4-bromopyridine

  • N-Iodosuccinimide (NIS)

  • Acetonitrile (anhydrous)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium thiosulfate solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes

  • Ethyl acetate

Procedure:

  • Reaction Setup: To a solution of 2-amino-4-bromopyridine (1.0 eq) in anhydrous acetonitrile (10 mL/mmol) under an inert atmosphere (e.g., nitrogen or argon), add N-Iodosuccinimide (1.1 eq) portion-wise at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.

  • Work-up: Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution to reduce any unreacted iodine. Dilute the mixture with dichloromethane and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to afford 4-Bromo-5-iodopyridin-2-amine as a solid.

Applications in Drug Discovery: A Scaffold for Kinase Inhibitors

The 2-aminopyridine moiety is a well-established "hinge-binding" motif in a multitude of kinase inhibitors. The strategic placement of bromine and iodine atoms on the 4- and 5-positions of this scaffold provides two distinct handles for further chemical elaboration through selective cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations. This allows for the systematic exploration of the chemical space around the core scaffold to optimize potency, selectivity, and pharmacokinetic properties of drug candidates.

The Rationale for Dihalogenation

The differential reactivity of the C-Br and C-I bonds is a key advantage of 4-Bromo-5-iodopyridin-2-amine. The C-I bond is more reactive towards palladium-catalyzed cross-coupling reactions, allowing for selective functionalization at the 5-position while leaving the bromine atom at the 4-position intact for a subsequent, different coupling reaction. This orthogonal reactivity is highly valuable in the construction of complex, polysubstituted pyridine derivatives.

Orthogonal_Reactivity Start 4-Bromo-5-iodopyridin-2-amine Step1 Selective Coupling at C5 (e.g., Suzuki Coupling) Start->Step1 Pd Catalyst, Boronic Acid Intermediate 4-Bromo-5-aryl-pyridin-2-amine Step1->Intermediate Step2 Coupling at C4 (e.g., Sonogashira Coupling) Intermediate->Step2 Pd Catalyst, Alkyne Product 4-Alkynyl-5-aryl-pyridin-2-amine (Polysubstituted Pyridine) Step2->Product

Caption: An illustration of the orthogonal reactivity of 4-Bromo-5-iodopyridin-2-amine in sequential cross-coupling reactions.

Role as a Precursor in Kinase Inhibitor Synthesis

Physicochemical and Spectral Data (Predicted and Representative)

Definitive, published spectral data for 4-Bromo-5-iodopyridin-2-amine is scarce. However, based on the analysis of its structure and data from closely related isomers, the following spectral characteristics can be anticipated:

  • ¹H NMR: The proton NMR spectrum is expected to show two singlets in the aromatic region, corresponding to the protons at the 3- and 6-positions of the pyridine ring. The chemical shifts of these protons would be influenced by the electron-withdrawing effects of the halogen substituents.

  • ¹³C NMR: The carbon NMR spectrum would display five distinct signals for the pyridine ring carbons. The carbons bearing the halogen atoms (C4 and C5) would exhibit characteristic chemical shifts.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak (M+) and/or a protonated molecular ion peak ([M+H]+) corresponding to the molecular weight of the compound. The isotopic pattern of the molecular ion peak would be characteristic of a molecule containing one bromine atom and one iodine atom.

  • Infrared (IR) Spectroscopy: The IR spectrum would likely show characteristic absorption bands for N-H stretching of the primary amine, C-N stretching, and C-H stretching of the aromatic ring, as well as absorptions corresponding to the C-Br and C-I bonds.

Safety and Handling

As a halogenated aromatic amine, 4-Bromo-5-iodopyridin-2-amine should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood.

  • Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

For detailed safety information, it is imperative to consult the Material Safety Data Sheet (MSDS) provided by the supplier.[3]

Conclusion

4-Bromo-5-iodopyridin-2-amine is a highly valuable and versatile building block for the synthesis of complex heterocyclic molecules. Its unique pattern of substitution, particularly the presence of two different halogen atoms with orthogonal reactivity, provides medicinal chemists with a powerful tool for the design and synthesis of novel drug candidates. The continued exploration of the synthetic utility of this compound is expected to lead to the discovery of new and improved therapeutics, particularly in the field of kinase inhibition.

References

  • Aaron Chemicals LLC. (n.d.). 4-Bromo-5-iodopyridin-2-amine. Retrieved from [Link]

Sources

Spectroscopic Data for 4-Bromo-5-iodopyridin-2-amine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the spectroscopic data for the novel compound 4-Bromo-5-iodopyridin-2-amine. Designed for researchers, scientists, and drug development professionals, this document outlines the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for the structural elucidation and characterization of this key synthetic intermediate. While this compound is noted as a precursor in synthetic chemistry, detailed public spectroscopic data is scarce.[1] This guide, therefore, presents a combination of established experimental protocols and predicted spectral data to empower researchers in their synthetic and analytical endeavors.

Introduction to 4-Bromo-5-iodopyridin-2-amine

4-Bromo-5-iodopyridin-2-amine, with the Chemical Abstracts Service (CAS) number 1186115-39-8, is a halogenated pyridine derivative.[1] Such compounds are of significant interest in medicinal chemistry and materials science due to their versatile reactivity and ability to serve as scaffolds for the synthesis of more complex molecules. The presence of bromine, iodine, and an amine group on the pyridine ring offers multiple sites for further chemical modification, making it a valuable building block in the development of novel pharmaceuticals and functional materials.

Accurate structural confirmation of such intermediates is paramount to the success of a synthetic campaign. The following sections provide a detailed guide to obtaining and interpreting the essential spectroscopic data for 4-Bromo-5-iodopyridin-2-amine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for determining the precise structure of an organic molecule in solution. For 4-Bromo-5-iodopyridin-2-amine, both ¹H (proton) and ¹³C (carbon-13) NMR are essential for unambiguous characterization.

Experimental Protocol for NMR Data Acquisition

A detailed and systematic approach to sample preparation and instrument setup is crucial for acquiring high-quality NMR spectra.

Sample Preparation:

  • Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Deuterated dimethyl sulfoxide (DMSO-d₆) is a common choice for polar compounds like aminopyridines. Alternatively, deuterated chloroform (CDCl₃) can be used if the compound is sufficiently soluble.

  • Sample Concentration: Weigh approximately 5-10 mg of 4-Bromo-5-iodopyridin-2-amine and dissolve it in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm). Modern NMR spectrometers can also reference the residual solvent peak.

Instrument Parameters:

  • Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for good signal dispersion.

  • ¹H NMR:

    • Pulse Program: A standard single-pulse experiment is usually sufficient.

    • Acquisition Time: 2-3 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 8-16 scans, depending on the sample concentration.

  • ¹³C NMR:

    • Pulse Program: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum and improve the signal-to-noise ratio.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024 or more scans are typically required due to the low natural abundance of ¹³C.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the amine protons.

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~ 8.1Singlet1HH-6The proton at position 6 is adjacent to the nitrogen atom and is expected to be the most deshielded aromatic proton.
~ 6.7Singlet1HH-3The proton at position 3 is ortho to the electron-donating amino group, leading to a more upfield chemical shift.
~ 5.5Broad Singlet2H-NH₂The amine protons are exchangeable and often appear as a broad signal. The chemical shift can vary with concentration and solvent.
Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.

Predicted Chemical Shift (δ, ppm)AssignmentRationale
~ 158C-2Carbon bearing the amino group, significantly deshielded.
~ 152C-6Aromatic carbon adjacent to the ring nitrogen, deshielded.
~ 145C-4Carbon attached to the bromine atom.
~ 110C-3Aromatic carbon shielded by the adjacent amino group.
~ 85C-5Carbon bearing the iodine atom, showing a characteristic upfield shift due to the heavy atom effect.
NMR Workflow Diagram

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis start Start dissolve Dissolve 5-10 mg in 0.7 mL Deuterated Solvent start->dissolve transfer Transfer to NMR Tube dissolve->transfer load_sample Load Sample into Spectrometer transfer->load_sample setup_exp Set Up ¹H and ¹³C Experiments load_sample->setup_exp acquire Acquire Data setup_exp->acquire process Fourier Transform & Phasing acquire->process integrate Integrate Peaks (¹H NMR) process->integrate assign Assign Chemical Shifts integrate->assign end Final Report assign->end

Caption: Workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol for IR Data Acquisition

Sample Preparation (Attenuated Total Reflectance - ATR):

  • Place a small amount of the solid sample directly onto the ATR crystal.

  • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

  • Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer is used.

  • Range: The spectrum is typically recorded from 4000 to 400 cm⁻¹.

  • Resolution: A resolution of 4 cm⁻¹ is generally sufficient.

  • Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Background: A background spectrum of the clean ATR crystal is recorded and subtracted from the sample spectrum.

Predicted IR Spectral Data
Predicted Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3400 - 3200N-H stretch (symmetric and asymmetric)Primary Amine (-NH₂)
3100 - 3000C-H stretchAromatic C-H
1640 - 1590N-H bendPrimary Amine (-NH₂)
1600 - 1450C=C and C=N ring stretchingPyridine Ring
1300 - 1000C-N stretchAromatic Amine
Below 1000C-Br and C-I stretchesHalogens
IR Spectroscopy Workflow Diagram

IR_Workflow cluster_prep Sample Preparation (ATR) cluster_acq Data Acquisition cluster_proc Data Analysis start Start place_sample Place Solid Sample on ATR Crystal start->place_sample apply_pressure Apply Pressure place_sample->apply_pressure background Collect Background Spectrum apply_pressure->background collect_sample Collect Sample Spectrum background->collect_sample process Process Spectrum (ATR Correction) collect_sample->process identify_peaks Identify Characteristic Absorption Bands process->identify_peaks end Final Report identify_peaks->end

Caption: Workflow for IR spectroscopic analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) is particularly valuable for confirming the molecular formula.

Experimental Protocol for MS Data Acquisition

Ionization Method:

  • Electrospray Ionization (ESI): A soft ionization technique suitable for polar molecules. The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and infused into the mass spectrometer. ESI typically produces the protonated molecule [M+H]⁺.

  • Electron Ionization (EI): A hard ionization technique that can cause fragmentation of the molecule, providing structural information. The sample is introduced into the ion source, often via a direct insertion probe or a gas chromatograph.

Mass Analyzer:

  • A high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap is recommended for accurate mass measurements.

Predicted Mass Spectrometry Data
m/z (mass-to-charge ratio)IonRationale
298.86[M]⁺Molecular ion with ⁷⁹Br. The isotopic pattern for one bromine and one iodine atom will be characteristic.
300.86[M+2]⁺Molecular ion with ⁸¹Br. The relative intensity of the [M]⁺ and [M+2]⁺ peaks will be approximately 1:1.
299.87[M+H]⁺Protonated molecular ion (for ESI) with ⁷⁹Br.
301.87[M+H+2]⁺Protonated molecular ion (for ESI) with ⁸¹Br.
Mass Spectrometry Workflow Diagram

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis start Start dissolve Dissolve Sample in Suitable Solvent (e.g., Methanol) start->dissolve introduce Introduce Sample (e.g., ESI Infusion) dissolve->introduce ionize Ionize Sample introduce->ionize analyze Analyze Ions (e.g., TOF) ionize->analyze process Generate Mass Spectrum analyze->process identify_ion Identify Molecular Ion and Fragments process->identify_ion confirm_formula Confirm Molecular Formula (HRMS) identify_ion->confirm_formula end Final Report confirm_formula->end

Caption: Workflow for mass spectrometric analysis.

Conclusion

The structural characterization of 4-Bromo-5-iodopyridin-2-amine is readily achievable through a combination of NMR, IR, and MS techniques. This guide provides the necessary experimental protocols and predicted spectral data to aid researchers in the unambiguous identification and quality control of this important synthetic intermediate. Adherence to these methodologies will ensure the scientific integrity of subsequent research and development efforts that utilize this versatile building block.

References

  • Vulcanchem. 4-Bromo-5-iodo-N,N-bis(4-methoxybenzyl)pyridin-2-amine.
  • Vulcanchem. 4-Bromo-5-iodo-N,N-bis(4-methoxybenzyl)pyridin-2-amine.

Sources

Technical Guide: A Framework for Determining and Understanding the Solubility of 4-Bromo-5-iodopyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

4-Bromo-5-iodopyridin-2-amine is a highly functionalized heterocyclic building block with significant potential in medicinal chemistry and materials science. Its utility in synthetic protocols is fundamentally linked to its physicochemical properties, chief among them being solubility. A comprehensive understanding of its behavior in various organic solvents is critical for optimizing reaction conditions, developing purification strategies, and formulating for downstream applications. This technical guide provides a robust framework for researchers, scientists, and drug development professionals to understand, predict, and experimentally determine the solubility of 4-Bromo-5-iodopyridin-2-amine. We delve into the molecular structure's influence on solubility, present a detailed, field-proven experimental protocol for quantitative measurement, and explore the nuanced role of intermolecular forces, including halogen bonding.

Introduction: The Strategic Importance of a Solubility Profile

In the landscape of drug discovery and development, heterocyclic scaffolds are paramount. 4-Bromo-5-iodopyridin-2-amine serves as a versatile precursor, with its distinct substitution pattern—featuring an amino group, a bromine atom, and an iodine atom—offering multiple, orthogonal sites for synthetic modification.[1] The efficiency of these synthetic transformations, from reaction kinetics to product isolation, is critically dependent on the solubility of this key starting material.[2] Poor solubility can lead to heterogeneous reaction mixtures, slow conversion rates, and challenges in purification, thereby impacting timelines and resource allocation.

Conversely, a well-characterized solubility profile empowers the scientist to:

  • Select optimal solvent systems for homogeneous reactions.

  • Design efficient crystallization and purification protocols.

  • Develop suitable formulations for screening and in-vitro/in-vivo studies.

This document serves not as a static data sheet, but as a comprehensive guide to building a deep, practical understanding of the solubility characteristics of 4-Bromo-5-iodopyridin-2-amine.

Physicochemical Profile and Structural Analysis

To predict how a molecule will behave in a solvent, we must first understand the molecule itself. The structure of 4-Bromo-5-iodopyridin-2-amine presents a fascinating interplay of functional groups, each contributing to its overall polarity and potential for intermolecular interactions.

Table 1: Physicochemical Properties of 4-Bromo-5-iodopyridin-2-amine

Property Value Source
Molecular Formula C₅H₄BrIN₂ [3]
Molecular Weight 298.91 g/mol [3][4]
Appearance White to light yellow solid [3]
IUPAC Name 4-Bromo-5-iodopyridin-2-amine N/A

| Predicted pKa | 2.15 ± 0.49 |[3] |

The key to its solubility lies in the balance of its structural features, as illustrated below.

Figure 1. Structural analysis of 4-Bromo-5-iodopyridin-2-amine highlighting key functional groups that govern its solubility.

  • Polar Core: The pyridine ring contains an electronegative nitrogen atom, creating a dipole moment and making the core of the molecule polar.[5][6] This nitrogen can also act as a hydrogen bond acceptor.

  • Hydrogen Bonding Group: The primary amine (-NH₂) at the 2-position is a potent hydrogen bond donor and acceptor. This group significantly enhances the potential for interaction with polar protic solvents like water, methanol, and ethanol.

  • Halogen Substituents: The bromine and iodine atoms are highly polarizable. While they increase the molecule's molecular weight and surface area, contributing to lipophilicity, they also introduce the possibility of halogen bonding—a specific, noncovalent interaction where the halogen acts as an electrophilic species.[7][8]

Theoretical Solubility Assessment

The principle of "like dissolves like" provides a foundational framework for predicting solubility.[9][10] This means polar compounds tend to dissolve in polar solvents, and nonpolar compounds in nonpolar solvents.[10] The dissolution process is an energetic trade-off: the energy required to break solute-solute and solvent-solvent interactions must be compensated by the energy released from forming new solute-solvent interactions.[9]

Based on the structural analysis, we can formulate the following hypotheses:

  • Polar Protic Solvents (e.g., Water, Methanol, Ethanol): The presence of the amino group and the pyridine nitrogen suggests that solubility should be favorable in these solvents due to strong hydrogen bonding potential. However, the large, hydrophobic halogen atoms and the overall molecular size will likely limit high solubility, especially in water. We predict moderate solubility in alcohols and low solubility in water.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile, Acetone): These solvents cannot donate hydrogen bonds but are strong acceptors and have significant dipole moments. The polar nature of the pyridine ring and the C-X bonds should promote solubility. Furthermore, the oxygen and nitrogen atoms in these solvents can act as Lewis bases, potentially forming strong halogen bonds with the iodine and bromine atoms.[7] High to moderate solubility is expected.

  • Nonpolar Solvents (e.g., Hexane, Toluene, Diethyl Ether): The molecule's significant polarity from the aminopyridine core is a mismatch for nonpolar solvents. While the large halogen atoms contribute some van der Waals interactions, these are unlikely to overcome the strong solute-solute interactions (e.g., hydrogen bonding in the crystal lattice). Low solubility is predicted in solvents like hexane. Toluene and diethyl ether, having slightly more polarizability and Lewis basic character, may show slightly better (but still limited) solubility.

Gold-Standard Protocol for Experimental Solubility Determination

Theoretical predictions require experimental validation. The Shake-Flask method is the most accurate and widely accepted technique for determining the thermodynamic equilibrium solubility of a solid compound in a liquid.[11][12][13] It is a robust method that ensures the solution has reached its maximum saturation point under controlled conditions.

Causality-Driven Experimental Choices
  • Why use an excess of solid? To ensure that the solvent is fully saturated and that the final concentration measured represents the true thermodynamic equilibrium solubility. The visible presence of undissolved solid at the end of the experiment is a critical validation step.[12]

  • Why agitate for 24-48 hours? This duration is typically required to overcome the kinetic barriers of dissolution and allow the system to reach a true equilibrium state between the solid and dissolved phases.[13]

  • Why control temperature? Solubility is highly dependent on temperature. Maintaining a constant temperature is crucial for obtaining reproducible and accurate data.[13][14]

  • Why filter through a syringe filter? To separate the saturated solution (supernatant) from the excess solid without altering the equilibrium. A 0.22 or 0.45 µm filter is standard to remove all particulate matter.

Step-by-Step Shake-Flask Protocol
  • Preparation:

    • Accurately weigh approximately 10-20 mg of 4-Bromo-5-iodopyridin-2-amine into a series of glass vials (e.g., 4 mL). Prepare in triplicate for each solvent to be tested.

    • Add a precise volume (e.g., 2.0 mL) of the selected organic solvent to each vial.

  • Equilibration:

    • Securely cap the vials.

    • Place the vials in an orbital shaker or on a stirring plate with a controlled temperature bath set to a standard temperature (e.g., 25 °C).

    • Agitate the suspensions at a consistent speed (e.g., 150-200 rpm) for 24 to 48 hours.

  • Phase Separation & Sampling:

    • After equilibration, allow the vials to stand undisturbed for at least 30 minutes to let the excess solid settle.

    • Carefully draw the supernatant into a syringe.

    • Immediately pass the solution through a chemically compatible syringe filter (e.g., PTFE or PVDF, 0.22 µm) into a clean, labeled analysis vial. This step must be performed quickly to minimize solvent evaporation.

  • Dilution and Analysis:

    • Accurately dilute a known volume of the filtered, saturated solution with a suitable mobile phase or solvent to bring the concentration into the linear range of a pre-calibrated analytical instrument (e.g., HPLC-UV).

    • Quantify the concentration of 4-Bromo-5-iodopyridin-2-amine in the diluted sample against a standard curve.

  • Calculation:

    • Calculate the original solubility in the solvent using the measured concentration and the dilution factor.

    • Express the final solubility in standard units, such as mg/mL or mol/L.

G cluster_0 start Start prep Step 1: Preparation Add excess solid to known volume of solvent (in triplicate) start->prep equil Step 2: Equilibration Agitate at constant T (25°C) for 24-48 hours prep->equil note1 Ensures saturation is reached prep->note1 settle Allow solid to settle (30 min) equil->settle note2 Achieves thermodynamic equilibrium equil->note2 filter Step 3: Phase Separation Filter supernatant through 0.22 µm syringe filter settle->filter dilute Step 4: Dilution & Analysis Accurately dilute filtrate for HPLC-UV analysis filter->dilute note3 Removes undissolved solid filter->note3 quant Quantify concentration against standard curve dilute->quant note4 Brings concentration into linear range dilute->note4 calc Step 5: Calculation Calculate solubility from concentration and dilution factor quant->calc end End (Solubility Data) calc->end

Figure 2. Experimental workflow for determining solubility via the Shake-Flask method.

Data Presentation

Quantitative results should be summarized in a clear, tabular format to facilitate comparison across different solvents. This allows for rapid identification of suitable solvent systems for specific applications.

Table 2: Template for Experimental Solubility Data of 4-Bromo-5-iodopyridin-2-amine at 25 °C

Solvent Solvent Class Polarity Index Experimental Solubility (mg/mL) Experimental Solubility (mol/L)
Water Polar Protic 10.2 [Enter Data] [Enter Data]
Methanol Polar Protic 5.1 [Enter Data] [Enter Data]
Ethanol Polar Protic 4.3 [Enter Data] [Enter Data]
Acetonitrile Polar Aprotic 5.8 [Enter Data] [Enter Data]
Acetone Polar Aprotic 5.1 [Enter Data] [Enter Data]
Dimethyl Sulfoxide (DMSO) Polar Aprotic 7.2 [Enter Data] [Enter Data]
Dichloromethane (DCM) Polar Aprotic 3.1 [Enter Data] [Enter Data]
Tetrahydrofuran (THF) Polar Aprotic 4.0 [Enter Data] [Enter Data]
Toluene Nonpolar 2.4 [Enter Data] [Enter Data]

| n-Hexane | Nonpolar | 0.1 | [Enter Data] | [Enter Data] |

Conclusion: A Practical Framework for a Critical Parameter

While no extensive public database on the solubility of 4-Bromo-5-iodopyridin-2-amine currently exists, this guide provides the necessary intellectual and practical tools to generate this critical data reliably. The structural complexity of the molecule—balancing a polar aminopyridine core with large, polarizable halogens—suggests a nuanced solubility profile. It is predicted to exhibit favorable solubility in polar aprotic solvents (such as DMSO and DMF) and moderate solubility in polar protic solvents (like methanol), with limited solubility in nonpolar hydrocarbons.

By adhering to the gold-standard Shake-Flask protocol detailed herein, researchers can produce high-quality, reproducible data. This enables informed solvent selection, leading to the optimization of synthetic procedures, more efficient purifications, and the successful advancement of research and development programs that rely on this versatile chemical building block.

References

  • A review of methods for solubility determination in biopharmaceutical drug characteris
  • 4-Bromo-5-iodo-N,N-bis(4-methoxybenzyl)pyridin-2-amine - Vulcanchem. (n.d.). Vulcanchem.
  • Auffinger, P., Hays, F. A., Poirot, E., & Ho, P. S. (2004). Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology.
  • SOLUBILITY AND DISSOLUTION FOR DRUG. (n.d.). Google Scholar.
  • Zhao, H., et al. (2016). Modified Method for Measuring the Solubility of Pharmaceutical Compounds in Organic Solvents by Visual Camera.
  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Google Scholar.
  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.).
  • Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). Google Scholar.
  • Solubility of Organic Compounds. (n.d.). Chemistry Steps.
  • Measuring the solubility of pharmaceutical compounds using NEPHEL.O. (n.d.). Rheolution.
  • Solubility of organic compounds (video). (n.d.). Khan Academy.
  • How To Determine Solubility Of Organic Compounds?. (2025, February 11). YouTube.
  • Principles of Solubility in Organic Chemistry with Nadia Korovina. (2020, September 7). YouTube.
  • Summary of Exploring the Solubility of Organic Compounds: Theory and Practice. (n.d.). Teachy.
  • Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.). Google Scholar.
  • Solubility of Organic Compounds. (2023, August 31). Google Scholar.
  • Evidence for Halogen Bonding in Amorphous Solid Dispersions | Request PDF. (n.d.).
  • The Halogen Bond in the Design of Functional Supramolecular Materials: Recent Advances. (n.d.). Google Scholar.
  • Atomic and Physical Properties of Halogens. (2023, June 30). Chemistry LibreTexts.
  • Gilday, L. C., et al. (2015). The Halogen Bond. Chemical Reviews, 115(1), 490-545.
  • Selective Halogenation of Pyridines Using Designed Phosphine Reagents. (n.d.). PMC.
  • An In-depth Technical Guide to the Solubility and Stability of 2-Bromo-4-iodopyridine. (n.d.). Benchchem.
  • 2-Amino-5-bromo-3-iodopyridine. (n.d.). PubChem.
  • 697300-73-5(3-BROMO-5-IODOPYRIDIN-2-AMINE) Product Description. (n.d.). ChemicalBook.
  • 2-amino-3-bromo-5-iodopyridine (C5H4BrIN2). (n.d.). PubChemLite.
  • 2-Amino-3-bromo-5-iodopyridine. (n.d.). PubChem.
  • Solubility Behaviors and Correlations of Common Solvent–Antisolvent Systems. (n.d.). Bohrium.
  • 2-Bromo-5-iodopyridin-3-amine AldrichCPR 1138444-06-0. (n.d.). Sigma-Aldrich.
  • 2-Bromo-5-iodopyridin-4-amine. (n.d.). Apollo Scientific.
  • 3-Selective Halogenation of Pyridines via Zincke Imine Intermedi
  • Pyridine. (n.d.). Wikipedia.
  • Pyridine. (n.d.). Solubility of Things.
  • Pyridine. (2022, November 30). Sciencemadness Wiki.
  • Navigating the Solubility Landscape of 2-Amino-5-bromo-4-methylpyridine: A Technical Guide for Researchers. (n.d.). Benchchem.
  • Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. (n.d.). ijssst.info.
  • 2-Amino-4-bromopyridine | 84249-14-9. (2025, July 24). ChemicalBook.
  • 2-Amino-5-bromo-3-iodopyridine 97 381233-96-1. (n.d.). Sigma-Aldrich.

Sources

An In-depth Technical Guide to the Stability and Storage of 4-Bromo-5-iodopyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Bromo-5-iodopyridin-2-amine is a key halogenated pyridine derivative utilized as a building block in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries. The presence of multiple reactive functional groups—an amino group and two different halogen substituents on a pyridine ring—necessitates a thorough understanding of its chemical stability to ensure its quality, efficacy, and safety throughout its lifecycle. This guide provides a comprehensive overview of the stability profile of 4-Bromo-5-iodopyridin-2-amine, recommended storage conditions, and a framework for establishing a robust stability testing program. This document is intended for researchers, scientists, and drug development professionals who handle, store, and utilize this intermediate.

Physicochemical Properties and Inherent Stability Considerations

4-Bromo-5-iodopyridin-2-amine is a solid at room temperature. Its stability is governed by the interplay of its structural features:

  • The Pyridine Ring: Aromatic in nature, the pyridine ring is generally stable. However, the nitrogen atom imparts a degree of electron deficiency to the ring carbons, influencing the reactivity of the substituents.

  • The Amino Group: The primary amine at the 2-position is a potential site for oxidation and can also participate in various condensation reactions.

  • Halogen Substituents: The bromo and iodo groups are susceptible to dehalogenation, particularly under reductive conditions or upon exposure to certain metals. The carbon-iodine bond is generally weaker and more susceptible to cleavage than the carbon-bromine bond.

Based on these features, several potential degradation pathways can be hypothesized, as illustrated in the diagram below.

G cluster_0 Potential Degradation Pathways A 4-Bromo-5-iodopyridin-2-amine B Oxidation Products (e.g., nitro derivatives, N-oxides) A->B Oxidizing agents, Air (O₂) C Dehalogenation Products (e.g., 4-Bromopyridin-2-amine, 5-Iodopyridin-2-amine) A->C Reductive conditions, Metals, Light D Photodegradation Products A->D UV/Vis Light E Hydrolytic Products A->E High Humidity, pH extremes caption Figure 1. Hypothesized degradation pathways for 4-Bromo-5-iodopyridin-2-amine. G cluster_workflow Stability Study Workflow cluster_storage Storage Conditions start Obtain Multiple Batches of 4-Bromo-5-iodopyridin-2-amine initial_analysis Initial Analysis (T=0) (Appearance, Purity by HPLC, Identity by NMR/MS) start->initial_analysis long_term Long-Term 25°C / 60% RH initial_analysis->long_term Place on Stability accelerated Accelerated 40°C / 75% RH initial_analysis->accelerated Place on Stability photostability Photostability ICH Q1B Compliant Chamber initial_analysis->photostability Place on Stability pull_points Pull Samples at Pre-defined Time Points (e.g., 0, 3, 6, 9, 12, 24 months) long_term->pull_points accelerated->pull_points analysis Analyze Samples (Appearance, Purity by HPLC, Degradant Profiling) photostability->analysis After defined exposure pull_points->analysis data_analysis Data Analysis and Shelf-Life Determination analysis->data_analysis end Establish Retest Period and Storage Conditions data_analysis->end caption Figure 2. Workflow for a comprehensive stability study.

Caption: Figure 2. Workflow for a comprehensive stability study.

Analytical Methodology

A validated, stability-indicating analytical method is the cornerstone of any stability study. For 4-Bromo-5-iodopyridin-2-amine, a High-Performance Liquid Chromatography (HPLC) method is recommended.

Protocol: Stability-Indicating HPLC Method Development

  • Objective: To develop a quantitative HPLC method capable of separating 4-Bromo-5-iodopyridin-2-amine from its potential degradation products.

  • Instrumentation:

    • HPLC system with a UV detector

    • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase Development:

    • Start with a gradient elution using acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid to improve peak shape).

    • Optimize the gradient to achieve separation of the main peak from any impurity peaks generated during forced degradation studies.

  • Forced Degradation Studies:

    • Acid/Base Hydrolysis: Reflux the compound in 0.1N HCl and 0.1N NaOH.

    • Oxidation: Treat the compound with 3% hydrogen peroxide.

    • Thermal Stress: Heat the solid compound at an elevated temperature (e.g., 80°C).

    • Photostability: Expose the compound to light according to ICH Q1B guidelines.

    • Analyze the stressed samples by the developed HPLC method to ensure all degradation products are resolved from the parent peak.

  • Method Validation (as per ICH Q2(R1) guidelines):

    • Specificity: Demonstrate that the method can unequivocally assess the analyte in the presence of impurities and degradants.

    • Linearity: Establish a linear relationship between concentration and detector response over a defined range.

    • Accuracy: Determine the closeness of the test results to the true value.

    • Precision: Assess the degree of scatter between a series of measurements (repeatability, intermediate precision).

    • Quantitation Limit (LOQ) and Detection Limit (LOD): Determine the lowest concentration of the analyte that can be reliably quantified and detected.

    • Robustness: Evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters.

Acceptance Criteria

Clear acceptance criteria should be established before initiating the stability study. These typically include:

  • Appearance: No significant change in color or physical form.

  • Purity (by HPLC): Not less than a specified percentage (e.g., 98.0%).

  • Individual Impurities: No single unknown impurity should exceed a certain threshold (e.g., 0.2%).

  • Total Impurities: The total percentage of all impurities should not exceed a defined limit (e.g., 1.0%).

Conclusion

While 4-Bromo-5-iodopyridin-2-amine is a stable compound when stored under appropriate conditions, its multifaceted reactivity profile necessitates careful handling and a data-driven approach to storage. The key to ensuring its long-term integrity lies in protecting it from light, atmospheric oxygen, and moisture. For critical applications, particularly in GMP environments, a formal stability study is essential to define a retest period and provide empirical support for the recommended storage conditions. The framework and protocols outlined in this guide provide a robust starting point for researchers and drug development professionals to ensure the quality and reliability of this important chemical intermediate.

References

  • Parameter Generation & Control. (2023, February 22). Stability Testing for Pharmaceuticals & More. Retrieved from [Link]

  • Malik, K., et al. (2012, March 17). Stability Testing of Pharmaceutical Products. Retrieved from [Link]

  • GMP SOP. (n.d.). Stability testing overview for Pharmaceutical products. Retrieved from [Link]

  • Vici Health Sciences. (n.d.). Stability Testing for Pharmaceutical Drug Products. Retrieved from [Link]

  • Washington State University. (n.d.). Pyridine Hazard Assessment. Retrieved from [Link]

  • International Council for Harmonisation. (2025, April 11). STABILITY TESTING OF DRUG SUBSTANCES AND DRUG PRODUCTS Q1. Retrieved from [Link]

  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-5-bromo-3-iodopyridine. Retrieved from [Link]

  • Loba Chemie. (2023, November 27). PYRIDINE FOR SYNTHESIS Safety Data Sheet. Retrieved from [Link]

Navigating the Isomeric Maze: A Technical Guide to Sourcing Bromo-Iodinated Pyridin-2-amines for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Senior Application Scientist's Foreword: The Critical Importance of Isomeric Purity

In the field of medicinal chemistry, particularly in kinase inhibitor and novel heterocyclic scaffold development, di-halogenated pyridines are invaluable building blocks. The precise spatial arrangement of halogen atoms on the pyridine ring dictates reactivity in cross-coupling reactions and governs the final molecule's ability to interact with biological targets. This guide addresses the sourcing of 4-Bromo-5-iodopyridin-2-amine, a key intermediate. However, our initial due diligence has revealed a critical challenge for researchers in this area: significant isomeric confusion within commercial supplier catalogs. Many listed suppliers and chemical databases frequently misattribute CAS numbers or provide data for related, but structurally distinct, isomers.

This guide, therefore, takes a two-pronged approach. First, it directly addresses this ambiguity to prevent costly and time-consuming synthetic missteps. Second, it provides a thoroughly vetted technical overview of the most readily available and closely related isomer, 2-Amino-5-bromo-3-iodopyridine (CAS: 381233-96-1) , which is often mistaken for the titular compound. By understanding the landscape of what is verifiably available, researchers can make more informed decisions in their procurement and synthetic planning.

The Isomer Challenge: 4-Bromo-5-iodo vs. its Analogs

A systematic search for "4-Bromo-5-iodopyridin-2-amine" (CAS: 1060813-79-1) reveals a scarcity of verifiable commercial sources. In contrast, searches frequently redirect to more common isomers. This highlights a critical E-E-A-T (Experience, Expertise, Authoritativeness, Trustworthiness) principle: verify the structure and CAS number of your starting material independently of the supplier's product title.

The primary isomers often encountered are:

  • 2-Amino-5-bromo-3-iodopyridine (CAS: 381233-96-1): The most common and commercially accessible isomer.

  • 2-Amino-3-bromo-5-iodopyridine (CAS: 697300-73-5): Another distinct, available isomer.

  • 2-Bromo-5-iodopyridin-4-amine (CAS: 1300750-78-0): A positional isomer with the amino group at the 4-position.

The following diagram illustrates the structural differences, which are crucial for synthetic outcomes.

G cluster_target Requested Compound (Limited Availability) cluster_available Commonly Available Isomers Target 4-Bromo-5-iodopyridin-2-amine CAS: 1060813-79-1 Isomer1 2-Amino-5-bromo-3-iodopyridine CAS: 381233-96-1 Isomer1->Target Often confused with Isomer2 2-Amino-3-bromo-5-iodopyridine CAS: 697300-73-5 Isomer2->Target Often confused with Isomer3 2-Bromo-5-iodopyridin-4-amine CAS: 1300750-78-0

Caption: Isomeric relationship of bromo-iodinated pyridinamines.

Core Subject Analysis: 2-Amino-5-bromo-3-iodopyridine (CAS 381233-96-1)

Given its prevalence and commercial availability, we will focus the remainder of this guide on the technical specifications for 2-Amino-5-bromo-3-iodopyridine . This compound serves as a versatile building block where the iodine and bromine atoms offer differential reactivity for sequential cross-coupling reactions.

Commercial Suppliers & Quality Specifications

Sourcing high-purity starting materials is fundamental to reproducible research. The following table summarizes offerings for 2-Amino-5-bromo-3-iodopyridine from reputable suppliers.

SupplierProduct Number (Example)Purity SpecificationAvailable Documentation
Sigma-Aldrich 704032≥97%Certificate of Analysis (CoA)[1]
Thermo Scientific H5000298%Certificate of Analysis
Apollo Scientific PC4955>97%Technical Data Sheet
Chem-Impex 04875>98% (HPLC)CoA, HPLC, NMR Data

Note: Researchers should always request a lot-specific Certificate of Analysis prior to purchase to confirm purity and identity.

Quality Control & Analytical Validation: A Self-Validating System

To ensure the identity and purity of the procured material, a robust internal quality control workflow is essential. The following protocols are recommended for incoming material validation.

Workflow for Incoming Material QC:

G cluster_workflow QC Workflow for 2-Amino-5-bromo-3-iodopyridine A Receive Material B Visual Inspection (Color, Form) A->B C Solubility Test (e.g., DMSO, DMF) B->C D ¹H NMR Spectroscopy C->D Parallel Analysis E LC-MS Analysis C->E Parallel Analysis F Compare Data to CoA and Literature D->F E->F G Accept or Reject Lot F->G Decision Gate

Caption: Recommended QC workflow for incoming material validation.

Experimental Protocols:

Protocol 1: ¹H NMR Spectroscopy for Structural Confirmation

  • Sample Preparation: Dissolve ~5 mg of the compound in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Acquisition: Acquire a proton NMR spectrum on a 400 MHz or higher spectrometer.

  • Data Analysis: The expected spectrum for 2-Amino-5-bromo-3-iodopyridine should show two distinct singlets or doublets in the aromatic region, corresponding to the two pyridine protons, and a broad singlet for the amine (-NH₂) protons.[2] Compare the obtained spectrum with reference data from the supplier's CoA or literature sources.

Protocol 2: HPLC-MS for Purity Assessment and Identity Confirmation

  • Sample Preparation: Prepare a 1 mg/mL stock solution in a suitable solvent like acetonitrile or methanol. Dilute to an appropriate concentration for analysis (e.g., 10-20 µg/mL).

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

    • Mobile Phase: A gradient of water and acetonitrile with 0.1% formic acid is typically effective.

    • Detection: UV detection at a wavelength such as 254 nm.

  • MS Conditions:

    • Ionization: Electrospray ionization (ESI) in positive mode.

    • Analysis: Scan for the expected mass-to-charge ratio (m/z) of the protonated molecule [M+H]⁺. For C₅H₄BrIN₂, the expected m/z is approximately 299.87.

  • Data Analysis: The HPLC chromatogram will determine the purity by peak area percentage. The mass spectrum confirms the molecular weight of the main component, providing an unambiguous identity check.

Application in Drug Discovery: A Versatile Scaffold

The strategic placement of the amino, bromo, and iodo groups on the pyridine ring makes 2-Amino-5-bromo-3-iodopyridine a highly valuable intermediate. The differential reactivity of the C-I and C-Br bonds allows for selective, sequential functionalization, typically via palladium-catalyzed cross-coupling reactions like Suzuki, Sonogashira, or Buchwald-Hartwig amination. The iodine is generally more reactive, allowing for initial modification at the 3-position, followed by a subsequent reaction at the 5-position (bromine). This stepwise approach is a cornerstone of modern library synthesis for structure-activity relationship (SAR) studies.

G A 2-Amino-5-bromo- 3-iodopyridine B Step 1: Suzuki Coupling (at Iodo position) A->B C 3-Aryl-2-amino- 5-bromopyridine B->C D Step 2: Sonogashira Coupling (at Bromo position) C->D E 3-Aryl-5-alkynyl- 2-aminopyridine (Complex Scaffold) D->E

Sources

Methodological & Application

Authored by: Senior Application Scientist, Chemical Synthesis Division

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Chemoselective Suzuki-Miyaura Coupling of 4-Bromo-5-iodopyridin-2-amine

Abstract

This technical note provides a comprehensive guide for researchers, medicinal chemists, and process development scientists on performing the Suzuki-Miyaura cross-coupling reaction with 4-Bromo-5-iodopyridin-2-amine. This dihalogenated aminopyridine is a valuable synthetic intermediate, offering the potential for sequential, site-selective functionalization. However, its electronic properties—specifically the presence of two different halogens and a potentially catalyst-inhibiting amino group—present unique challenges. This document elucidates the principles of chemoselectivity, provides a detailed analysis of reaction parameter optimization, offers a robust, step-by-step protocol for selective coupling at the C-5 iodo position, and includes a guide for troubleshooting common issues.

Introduction: The Strategic Value of 4-Bromo-5-iodopyridin-2-amine

The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry, prized for its ability to form carbon-carbon bonds with high functional group tolerance and generally mild conditions.[1][2] In the landscape of drug discovery, the 2-aminopyridine scaffold is a privileged structure, appearing in a multitude of biologically active compounds.[3][4] The substrate, 4-Bromo-5-iodopyridin-2-amine, is a particularly powerful building block as it contains two distinct "handles" for sequential cross-coupling.

The primary challenge and opportunity with this substrate lies in achieving high chemoselectivity. The differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds allows for a stepwise approach to molecular assembly.[5] However, the presence of two Lewis basic nitrogen atoms (from the pyridine ring and the amino group) can lead to coordination with the palladium catalyst, potentially inhibiting or deactivating the catalytic cycle.[6][7][8] This guide addresses these complexities, providing the rationale and methodology to achieve a successful and selective transformation.

The Principle of Chemoselectivity: Targeting the C-I Bond

The success of a selective Suzuki-Miyaura coupling on a dihalogenated substrate is governed by the relative rates of the initial, and often rate-determining, oxidative addition step.[9][10] The palladium(0) catalyst preferentially inserts into the weaker, more labile carbon-halogen bond. The established trend for halide reactivity in this step is:

C-I > C-Br > C-Cl [11]

The carbon-iodine bond is significantly weaker and more polarizable than the carbon-bromine bond, making it substantially more reactive toward oxidative addition with a Pd(0) species.[5] By carefully controlling the reaction conditions—particularly temperature and catalyst choice—it is possible to effect coupling exclusively at the C-5 iodo position, leaving the C-2 bromo position untouched for subsequent functionalization.[5][11] This inherent reactivity difference is the foundation of the protocol described herein.

Optimizing Reaction Parameters: A Mechanistic Approach

The selection of catalyst, base, and solvent is not arbitrary; each component plays a critical role in navigating the catalytic cycle and mitigating potential side reactions. The presence of the aminopyridine moiety necessitates a carefully chosen system to overcome catalyst inhibition.[6]

The Palladium Catalyst System: The Engine of the Reaction

The choice of palladium precursor and, more critically, the ancillary ligand, is paramount for success.

  • Palladium Precursors : Common choices like Pd(OAc)₂, Pd₂(dba)₃, or Pd(PPh₃)₄ are effective sources of the active Pd(0) catalyst.[12][13] Pre-catalysts, such as the Buchwald G3 series, can also be employed to ensure the efficient generation of the active catalytic species.[6]

  • Ligands : For challenging substrates like aminopyridines, standard ligands such as triphenylphosphine (PPh₃) may be insufficient.[7] The lone pairs on the substrate's nitrogen atoms can compete for coordination sites on the palladium center, leading to catalyst deactivation. To overcome this, bulky and electron-rich phosphine ligands are required.[6] These ligands accelerate the crucial reductive elimination step and stabilize the palladium center, promoting high turnover numbers.[12] N-Heterocyclic Carbene (NHC) ligands also serve as excellent alternatives, known for their high activity.[12][14]

The Role of the Base: Activating the Boron Reagent

The base is essential for the transmetalation step, where the organic group is transferred from the boron reagent to the palladium center.[9][15] The base activates the boronic acid by forming a more nucleophilic "ate" complex (e.g., R-B(OH)₃⁻).[16][17]

  • Inorganic Bases : A range of bases can be used, with varying strengths. For aminopyridine substrates, excessively strong bases can sometimes promote side reactions. Weaker bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often highly effective.[6][11] Potassium phosphate (K₃PO₄) is another common choice, particularly in anhydrous conditions.[12][13]

  • Aqueous vs. Anhydrous : Many Suzuki protocols employ a biphasic solvent system (e.g., dioxane/water). The water helps solubilize the inorganic base and facilitates the formation of the boronate "ate" complex.[18]

Solvent and Temperature Considerations

The solvent must solubilize the starting materials, reagents, and catalytic species. Aprotic polar solvents are most common.

  • Solvents : 1,4-Dioxane, toluene, and N,N-Dimethylformamide (DMF) are frequently used, often in combination with water.[11][19]

  • Degassing : It is absolutely critical to thoroughly degas the solvent and the reaction mixture. Oxygen can oxidize and deactivate the Pd(0) catalyst, leading to reaction failure and the formation of homocoupling byproducts.[6][7] This is typically achieved by bubbling an inert gas (argon or nitrogen) through the solvent or by using a series of freeze-pump-thaw cycles.

  • Temperature : To ensure selectivity for the C-I bond, the reaction should be run at the lowest temperature that allows for a reasonable reaction rate (e.g., 80–100 °C).[5][11] Higher temperatures risk promoting competitive coupling at the C-Br bond.

Table 1: Recommended Conditions for Selective Suzuki Coupling
ComponentRecommended ReagentsRationale & Key Considerations
Substrate 4-Bromo-5-iodopyridin-2-amineLimiting reagent (1.0 equiv).
Boron Reagent Aryl/Heteroaryl Boronic Acid or Pinacol EsterUse a slight excess (1.1–1.5 equiv) to drive the reaction to completion.[5] Pinacol esters can reduce protodeboronation.[6]
Pd Precursor Pd(OAc)₂ or Pd₂(dba)₃Use low catalyst loading (1–3 mol%).
Ligand SPhos, XPhos, RuPhosBulky, electron-rich ligands are critical to overcome catalyst inhibition by the aminopyridine.[6] Use a Ligand:Pd ratio of ~2:1.
Base K₂CO₃, Cs₂CO₃, K₃PO₄Use 2.0–3.0 equivalents. Weaker bases are often sufficient and can be cleaner.[6][11]
Solvent 1,4-Dioxane/H₂O (4:1) or Toluene/H₂O (4:1)Must be rigorously degassed prior to use.[5]
Temperature 80–100 °CBalances reaction rate with selectivity for the C-I bond. Monitor progress to avoid side reactions.[5]

Visualization of Key Processes

The Suzuki-Miyaura Catalytic Cycle

The reaction proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[1][9]

Suzuki_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ OA_Complex R¹-Pd(II)L₂(X) Pd0->OA_Complex Oxidative Addition TM_Complex R¹-Pd(II)L₂(R²) OA_Complex->TM_Complex Transmetalation TM_Complex->Pd0 Reductive Elimination Product R¹-R² (Coupled Product) TM_Complex->Product ArX R¹-X (4-Bromo-5-iodo-2-aminopyridine) ArX->OA_Complex Boronic R²-B(OH)₂ + Base Boronic->TM_Complex caption Fig 1. The Suzuki-Miyaura Catalytic Cycle.

Caption: The catalytic cycle for the Suzuki-Miyaura reaction.

Experimental Workflow

A logical workflow is essential for ensuring reproducibility and success.

Workflow A 1. Reagent Preparation (Weigh solids, degas solvent) B 2. Reaction Setup (Flame-dry flask, establish inert atmosphere) A->B C 3. Reagent Addition (Solids first, then degassed solvent) B->C D 4. Reaction (Heat to 80-100 °C, monitor by LC-MS/TLC) C->D E 5. Work-up (Cool, quench, extract with organic solvent) D->E F 6. Purification (Dry organic layer, concentrate, column chromatography) E->F G 7. Analysis (Characterize pure product via NMR, MS) F->G caption Fig 2. Experimental workflow for Suzuki coupling.

Caption: A typical experimental workflow for the Suzuki coupling protocol.

Experimental Protocol: Selective Coupling at the C-5 Position

This protocol is a general method and may require optimization for specific boronic acids. All operations should be performed in a well-ventilated fume hood.

Materials and Reagents:

  • 4-Bromo-5-iodopyridin-2-amine (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium(II) Acetate [Pd(OAc)₂] (0.02 equiv)

  • SPhos (0.04 equiv)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.5 equiv)

  • 1,4-Dioxane, anhydrous

  • Deionized Water

  • Ethyl Acetate

  • Brine (saturated aq. NaCl)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Argon or Nitrogen gas supply

  • Schlenk flask or oven-dried round-bottom flask with a condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

Procedure:

  • Solvent Degassing: Vigorously bubble argon or nitrogen gas through the 1,4-dioxane and deionized water for at least 30 minutes to remove dissolved oxygen.

  • Reaction Setup:

    • Place a magnetic stir bar into a flame-dried or oven-dried Schlenk flask.

    • Add 4-Bromo-5-iodopyridin-2-amine (1.0 equiv), the arylboronic acid (1.2 equiv), Pd(OAc)₂ (0.02 equiv), SPhos (0.04 equiv), and K₂CO₃ (2.5 equiv) to the flask.

    • Seal the flask with a rubber septum, then evacuate and backfill with inert gas (argon or nitrogen). Repeat this cycle three times to ensure a fully inert atmosphere.[1][5]

  • Solvent Addition:

    • Under a positive pressure of inert gas, add the degassed 1,4-dioxane and deionized water via syringe in a 4:1 ratio (e.g., 8 mL dioxane, 2 mL water per 1 mmol of substrate).

  • Reaction:

    • Replace the septum with a reflux condenser under a positive flow of inert gas.

    • Lower the flask into a preheated oil bath set to 90 °C.

    • Stir the mixture vigorously. The solution will typically turn dark brown or black.[20]

    • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-16 hours).[5]

  • Work-up:

    • Once complete, remove the flask from the oil bath and allow it to cool to room temperature.[1]

    • Dilute the reaction mixture with ethyl acetate (e.g., 20 mL) and water (e.g., 20 mL).

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer two more times with ethyl acetate.

    • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.[1][5]

  • Purification and Analysis:

    • Filter off the drying agent and concentrate the filtrate under reduced pressure.

    • Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 5-aryl-4-bromopyridin-2-amine.

    • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
No Reaction / Low Yield Inactive Catalyst: Oxygen contamination deactivated the Pd(0) catalyst.Ensure all solvents are rigorously degassed. Repeat the reaction, ensuring a robust inert atmosphere is maintained throughout.[6]
Catalyst Inhibition: The aminopyridine substrate is inhibiting the catalyst.Increase ligand loading slightly (e.g., L:Pd ratio of 2.5:1). Switch to a different bulky ligand (e.g., XPhos) or an NHC-based catalyst system.[6][7]
Poor Solubility: Reagents are not fully dissolved in the solvent system.Try a different solvent system (e.g., Toluene/H₂O, DMF/H₂O). Increase the solvent volume.
Protodeboronation Hydrolysis of Boronic Acid: The boronic acid is being replaced by a proton before it can transmetalate.Use a boronic pinacol ester instead of the boronic acid, as they are more stable.[6] Minimize water in the reaction or run under strictly anhydrous conditions with K₃PO₄ as the base.
Dehalogenation Reductive Dehalogenation: The starting material is being reduced instead of coupled.Ensure solvents are pure and not a source of hydrides. Minimize reaction time once the starting material is consumed.[7]
Homocoupling Aryl-Aryl Coupling: The boronic acid is coupling with itself.This is often caused by oxygen. Improve degassing procedures.[7]
Loss of Selectivity Reaction at C-Br Bond: The reaction temperature is too high or the reaction time is too long.Reduce the reaction temperature (e.g., to 80 °C). Monitor the reaction closely and stop it as soon as the starting material is consumed.

References

  • BenchChem. A Comparative Guide to Palladium Catalysts for the Selective Coupling of 2-Bromo-4-iodopyridine.
  • BenchChem. A Comparative Guide to Palladium Catalysts for the Selective Coupling of 2-Bromo-4-iodopyridine. [Link available through search results]
  • BenchChem. Technical Support Center: Suzuki Coupling with Unprotected Amino-Pyridines. [Link available through search results]
  • BenchChem. Unsuccessful Suzuki coupling with 2-chloro-3-aminopyridine troubleshooting. [Link available through search results]
  • BenchChem. Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2-Amino-4-bromopyridine with Arylboronic Acids. [Link available through search results]
  • BenchChem. Navigating Suzuki Reactions with 3-Amino-5-bromopyridine: A Technical Support Guide. [Link available through search results]
  • BenchChem. Application Notes and Protocols for Selective Suzuki Coupling at the 4-Position of 2-Bromo-4-iodopyridine. [Link available through search results]
  • Neufeldt, S. R., & Strotman, N. A. (2022). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. PubMed Central. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • BenchChem. A Comparative Analysis of Palladium Catalysts in Suzuki Reactions of Bromopyridines. [Link available through search results]
  • BenchChem. Application Note & Protocols: Synthesis and SAR Studies of 2-Aminopyridine Derivatives as Selective JAK2 Inhibitors. [Link available through search results]
  • ResearchGate. Screening of palladium catalysts for the Suzuki coupling of... [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. National Institutes of Health. [Link]

  • MDPI. (2017). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. [Link]

  • Wikipedia. Suzuki reaction. [Link]

  • ResearchGate. (2005). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. [Link]

  • ChemRxiv. (2022). The catalytic mechanism of the Suzuki-Miyaura reaction. [Link]

  • Chem Help ASAP. (2020). Suzuki cross-coupling reaction. YouTube. [Link]

  • ACS Publications. (2005). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry. [Link]

  • Ullah, F., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. PMC - NIH. [Link]

  • Lima, C. G. S., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction.
  • Neufeldt, S. R., et al. (2022). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. National Institutes of Health. [Link]

  • Thomas, A. A., et al. (2011). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. PMC - NIH. [Link]

  • ResearchGate.
  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros. [Link]

  • BenchChem. Application Notes and Protocols for Suzuki Coupling Reactions with 4-Amino-2-(benzylthio)-6-chloropyrimidine. [Link available through search results]
  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • MDPI. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. [Link]

  • Sigma-Aldrich. Step-by-Step Guide for KitAlysis™ Suzuki-Miyaura Cross-Coupling Reaction Screening Kit.
  • MDPI. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. [Link]

Sources

Application Notes & Protocols for the Palladium-Catalyzed Cross-Coupling of 4-Bromo-5-iodopyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth analysis and detailed protocols for the palladium-catalyzed cross-coupling of 4-bromo-5-iodopyridin-2-amine, a critical building block in medicinal chemistry and materials science. The document elucidates the principles of chemoselective functionalization, leveraging the differential reactivity of the C-I and C-Br bonds. We present optimized protocols for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions, focusing on achieving high selectivity for the C-5 position (iodo-substitution). This guide is intended for researchers, scientists, and drug development professionals seeking to employ this versatile substrate in complex molecular synthesis.

Introduction: The Strategic Advantage of 4-Bromo-5-iodopyridin-2-amine

The 2-aminopyridine scaffold is a privileged structure in drug discovery, appearing in numerous FDA-approved pharmaceuticals. The presence of two distinct halogen atoms on the 4-bromo-5-iodopyridin-2-amine substrate offers a powerful handle for sequential, site-selective cross-coupling reactions. This enables the modular and convergent synthesis of highly substituted pyridine derivatives, which is a significant advantage in the rapid generation of compound libraries for structure-activity relationship (SAR) studies.

The key to unlocking the synthetic potential of this molecule lies in the predictable and controllable chemoselectivity of palladium-catalyzed cross-coupling reactions. The reactivity of halogens in the crucial oxidative addition step of the catalytic cycle generally follows the order: I > Br > Cl.[1][2][3] This inherent reactivity difference allows for the selective functionalization of the more labile carbon-iodine (C-I) bond under milder conditions, while the more robust carbon-bromine (C-Br) bond remains available for a subsequent transformation under more forcing conditions.[2]

The Catalytic Cycle: A Mechanistic Overview

Palladium-catalyzed cross-coupling reactions, a discovery awarded the 2010 Nobel Prize in Chemistry, fundamentally operate on a shared catalytic cycle.[1][4] Understanding this cycle is paramount for troubleshooting and optimizing reactions. The cycle consists of three primary steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the electrophile (in this case, 4-bromo-5-iodopyridin-2-amine). This is typically the rate-determining and selectivity-defining step.[1] The lower bond dissociation energy of the C-I bond compared to the C-Br bond dictates that oxidative addition will occur preferentially at the C-5 position.[5]

  • Transmetalation: The organic group from a nucleophilic organometallic reagent (e.g., an organoboron compound in Suzuki coupling) is transferred to the palladium(II) center, displacing the halide.[4][6]

  • Reductive Elimination: The two organic partners on the palladium center couple and are expelled as the final product. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.[1][6]

Palladium Cross-Coupling Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII R-Pd(II)L2-X OxAdd->PdII Transmetal Transmetalation PdII->Transmetal R'-M PdII_R R-Pd(II)L2-R' Transmetal->PdII_R M-X RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Product R-R' RedElim->Product

Caption: Generalized catalytic cycle for palladium cross-coupling.

Optimizing for Chemoselectivity: Catalyst, Ligand, and Conditions

Achieving high selectivity for the C-5 position requires careful tuning of the reaction parameters. While the intrinsic reactivity of the C-I bond provides a strong thermodynamic and kinetic bias, suboptimal conditions can lead to mixtures of mono- and di-substituted products.[2]

Catalyst and Ligand Selection

The choice of palladium source and, more critically, the ancillary ligand, is crucial for modulating catalyst activity and stability.[7][8]

  • Palladium Precatalysts: Common Pd(II) sources like Pd(OAc)₂ or PdCl₂ require in situ reduction to the active Pd(0) species.[9][10] Alternatively, air-stable Pd(0) sources like Pd₂(dba)₃ or Pd(PPh₃)₄ can be used directly.[9][11] For most C-I selective couplings on this substrate, standard catalysts are sufficient.[2]

  • Ligands: Ligands stabilize the palladium center and influence its reactivity.[12]

    • Phosphine Ligands: For Suzuki and Sonogashira reactions, simple phosphines like triphenylphosphine (PPh₃) or bidentate ligands such as dppf (1,1'-bis(diphenylphosphino)ferrocene) are often effective.[5][13]

    • Buchwald Ligands: For more challenging C-N couplings (Buchwald-Hartwig), sterically bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, SPhos) are essential.[8][11] These ligands facilitate both the oxidative addition and the final reductive elimination step.[7]

Reaction Conditions
  • Temperature: Lower reaction temperatures (e.g., room temperature to 80 °C) strongly favor selective coupling at the more reactive C-I bond.[2] Higher temperatures can provide sufficient energy to overcome the activation barrier for C-Br bond cleavage, leading to a loss of selectivity.[2]

  • Base: The base plays a critical role, particularly in Suzuki (activating the boronic acid) and Buchwald-Hartwig (deprotonating the amine) reactions.[13][14] Weaker bases (e.g., K₂CO₃, Cs₂CO₃) are generally preferred for selective C-I coupling. Stronger bases like NaOtBu are necessary for aminations but should be used with carefully controlled temperatures.[11]

  • Stoichiometry: Using a slight excess (1.1–1.2 equivalents) of the coupling partner helps drive the reaction to completion but using a large excess should be avoided as it can promote side reactions.

Experimental Protocols

General Considerations: All reactions should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous, degassed solvents to prevent catalyst deactivation.[5][15]

Experimental_Workflow A Reactant & Reagent Prep (Under Inert Atmosphere) B Reaction Setup (Flask, Stir Bar, Septum) A->B C Addition of Solids (Substrate, Catalyst, Ligand, Base) B->C D Solvent & Liquid Reagent Addition (via Syringe) C->D E Reaction (Heating & Stirring) D->E F Monitoring (TLC / LC-MS) E->F F->E Incomplete G Workup & Extraction F->G Complete H Purification (Column Chromatography) G->H I Characterization (NMR, MS) H->I

Caption: A typical experimental workflow for palladium-catalyzed cross-coupling.[5]

Protocol 1: Selective Suzuki-Miyaura Coupling at the C-5 Position

This protocol is designed for the C-C bond formation between 4-bromo-5-iodopyridin-2-amine and an arylboronic acid.

Materials:

  • 4-Bromo-5-iodopyridin-2-amine (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (0.05 equiv)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 equiv)

  • 1,4-Dioxane/Water (4:1 mixture), degassed

  • Standard Schlenk glassware

Procedure:

  • To a flame-dried Schlenk flask, add 4-bromo-5-iodopyridin-2-amine, the arylboronic acid, and K₂CO₃.[5]

  • Add the palladium catalyst, Pd(PPh₃)₄.

  • Seal the flask, then evacuate and backfill with argon three times.[5]

  • Add the degassed dioxane/water solvent mixture via syringe.[16]

  • Heat the reaction mixture to 80-90 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 6-12 hours.

  • Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Catalyst System Base Solvent Temp (°C) Typical Yield (%) Notes
Pd(PPh₃)₄K₂CO₃Dioxane/H₂O9085-95Standard, reliable conditions for C-I selectivity.[5]
PdCl₂(dppf)K₃PO₄Toluene10090-98Effective for a broad range of boronic acids.
Pd(OAc)₂ / SPhosCs₂CO₃Dioxane80~90-98Highly active catalyst, allows for lower catalyst loading and temperature.[5]
Table 1: Representative conditions for selective Suzuki-Miyaura coupling.
Protocol 2: Selective Sonogashira Coupling at the C-5 Position

This protocol facilitates the formation of a C-C bond between the C-5 position and a terminal alkyne.[17]

Materials:

  • 4-Bromo-5-iodopyridin-2-amine (1.0 equiv)

  • Terminal Alkyne (1.2 equiv)

  • PdCl₂(PPh₃)₂ (0.03 equiv)

  • Copper(I) Iodide (CuI) (0.05 equiv)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (3.0 equiv)

  • Anhydrous, degassed THF or DMF

  • Standard Schlenk glassware

Procedure:

  • To a dry Schlenk flask under argon, add 4-bromo-5-iodopyridin-2-amine, PdCl₂(PPh₃)₂, and CuI.[16]

  • Add the anhydrous, degassed solvent (THF or DMF).

  • Add the amine base (Et₃N or DIPEA) and stir for 5 minutes.

  • Add the terminal alkyne dropwise via syringe.[16]

  • Stir the reaction at room temperature or with gentle heating (40-60 °C). The reaction is often complete within 2-6 hours.

  • Monitor reaction completion by TLC or LC-MS.

  • Upon completion, dilute the reaction with diethyl ether and filter through a pad of Celite® to remove catalyst residues.

  • Wash the filtrate with saturated aqueous NH₄Cl and brine. Dry the organic layer over MgSO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Catalyst System Co-catalyst Base Solvent Temp (°C) Typical Yield (%)
PdCl₂(PPh₃)₂CuIEt₃NTHF25-4085-95
Pd(PPh₃)₄CuIDIPEADMF5080-90
Table 2: Common conditions for selective Sonogashira coupling.
Protocol 3: Selective Buchwald-Hartwig Amination at the C-5 Position

This protocol describes the C-N bond formation with primary or secondary amines.[11][13]

Materials:

  • 4-Bromo-5-iodopyridin-2-amine (1.0 equiv)

  • Amine (primary or secondary) (1.2 equiv)

  • Pd₂(dba)₃ (0.02 equiv)

  • XPhos or BINAP (0.04 equiv)

  • Sodium tert-butoxide (NaOtBu) (1.5 equiv)

  • Anhydrous, degassed Toluene or Dioxane

  • Standard Schlenk glassware or sealed tube

Procedure:

  • In an argon-filled glovebox or Schlenk flask, combine 4-bromo-5-iodopyridin-2-amine, the palladium precatalyst, the phosphine ligand, and the base.[11]

  • Add the anhydrous, degassed solvent, followed by the amine coupling partner via syringe.

  • Seal the vessel securely.

  • Heat the reaction mixture to 80-110 °C with vigorous stirring. Note: Higher temperatures may be required but risk compromising selectivity.[2]

  • Monitor the reaction progress by LC-MS. Reactions are typically complete in 12-24 hours.

  • After cooling, dilute the mixture with ethyl acetate and filter through a pad of Celite®.

  • Wash the filtrate with water and brine, dry the organic layer over Na₂SO₄, and concentrate.

  • Purify the crude product by flash column chromatography.

Catalyst/Ligand Base Solvent Temp (°C) Typical Yield (%) Notes
Pd₂(dba)₃ / XPhosNaOtBuToluene10080-95Highly active system for a broad range of amines.[11]
Pd(OAc)₂ / BINAPCs₂CO₃Dioxane11075-90A classic system, may require higher temperatures.[13]
Table 3: Recommended conditions for selective Buchwald-Hartwig amination.

Troubleshooting

Issue Potential Cause Recommended Solution
Low or No Yield 1. Inactive catalyst (degraded by air/moisture).2. Impure reagents or solvents.3. Insufficiently strong base (for Suzuki/Buchwald).1. Ensure rigorous inert atmosphere and use fresh, anhydrous solvents.[15] Consider using an air-stable precatalyst.[9]2. Purify starting materials.3. Screen alternative bases (e.g., K₃PO₄ for Suzuki, LiHMDS for Buchwald).
Loss of Selectivity (Di-substitution) 1. Reaction temperature is too high.2. Reaction time is too long.3. Catalyst system is too active.1. Reduce the reaction temperature.[2]2. Monitor the reaction closely and stop it once the mono-substituted product is maximized.[2]3. Switch to a less active catalyst/ligand system (e.g., Pd(PPh₃)₄ instead of a Buchwald system for Suzuki).
Homocoupling of Boronic Acid (Suzuki) 1. Presence of oxygen.2. Inefficient transmetalation.1. Thoroughly degas all solvents and maintain a robust inert atmosphere.2. Ensure the base is sufficiently strong and soluble to promote boronate formation.

Conclusion

The palladium-catalyzed cross-coupling of 4-bromo-5-iodopyridin-2-amine is a powerful and reliable strategy for the synthesis of complex, functionalized 2-aminopyridines. By leveraging the inherent reactivity difference between the C-I and C-Br bonds and carefully controlling reaction parameters—particularly catalyst, ligand, and temperature—researchers can achieve excellent chemoselectivity for mono-functionalization at the C-5 position. The protocols provided herein serve as a robust starting point for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, enabling the efficient construction of valuable molecules for pharmaceutical and materials science applications.

References

  • The Royal Swedish Academy of Sciences. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS - Nobel Prize. Available at: [Link]

  • Fiveable. Palladium-catalyzed cross-coupling reactions | Organic Chemistry II Class Notes. Available at: [Link]

  • National Institutes of Health (NIH). (2017). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Available at: [Link]

  • Chemistry LibreTexts. (2020). 17.2: Palladium catalyzed couplings. Available at: [Link]

  • PubMed Central (PMC). (2012). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. Available at: [Link]

  • HAL Open Science. (2014). Ligand electronic influence in Pd-catalyzed C-C coupling processes. Available at: [Link]

  • Royal Society of Chemistry. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Available at: [Link]

  • ResearchGate. (2016). Addressing Challenges in Palladium-Catalyzed Cross-Coupling Reactions Through Ligand Design. Available at: [Link]

  • Scite.ai. (2011). Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions. Available at: [Link]

  • ElectronicsAndBooks. (2005). Sonogashira cross-coupling reactions with heteroaryl halides in the presence of a tetraphosphine–palladium catalyst. Available at: [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]

  • Wikipedia. Sonogashira coupling. Available at: [Link]

  • Wikipedia. Buchwald–Hartwig amination. Available at: [Link]

  • Frontiers. (2024). How to develop a sustainable palladium-catalyzed cross-coupling reactions for active ingredient manufacture. Available at: [Link]

  • NROChemistry. Sonogashira Coupling. Available at: [Link]

  • ResearchGate. (2002). Cross-Coupling Reactions: A Practical Guide. Available at: [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]

  • MDPI. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Available at: [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Available at: [Link]

  • ACS Publications. (2022). Unconventional Site Selectivity in Palladium-Catalyzed Cross- Couplings of Dichloroheteroarenes under Ligand-Controlled and. Available at: [Link]

  • ResearchGate. (2018). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. Available at: [Link]

  • ResearchGate. (2022). C(sp²)−I selective cross‐coupling of bromo(iodo)arenes with alkyl.... Available at: [Link]

  • Beilstein Journal of Organic Chemistry. (2014). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Available at: [Link]

  • Organic Chemistry Portal. Palladium-Catalyzed Coupling of Hydroxylamines with Aryl Bromides, Chlorides, and Iodides. Available at: [Link]

  • Royal Society of Chemistry. (2003). 5-Bromo-2-iodopyrimidine: a novel, useful intermediate in selective palladium-catalysed cross-coupling reactions for efficient convergent syntheses. Available at: [Link]

  • ACS Publications. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Available at: [Link]

  • Semantic Scholar. Addressing challenges in palladium-catalyzed cross-coupling reactions through ligand design.. Available at: [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. Available at: [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]

  • MDPI. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Available at: [Link]

Sources

Application Notes & Protocols: The Strategic Use of 4-Bromo-5-iodopyridin-2-amine in the Synthesis of Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of modern medicinal chemistry, the pursuit of selective and potent kinase inhibitors remains a cornerstone of targeted therapy development. The design of these molecules often relies on versatile, multi-functionalized heterocyclic scaffolds that permit systematic exploration of chemical space. 4-Bromo-5-iodopyridin-2-amine emerges as a preeminent building block in this context. Its unique electronic and steric profile, characterized by two distinct halogen atoms at the C4 and C5 positions, enables highly regioselective, sequential cross-coupling reactions. This document provides an in-depth technical guide on the strategic application of this reagent, detailing the underlying principles of its reactivity and providing robust protocols for its transformation into complex molecular architectures relevant to kinase inhibitor discovery.

The Rationale: Why 4-Bromo-5-iodopyridin-2-amine is a Privileged Scaffold

The utility of 4-Bromo-5-iodopyridin-2-amine lies in the differential reactivity of its carbon-halogen bonds. In palladium-catalyzed cross-coupling reactions, the rate of oxidative addition to the Pd(0) catalyst is significantly faster for a C-I bond than for a C-Br bond. This predictable reactivity hierarchy (I > OTf > Br >> Cl) allows for the selective functionalization of the C5-iodide position while leaving the C4-bromide intact for subsequent transformations.

This two-stage modification capability is invaluable in drug discovery for several reasons:

  • Vectorial Synthesis: It allows for the controlled, stepwise construction of complex molecules, introducing different substituents at specific positions.

  • Library Generation: A common core can be elaborated at the C5 position with one set of building blocks, followed by diversification at the C4 position with a second set, enabling the rapid generation of a focused library of analogues for Structure-Activity Relationship (SAR) studies.

  • Access to Complex Scaffolds: It provides a reliable route to 2,4,5-trisubstituted pyridines, a core motif present in numerous biologically active compounds, including various kinase inhibitors.

Caption: Regioselective reactivity of 4-Bromo-5-iodopyridin-2-amine.

Key Synthetic Transformations & Protocols

The sequential functionalization of 4-Bromo-5-iodopyridin-2-amine is best illustrated through a series of well-established, palladium-catalyzed cross-coupling reactions. The following protocols are adapted from established procedures for dihalopyridines and related substrates.

Stage 1: Selective Sonogashira Coupling at the C5-Iodide Position

The Sonogashira reaction is a robust method for forming C(sp²)-C(sp) bonds, providing a direct route to introduce alkynyl moieties. The reaction is highly selective for the C-I bond, especially at or near room temperature.

Causality Behind Experimental Choices:

  • Catalyst System: A combination of a Pd(0) source (like Pd(PPh₃)₄) and a Copper(I) co-catalyst (CuI) is classic for this reaction. The palladium complex facilitates the oxidative addition and reductive elimination steps, while the copper salt reacts with the terminal alkyne to form a more reactive copper acetylide intermediate.

  • Base: An amine base, such as triethylamine (Et₃N), serves dual roles: it acts as the solvent and scavenges the HI generated during the reaction, preventing catalyst deactivation.

  • Atmosphere: The reaction is sensitive to oxygen, which can cause homocoupling of the alkyne (Glaser coupling) and degrade the Pd(0) catalyst. Therefore, maintaining an inert atmosphere (Argon or Nitrogen) is critical.

Protocol 1: Selective Sonogashira Coupling

Reagent/MaterialM.W.Amount (1.0 mmol scale)MolesEquiv.
4-Bromo-5-iodopyridin-2-amine300.89301 mg1.0 mmol1.0
Terminal Alkyne (e.g., Phenylacetylene)102.14123 µL (112 mg)1.1 mmol1.1
Tetrakis(triphenylphosphine)palladium(0)1155.5658 mg0.05 mmol0.05
Copper(I) Iodide (CuI)190.4519 mg0.1 mmol0.1
Triethylamine (Et₃N), anhydrous101.194 mL--
Tetrahydrofuran (THF), anhydrous72.114 mL--

Procedure:

  • Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add 4-Bromo-5-iodopyridin-2-amine, Pd(PPh₃)₄, and CuI.

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with argon. Repeat this cycle three times.

  • Solvent Addition: Add anhydrous THF and anhydrous Et₃N via syringe. Stir the resulting suspension at room temperature for 10 minutes.

  • Substrate Addition: Add the terminal alkyne dropwise via syringe.

  • Reaction: Stir the reaction mixture at room temperature. Monitor progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-6 hours.

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired 4-Bromo-5-(alkynyl)pyridin-2-amine.

Stage 2: Suzuki-Miyaura or Buchwald-Hartwig Coupling at the C4-Bromide Position

Once the C5 position is functionalized, the remaining C4-bromide serves as a handle for introducing aryl, heteroaryl, or amino substituents.

Caption: Workflow for sequential functionalization of the scaffold.

A. Suzuki-Miyaura Coupling

This reaction is a premier method for C-C bond formation between aryl halides and organoboron compounds.

Causality Behind Experimental Choices:

  • Catalyst/Ligand: Tetrakis(triphenylphosphine)palladium(0) is a reliable catalyst for this transformation. The phosphine ligands stabilize the Pd(0) state and participate in the catalytic cycle.

  • Base: A base like potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃) is crucial for the transmetalation step, where it facilitates the transfer of the organic group from boron to palladium.

  • Solvent System: A mixture of an organic solvent (like 1,4-dioxane or toluene) and water is often used. Water helps to dissolve the inorganic base, while the organic solvent solubilizes the substrates and catalyst.

Protocol 2: Suzuki-Miyaura Coupling of the C4-Bromide

Reagent/MaterialM.W.Amount (1.0 mmol scale)MolesEquiv.
4-Bromo-5-(alkynyl/aryl)pyridin-2-amine-1.0 mmol1.0 mmol1.0
Arylboronic Acid--1.2 mmol1.2
Tetrakis(triphenylphosphine)palladium(0)1155.5658 mg0.05 mmol0.05
Potassium Phosphate (K₃PO₄)212.27531 mg2.5 mmol2.5
1,4-Dioxane, anhydrous88.118 mL--
Water, degassed18.022 mL--

Procedure:

  • Setup: In a Schlenk flask, combine the 4-bromo-5-substituted-pyridin-2-amine intermediate, the arylboronic acid, and potassium phosphate.

  • Inert Atmosphere: Evacuate and backfill the flask with argon (repeat 3x).

  • Catalyst/Solvent: Under argon, add Pd(PPh₃)₄, followed by anhydrous 1,4-dioxane and degassed water.

  • Reaction: Heat the reaction mixture to 85-95 °C with vigorous stirring. Monitor progress by TLC or LC-MS. Reaction times can vary from 4 to 18 hours.

  • Work-up: Cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the residue by flash column chromatography.

B. Buchwald-Hartwig Amination

This palladium-catalyzed reaction is a powerful method for forming C-N bonds, allowing for the introduction of primary or secondary amines at the C4 position.

Causality Behind Experimental Choices:

  • Catalyst/Ligand: This reaction often requires more specialized, bulky electron-rich phosphine ligands (e.g., Xantphos, BINAP) to promote the challenging reductive elimination step that forms the C-N bond. A common palladium source is Pd₂(dba)₃.

  • Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) is required to deprotonate the amine, forming the palladium-amido complex necessary for reductive elimination.

Protocol 3: Buchwald-Hartwig Amination of the C4-Bromide

Reagent/MaterialM.W.Amount (1.0 mmol scale)MolesEquiv.
4-Bromo-5-(alkynyl/aryl)pyridin-2-amine-1.0 mmol1.0 mmol1.0
Amine (Primary or Secondary)--1.2 mmol1.2
Tris(dibenzylideneacetone)dipalladium(0)915.7223 mg0.025 mmol0.025
Xantphos578.6858 mg0.1 mmol0.1
Cesium Carbonate (Cs₂CO₃)325.82456 mg1.4 mmol1.4
Toluene, anhydrous92.1410 mL--

Procedure:

  • Setup: To a dry Schlenk tube, add the 4-bromo-5-substituted-pyridin-2-amine intermediate, Cs₂CO₃, Pd₂(dba)₃, and Xantphos.

  • Inert Atmosphere: Evacuate and backfill the tube with argon (repeat 3x).

  • Solvent/Substrate: Add anhydrous toluene, followed by the amine.

  • Reaction: Heat the mixture to 100-110 °C with vigorous stirring until the starting material is consumed as monitored by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove palladium residues.

  • Purification: Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography.

Application in Kinase Inhibitor Synthesis: A Demonstrative Example

While specific, proprietary syntheses of marketed

Application Notes & Protocols: A Guide to the Step-by-Step Synthesis of 4-Bromo-5-iodopyridin-2-amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Dihalogenated Pyridines

Substituted pyridines are a cornerstone of modern medicinal chemistry, forming the core scaffold of numerous therapeutic agents. Among these, dihalogenated pyridines such as 4-Bromo-5-iodopyridin-2-amine are exceptionally valuable building blocks. The distinct electronic properties and reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds allow for a programmed, sequential approach to molecular diversification. This regioselectivity is paramount in drug discovery, enabling the systematic and efficient exploration of chemical space around a core scaffold.

The C-I bond is weaker and more susceptible to oxidative addition by palladium(0) catalysts than the C-Br bond.[1] This inherent reactivity difference provides a reliable handle for selective functionalization at the 5-position via cross-coupling reactions, while preserving the bromine atom at the 4-position for subsequent transformations. This guide provides a detailed, field-proven framework for the synthesis of the 4-bromo-5-iodopyridin-2-amine core and its subsequent derivatization through key palladium-catalyzed cross-coupling reactions.

Part 1: Synthesis of the Core Scaffold: 4-Bromo-5-iodopyridin-2-amine

The synthesis of the target scaffold begins with a commercially available starting material, 4-bromopyridin-2-amine. The strategy involves a regioselective electrophilic iodination. The powerful electron-donating amino group at the 2-position activates the pyridine ring towards electrophilic substitution, primarily directing incoming electrophiles to the C-3 and C-5 positions. The C-5 position is sterically more accessible and electronically favored, making it the prime location for iodination.

Protocol 1: Iodination of 4-Bromopyridin-2-amine

This protocol employs N-Iodosuccinimide (NIS), a mild and efficient iodinating agent, to install the iodine atom selectively at the C-5 position.

Experimental Protocol:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 4-bromopyridin-2-amine (1.0 eq.).

  • Solvent Addition: Dissolve the starting material in a suitable solvent such as acetic acid or acetonitrile. Acetic acid can facilitate the reaction by protonating the pyridine nitrogen, further enhancing the electrophilicity of the ring.[2]

  • Reagent Addition: At room temperature, add N-Iodosuccinimide (NIS) (1.0-1.1 eq.) portion-wise to the stirred solution. The reaction is typically exothermic and should be monitored.

  • Reaction Monitoring: Stir the mixture at room temperature for 3-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to neutralize any remaining iodine.

  • Extraction: Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and extract the product into an organic solvent like ethyl acetate or dichloromethane (3x volumes).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure 4-bromo-5-iodopyridin-2-amine.

G cluster_start Starting Material cluster_process Iodination Protocol cluster_product Core Scaffold SM 4-Bromopyridin-2-amine reagents 1. Dissolve in Acetonitrile/AcOH 2. Add N-Iodosuccinimide (NIS) 3. Stir at Room Temperature SM->reagents Step 1 Product 4-Bromo-5-iodopyridin-2-amine reagents->Product Step 2: Workup & Purification

Caption: Synthesis of the 4-bromo-5-iodopyridin-2-amine scaffold.

Part 2: Selective Derivatization via Cross-Coupling Reactions

With the dihalogenated scaffold in hand, sequential functionalization can be performed with high regioselectivity. The initial coupling targets the more reactive C-I bond at the 5-position.

A. Selective Suzuki-Miyaura Coupling at the C-5 Position

The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds. By using carefully controlled conditions, an aryl or heteroaryl group can be installed at the C-5 position, leaving the C-4 bromine atom untouched for future reactions.[1][3]

Causality Behind Experimental Choices:

  • Catalyst: A palladium(0) source like Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is commonly used due to its reliability and commercial availability.[4][5]

  • Base: An inorganic base such as potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃) is employed. These bases are strong enough to facilitate the transmetalation step but mild enough to prevent undesired side reactions with the sensitive amino group.[6]

  • Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene) and water is crucial. The organic solvent solubilizes the starting material and catalyst, while water dissolves the inorganic base.

Protocol 2: Selective Suzuki Coupling with Arylboronic Acids

  • Reaction Setup: To a Schlenk flask, add 4-bromo-5-iodopyridin-2-amine (1.0 eq.), the desired arylboronic acid (1.2 eq.), and potassium phosphate (2.5 eq.).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment, which is critical to prevent catalyst degradation.

  • Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.). Then, add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio).

  • Reaction: Stir the reaction mixture at 85-95 °C. Monitor the reaction's progress by TLC or LC-MS. The reaction is typically complete within 12-16 hours.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify the crude product by column chromatography to yield the 5-aryl-4-bromopyridin-2-amine derivative.

ParameterRecommended Reagent/ConditionRationale
Substrate 4-Bromo-5-iodopyridin-2-amineDihalogenated core for selective coupling.
Coupling Partner Arylboronic Acid (1.1-1.5 eq.)Source of the new C-C bond.
Catalyst Pd(PPh₃)₄ (2-5 mol%)Efficient Pd(0) catalyst for C-I bond activation.[4][6]
Base K₃PO₄ or K₂CO₃ (2.0-3.0 eq.)Activates the boronic acid for transmetalation.[6]
Solvent 1,4-Dioxane/Water (4:1)Biphasic system to dissolve all reactants.
Temperature 80-100 °CProvides thermal energy for the catalytic cycle.
B. Selective Sonogashira Coupling at the C-5 Position

The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, a valuable transformation for introducing linear fragments into a molecule.[7] This reaction also proceeds with high selectivity for the C-I bond over the C-Br bond.[8]

Causality Behind Experimental Choices:

  • Catalyst System: This reaction typically requires a dual-catalyst system: a palladium(0) complex to activate the aryl iodide and a copper(I) salt (e.g., CuI) as a co-catalyst to facilitate the formation of a copper-acetylide intermediate.[7]

  • Base: An amine base, such as triethylamine (TEA) or diisopropylamine (DIPA), is used. It serves both as the base to deprotonate the terminal alkyne and often as a solvent.

Protocol 3: Selective Sonogashira Coupling with Terminal Alkynes

  • Reaction Setup: In a Schlenk flask under an inert atmosphere, dissolve 4-bromo-5-iodopyridin-2-amine (1.0 eq.) and the terminal alkyne (1.2 eq.) in a suitable solvent like THF or DMF. Add the amine base (e.g., triethylamine, 3.0 eq.).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.) and copper(I) iodide (CuI, 0.1 eq.).

  • Reaction: Stir the mixture at room temperature or with gentle heating (40-60 °C) until the starting material is consumed (monitor by TLC or LC-MS).

  • Workup: Dilute the reaction mixture with ethyl acetate and wash with a saturated aqueous solution of ammonium chloride to remove the copper catalyst. Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify the crude product by column chromatography to obtain the 5-alkynyl-4-bromopyridin-2-amine derivative.

ParameterRecommended Reagent/ConditionRationale
Substrate 4-Bromo-5-iodopyridin-2-amineSelective activation of the C-I bond.
Coupling Partner Terminal Alkyne (1.1-1.5 eq.)Source of the new alkynyl group.
Pd Catalyst Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ (2-5 mol%)Catalyzes the oxidative addition step.
Cu Co-catalyst CuI (5-10 mol%)Facilitates the formation of the key acetylide intermediate.[7]
Base Triethylamine (TEA) or DIPADeprotonates the alkyne and neutralizes generated H-X.
Solvent THF or DMFAprotic solvent to dissolve reactants.
C. Buchwald-Hartwig Amination at the C-4 Position

After selectively functionalizing the C-5 position, the remaining C-Br bond at the 4-position is an ideal handle for C-N bond formation via the Buchwald-Hartwig amination.[9][10] This powerful reaction allows for the introduction of a wide array of primary and secondary amines.

Causality Behind Experimental Choices:

  • Catalyst/Ligand: This reaction requires a palladium source and a specialized phosphine ligand. The ligand is critical for stabilizing the palladium center and facilitating the reductive elimination step that forms the C-N bond.[11] Sterically hindered biarylphosphine ligands (e.g., XPhos, SPhos) are often highly effective.

  • Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) is required to deprotonate the amine coupling partner.[11]

G cluster_suzuki Suzuki or Sonogashira cluster_buchwald Buchwald-Hartwig Amination Core 4-Bromo-5-iodopyridin-2-amine C5_Func 5-Aryl/Alkynyl-4-bromopyridin-2-amine Core->C5_Func Selective C-5 Coupling (Pd cat., Base) C4_Func 5-Aryl/Alkynyl-4-(amino)pyridin-2-amine (Final Derivative) C5_Func->C4_Func C-4 Amination (Pd cat., Ligand, Base)

Caption: Sequential functionalization of the dihalopyridine scaffold.

Protocol 4: Buchwald-Hartwig Amination of 5-Substituted-4-bromopyridin-2-amine

  • Reaction Setup: In a glovebox or under an inert atmosphere, add the 5-substituted-4-bromopyridin-2-amine (1.0 eq.), the palladium precatalyst, the phosphine ligand, and the base (e.g., NaOtBu, 1.4 eq.) to a dry reaction tube.

  • Reagent Addition: Add the amine coupling partner (1.2 eq.) followed by the anhydrous solvent (e.g., toluene or dioxane).

  • Reaction: Seal the tube tightly and heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the reaction by LC-MS.

  • Workup: After completion, cool the reaction to room temperature. Quench carefully with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent.

  • Purification: Dry the combined organic layers, concentrate, and purify by column chromatography to afford the final 2,4,5-trisubstituted pyridine derivative.

ParameterRecommended Reagent/ConditionRationale
Substrate 5-Aryl/Alkynyl-4-bromopyridin-2-amineTargets the remaining C-Br bond for amination.
Coupling Partner Primary or Secondary Amine (1.2 eq.)Source of the new amino group.
Pd Catalyst Pd₂(dba)₃ or Pd(OAc)₂ (1-5 mol%)Pd(0) or Pd(II) precatalyst.
Ligand XPhos, BINAP, etc. (2-10 mol%)Crucial for facilitating C-N reductive elimination.[9]
Base NaOtBu or LiHMDS (1.4-2.0 eq.)Strong, non-nucleophilic base for amine deprotonation.
Solvent Toluene or 1,4-Dioxane (anhydrous)Anhydrous conditions are critical for this reaction.

Conclusion

The 4-bromo-5-iodopyridin-2-amine scaffold represents a strategically designed platform for the efficient synthesis of diverse chemical libraries. The predictable regioselectivity of palladium-catalyzed cross-coupling reactions, exploiting the differential reactivity of C-I and C-Br bonds, empowers medicinal chemists to systematically modify the pyridine core. The detailed protocols provided herein serve as a robust guide for researchers, enabling the logical and reproducible synthesis of novel aminopyridine derivatives for drug discovery and development programs.

References

  • Halogenation of 2-aminopyridine and 2-aminodiazine system. ResearchGate. Available at: [Link]

  • Halogenation of 2-aminopyrimidines.Google Patents.
  • Mono- and Dihalogenation of 2-Aminopyrazine. Thieme Chemistry. Available at: [Link]

  • Direct Aziridine Synthesis from Amines and Styrene Derivatives via a Base-Promoted Oxidative Cascade Reaction. Journal of the American Chemical Society. Available at: [Link]

  • Efficient Halogenation of 2-Aminopyrazine. ResearchGate. Available at: [Link]

  • Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

  • Sandmeyer reaction. Wikipedia. Available at: [Link]

  • Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. International Journal of Soft Science and Engineering. Available at: [Link]

  • Synthesis of some 4-bromopyrimidines and condensed 4-bromopyrimidines by one-pot reaction. Heterocycles. Available at: [Link]

  • Sandmeyer Reaction. GeeksforGeeks. Available at: [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]

  • Sandmeyer Reaction. Organic Chemistry Portal. Available at: [Link]

  • Sandmeyer Reaction Mechanism. BYJU'S. Available at: [Link]

  • Recent trends in the chemistry of Sandmeyer reaction: a review. National Center for Biotechnology Information. Available at: [Link]

  • Selective and Facile Palladium-Catalyzed Amination of 2-Fluoro-4-iodopyridine in the 4-Position under Microwave Conditions. ResearchGate. Available at: [Link]

  • Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay. National Center for Biotechnology Information. Available at: [Link]

  • 3-Amino-5-bromo-2-iodopyridine. National Center for Biotechnology Information. Available at: [Link]

  • Sonogashira Coupling. Organic Chemistry Portal. Available at: [Link]

  • Sonogashira Coupling. Chemistry LibreTexts. Available at: [Link]

  • Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei. ePrints Soton. Available at: [Link]

  • Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst. National Institutes of Health. Available at: [Link]

  • Scientific Letter. Atlantchim Pharma. Available at: [Link]

  • Flow Chemistry: Sonogashira Coupling. Flow Chemistry. Available at: [Link]

  • 3-Bromo-5-iodo-2-methoxypyridin-4-amine. MySkinRecipes. Available at: [Link]

  • The synthetic method of the iodo-5-bromopyridine of 2-amino-3-.Google Patents.
  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction. MDPI. Available at: [Link]

  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines. National Institutes of Health. Available at: [Link]

  • Iodination of proteins by IPy2BF4, a new tool in protein chemistry. PubMed. Available at: [Link]

  • Deaminative bromination, chlorination, and iodination of primary amines. ResearchGate. Available at: [Link]

  • 2-Amino-5-bromo-3-iodopyridine. PubChem. Available at: [Link]

Sources

Application Note: High-Purity Isolation of 4-Bromo-5-iodopyridin-2-amine via Optimized Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive application note provides a detailed protocol for the purification of 4-Bromo-5-iodopyridin-2-amine, a critical building block in medicinal chemistry, using silica gel flash column chromatography. The protocol is designed to address the unique challenges associated with halogenated basic heterocycles, such as potential degradation on acidic stationary phases and the need for precise solvent gradient control to achieve high purity. We will delve into the rationale behind each step, from mobile phase selection to post-purification analysis, ensuring a reproducible and efficient workflow. This guide is intended to equip researchers with the necessary knowledge to isolate this compound with purities exceeding 98%.

Introduction: The Significance of Purifying 4-Bromo-5-iodopyridin-2-amine

4-Bromo-5-iodopyridin-2-amine is a key intermediate in the synthesis of a wide array of pharmacologically active molecules, particularly kinase inhibitors.[1] The strategic placement of bromine and iodine atoms on the pyridine ring offers distinct handles for sequential, site-selective cross-coupling reactions, such as Suzuki and Sonogashira couplings.[2] The purity of this intermediate is paramount, as residual starting materials or isomeric byproducts can lead to undesired side reactions, complicate downstream processing, and compromise the efficacy and safety of the final active pharmaceutical ingredient (API).

The primary challenge in the purification of aminopyridines lies in their basic nature. The amine functionality can interact strongly with the acidic silanol groups on the surface of standard silica gel, leading to peak tailing, irreversible adsorption, or even degradation of the target compound.[3] This guide presents a method that mitigates these issues through the use of a modified mobile phase, ensuring high recovery and purity.

Physicochemical Properties and Safety Considerations

A thorough understanding of the compound's properties is crucial for developing a successful purification strategy and ensuring laboratory safety.

PropertyValueSource
Molecular Formula C₅H₄BrIN₂PubChem CID 118611539
Molecular Weight 298.91 g/mol [4][5]
Appearance White to light yellow solid[6]
Melting Point 106-110 °C[6]
Solubility Limited aqueous solubility. Soluble in polar organic solvents like DCM, EtOAc, and MeOH.[1]
pKa ~2.15 (Predicted)[6]
Stability The iodine's lability necessitates storage in amber vials to prevent photodecomposition.[1] Halogenated pyridines can be sensitive to light and acid.[7]

Safety Precautions: 4-Bromo-5-iodopyridin-2-amine is considered hazardous.[4][8] It may cause skin and eye irritation and may be harmful if swallowed.[4] Always handle this compound in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.[8][9] Refer to the Safety Data Sheet (SDS) for complete hazard information.[8][10]

The Chromatographic Strategy: A Rationale-Driven Approach

Our strategy is centered around normal-phase flash chromatography on silica gel. The key to success is the careful selection of the mobile phase to ensure optimal separation and stability of the amine.

Stationary Phase Selection

Standard silica gel (60 Å, 230-400 mesh) is a cost-effective and efficient choice for this separation.[11] However, its inherent acidity can be problematic for basic amines.[7]

Causality: The lone pair of electrons on the pyridine nitrogen and the exocyclic amine can be protonated by the acidic silanol groups (Si-OH) on the silica surface. This strong ionic interaction leads to poor elution and peak asymmetry. To counteract this, we will deactivate the silica by incorporating a basic modifier into our mobile phase.[3][7]

Mobile Phase Development: From TLC to Gradient Elution

The selection of an appropriate solvent system is the most critical parameter in column chromatography.[12] We will use Thin-Layer Chromatography (TLC) to identify a suitable mobile phase before scaling up to the column.

Recommended Solvents:

  • Non-polar: Hexanes or Heptane (a less toxic alternative).[13]

  • Polar: Ethyl Acetate (EtOAc).

  • Basic Modifier: Triethylamine (TEA).

Why this system? A Hexanes/EtOAc system provides a wide polarity range suitable for many "normal" compounds.[14] The addition of a small amount of TEA (0.1-1%) to the mobile phase neutralizes the acidic sites on the silica gel, preventing the aforementioned detrimental interactions and improving peak shape and recovery.[3][7][12]

TLC Analysis Protocol:

  • Dissolve a small sample of the crude reaction mixture in dichloromethane (DCM) or EtOAc.

  • Spot the solution onto a silica gel TLC plate (F254).

  • Develop the plate in various Hexanes:EtOAc ratios (e.g., 9:1, 8:2, 7:3 v/v), each containing 0.5% TEA.

  • Visualize the spots under UV light (254 nm).

  • Objective: The ideal solvent system should provide a retention factor (Rf) of 0.2-0.3 for the target compound, 4-Bromo-5-iodopyridin-2-amine.[11] This Rf value typically translates well to preparative column chromatography, ensuring the compound elutes in a reasonable number of column volumes without being too close to the solvent front or requiring excessively long elution times.

Detailed Experimental Protocol

This protocol is optimized for the purification of ~1 gram of crude 4-Bromo-5-iodopyridin-2-amine.

Materials and Equipment
  • Crude 4-Bromo-5-iodopyridin-2-amine

  • Silica Gel (60 Å, 230-400 mesh)

  • Hexanes (HPLC Grade)

  • Ethyl Acetate (HPLC Grade)

  • Triethylamine (TEA)

  • Dichloromethane (DCM, for sample loading)

  • Glass chromatography column (e.g., 40-50 mm diameter)

  • TLC plates (Silica gel 60 F254)

  • Fraction collection tubes

  • Rotary evaporator

  • Compressed air or nitrogen for flash chromatography

Workflow Diagram

G cluster_prep Phase 1: Preparation cluster_purification Phase 2: Purification cluster_analysis Phase 3: Analysis & Isolation TLC TLC Analysis (Hex/EtOAc + 0.5% TEA) MobilePhase Prepare Mobile Phase (Gradient Solvents + 0.5% TEA) TLC->MobilePhase Determines Rf ~0.25 ColumnPacking Pack Column (Silica Slurry) MobilePhase->ColumnPacking Loading Load Sample onto Column ColumnPacking->Loading SamplePrep Sample Preparation (Dry Loading) SamplePrep->Loading Elution Gradient Elution (Increase Polarity) Loading->Elution Collection Collect Fractions Elution->Collection TLC_Fractions TLC Analysis of Fractions Collection->TLC_Fractions Pooling Pool Pure Fractions TLC_Fractions->Pooling Evaporation Solvent Removal (Rotary Evaporation) Pooling->Evaporation FinalAnalysis Purity & Identity Check (NMR, LC-MS) Evaporation->FinalAnalysis

Caption: Purification workflow for 4-Bromo-5-iodopyridin-2-amine.

Step-by-Step Methodology

Step 1: Column Preparation (Wet Slurry Packing)

  • Secure the chromatography column vertically in a fume hood. Place a small plug of cotton or glass wool at the bottom, followed by a ~1 cm layer of sand.[12]

  • For 1 g of crude material, weigh ~40-50 g of silica gel into a beaker.

  • Create a slurry by mixing the silica with the initial, low-polarity mobile phase (e.g., 95:5 Hexanes:EtOAc + 0.5% TEA).[11]

  • Promptly pour the slurry into the column. Gently tap the column's side to dislodge air bubbles and ensure uniform packing.

  • Open the stopcock and allow the excess solvent to drain until it is level with the top of the silica bed. Crucially, do not let the column run dry. [12]

Step 2: Sample Loading (Dry Loading Technique)

  • Rationale: Dry loading is superior to wet loading for compounds with moderate to low solubility in the initial mobile phase. It prevents band broadening at the origin and leads to sharper peaks and better separation.

  • Dissolve the crude 4-Bromo-5-iodopyridin-2-amine (~1 g) in a minimal amount of DCM.

  • Add 2-3 g of silica gel to this solution.

  • Remove the solvent completely using a rotary evaporator until a fine, free-flowing powder is obtained.[11]

  • Carefully layer this powder onto the top of the packed silica bed. Add a thin protective layer of sand on top.

Step 3: Elution and Fraction Collection

  • Carefully add the initial mobile phase to the column.

  • Apply gentle pressure using compressed air or nitrogen to achieve a flow rate of approximately 2 inches per minute.[12]

  • Begin elution with a low-polarity mobile phase and gradually increase the percentage of ethyl acetate. A suggested gradient is outlined in the table below.

  • Collect fractions (e.g., 15-20 mL per tube) throughout the elution process.

Table 2: Suggested Solvent Gradient for Elution

StepSolvent System (Hexanes:EtOAc + 0.5% TEA)Volume (for ~50g Silica)Purpose
195:5200 mLElute non-polar impurities
290:10200 mLElute less polar byproducts
385:15400 mLElute the target compound
470:30200 mLElute more polar impurities

Note: This gradient is a starting point and should be optimized based on the TLC analysis of the specific crude mixture.[7]

Step 4: Post-Chromatography Analysis and Isolation

  • Monitor the collected fractions using TLC (using the solvent system that gave an Rf of ~0.25).

  • Combine the fractions that contain the pure product.

  • Remove the solvent from the pooled fractions under reduced pressure using a rotary evaporator.

  • The resulting solid should be dried under high vacuum to remove residual solvents.

  • Confirm the purity and identity of the final product using analytical techniques such as ¹H NMR and LC-MS.

Troubleshooting Common Issues

ProblemPotential CauseRecommended Solution
Product won't elute Mobile phase is not polar enough. Strong interaction with silica.Increase the polarity of the mobile phase (increase % EtOAc). Ensure TEA is present in the eluent.
Poor separation (co-elution) Mobile phase is too polar. Improper column packing.Decrease the polarity of the mobile phase or use a shallower gradient.[7] Repack the column carefully.
Yellow/brown color in final product Co-elution of a colored impurity. Product degradation.Re-run the column with a shallower gradient. Ensure the compound is not exposed to light for prolonged periods.[1][7]
Streaking/tailing on TLC/Column Compound is interacting with acidic silica.Add 0.1-1% triethylamine (TEA) or pyridine to the mobile phase to neutralize the silica gel.[7][12]

Conclusion

The protocol detailed in this application note provides a robust and reproducible method for the high-purity isolation of 4-Bromo-5-iodopyridin-2-amine. By understanding the chemical nature of the target molecule and rationally designing the chromatographic conditions—specifically, the use of a triethylamine-modified mobile phase to mitigate acidity—researchers can overcome common purification challenges. This method ensures the acquisition of high-quality material essential for advancing research and development in medicinal chemistry.

References

  • 4-Bromo-5-iodo-N,N-bis(4-methoxybenzyl)pyridin-2-amine - Vulcanchem. This source discusses the physicochemical properties, including stability and solubility, of a derivative of the target compound, providing insights into its chemical behavior. [Link: https://vertexaisearch.cloud.google.
  • 4-broMo-5-iodopyridin-2-aMine - Safety Data Sheet - ChemicalBook. Provides safety and identification information (CAS number) for the target compound. [Link: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGmGHKMXG4_H_FqhF5YcHWVYutx8ObwUmqwGbMj5RqYHM7b7AB-acfwrbhWhS7H2JkcKxxyxiDNLdzMbdvhwAa0DggA7CkO6IWaDtJ_Gt-I-ajDq1oUHQ1IbLfmUOcIfkHmU1N9GYYgIIPd9oxlQkgUrHjB1m0TkyYtAhhjhQ==]
  • Chromatography: How to Run a Flash Column - Department of Chemistry : University of Rochester. A general but authoritative guide on the practical aspects of flash column chromatography, including solvent selection and column packing. [Link: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE5Uw7c4US5TapXPwkHRLQx9qlxlzUrwyagXMghjYiqcxcsiO59Cv6RTJVXK9UD97ogDKObbQit6sGIknP0wmsNafDTy1qnzzc490ytKgKHUlCXsBdrxkXm8os9rWDJKhO0HGWBiCpoABsjcdZshkBxvvPi1GoAkzZ4WLqBT7s-4JyhrNq0L-jmeZpAnsE=]
  • 2 - SAFETY DATA SHEET - Thermo Fisher Scientific. A safety data sheet for a related halogenated aminopyridine, outlining general handling precautions. [Link: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE2c17INcbM17IFkSI2KkubEYU0cWHAWOcCBzVYKfKk673IVt9Dc_cdYRBBNuEYd5Y6GctaOLc8g_-KQO8v8BDQyn3QkQj791m_fJZTTEq2PhabRHIQP3W9fOfpI_SPXpLRgbYo6b45j1xppo0K65JAApUjaNQBgy680819gn47yUdoZB_yTV1Qj1ggL3HNY-Ab7Tv5LJTw71N9wDY9GzU9iP63GIducijA6MxErgyItWKlfmYCRkKngoP5LUpX_fYKvq9xX56IKSDOY2EkXTUcg1YcIhox]
  • 2-Amino-5-bromo-3-iodopyridine | C5H4BrIN2 | CID 1516508 - PubChem. Provides comprehensive physicochemical and safety data for an isomer of the target compound. [Link: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHdoIOliTeAaAWGQ1nl-doXzeJ21eKWgcUqT6QS-2aVAZyQZO_SFyIMCVDUfchmPY4Pbiq7jYFR0nZxJLYiiAV5CeYk5w6lQa0Qt1CTCJggTzP1Nl2HrgxK6PevfA7C4E5Jng1VX-EXDWwCtaJm92vawHVR80u9G2T-HS9GFyFElJc7]
  • 2-Amino-3-bromo-5-iodopyridine | C5H4BrIN2 | CID 17609441 - PubChem. Provides comprehensive physicochemical and safety data for another isomer of the target compound. [Link: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGmn7PrTRb0BpkH9IexSwzmUBgHpBeDbF8NOX0LsZR3GRIomnKaExteH-pWoHbe4nvJMyJO4poxEq9ga-0JChKBMDXUG3ANtN3lnPKTFhUc_XovFLULjUaAvjzwegBGE2hSVfClhlMXD7ztQiYdXE5yAz-_N_qwCKB8QeaFu1l3dLA=]
  • Chromatography: Solvent Systems For Flash Column - Department of Chemistry : University of Rochester. Discusses common solvent systems for flash chromatography, including ethyl acetate/hexane. [Link: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH5PacaM9l2el3Y77ZtguQhMzFd7RU351ASlSSTaeiLHnLjExJAEA_GoXk5AGk0GJaBRHkOYDYEANsLHVY0NQNk7IDWjLSEStdrY0mP3OQxa0RzXBliYSCsifyPlpz5iUqYIRIyZ2ex_BVbD6aWi9aQ8Mmhx6ydZU2lrwMrv6gY9tneoOp7bThtXk0=]
  • A Simple, Tandem Approach to the Construction of Pyridine Derivatives under Metal-free Conditions - The Royal Society of Chemistry. Describes purification of pyridine derivatives using flash column chromatography with an EtOAc/hexanes gradient. [Link: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEReugVmxvJX372awwClSqvIGKNeJCpuw3TNGrsNTszRX4rmlheC5KxitcA1LsNcHi_anxjJQDoTxoGpBPx_pgE9GcVSUOTaU7Y2FownqM-hC9XwZH-AtIGrFDtSx_k6yk6R0zScAWIpBZsjVq3aqzaqDMiwX_q5Q==]
  • How to choose the best solution for column chromatography? - ResearchGate. A discussion forum providing insights into the challenges of purifying pyridine compounds. [Link: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF_AI4zWDhONZAJkwu54tI8jmkEgQgXS58OR1z205SRteObHed_arwSh-_G3sg39MCSa0Lca7MN8lRxA6XQbL1Ej5McsafQQd-pk9BbdFF3Z3p05JntE71wxYkbtX7clxrhLK1og1w2TCE-jy00FQLiVEKsGmoGV_6f3MfItPtcus4DPc7NPbrzROlozmj6GIKlsU_u2g==]
  • Solvent Systems for Silica Gel Column Chromatography - Common Organic Chemistry. A resource listing various solvent systems and their applications, noting heptane as a less toxic alternative to hexane. [Link: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFKJbXNKGouOpoouZxwXn3e8UkcRhM4fbezsE6F3ktCIujaiSjfGa7yrGmh2WQsYHvtCtz04-TDHpl0aUh0VqjiHEKP-6h_uWZNheA3ECIi6VfhQRppLVhArFsvGDKdBpjrNm2xXvzOL9zqVIPNhndh5y2I-bIgnUOCam5sQCkQrAvtFJEMgq8=]
  • 4-AMINO-5-BROMO-2-CHLOROPYRIDINE SDS, 857730-21-3 Safety Data Sheets - Echemi. Provides specific PPE recommendations for a structurally similar compound. [Link: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEhmG_WolV3ecrARECu6IjShlFHc8ud8WPWAWjr6P3ntSu9UlyaGUgkOayDeKZeCg2kBqCJo90JrF8X8D1aXfkGr7GbwZvX8p0joz4W17BLWrcXzYVApumDEK2uib0tt-eXUJXDLTjnuMmxqW_JaCdRiv1Nha8R9Vi8HMy3ryi6j288n3oXHASXAA==]
  • Technical Support Center: Purification of 2-Bromo-4-iodopyridine Reaction Products - Benchchem. An excellent resource detailing troubleshooting and optimization for a related compound, including deactivation of silica gel with triethylamine. [Link: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFbmKC1lKej6MucgBFfZS5UYgZkUhGvIUmKGbt9tZBpuaRX3Wp_kdp7ggH7pONDZtfb87keACdBPU90QOtlFZXbY29Ch2TazSUuD-BhBgvHJMLJay9R8TrBwQElSe4iPrBdWzdJUie0974tImH16vFKIpM0k_crS2hepDgCK9mPb50bdEPnkXGNZ1PhNDvCoRR702U_R6WAGdHAUa8SQRukCICM0EKDCnhZtdsULw==]
  • How do I purify ionizable organic amine compounds using flash column chromatography? - Biotage. Explains the challenges of purifying basic amines on silica and recommends methods like adding a competing amine to the mobile phase. [Link: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEKl4aF-OVRj1_riaiik0Ncve95CJ5jdC0MveONTEFDQ7gI1aNl1JpAzovcKJ0gCjorvIL-EiWUyp48EbUJfuGYvk8lMQbuDFEaccBFjSHa0T714xhzDXiD1p6gkyzAN0AQIYsLWUv6I4QXNSWXAv1ECQptELdMVtwuQqetk0LWbM7ytGBT2WDfz5Anus9AOEYGlGbGAg-0GVstzIWIbxgW2G8_WY-JiZSchQ==]
  • Synthesis of 2-Amino-5-Bromo-3-Iodopyridine - ijssst.info. Details the purification of a related isomer using column chromatography with petroleum ether/ethyl acetate. [Link: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFcFk8njo5GgRFc3OT1AvFNPM87UKBj3H51bqDp92xJFUU62a-f4cM06jOIIaS9lpyQG9T783V9yA0CI0dh6Jcl6StnOd_KEyBqOX0hHDf7v8Y-zQF5mEf_Z-A3o5Iz6NAFWFrdGr0=]
  • 697300-73-5(3-BROMO-5-IODOPYRIDIN-2-AMINE) Product Description - ChemicalBook. Provides physical properties like melting point for an isomer. [Link: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFFI-pz6xXIqIOXCjeoOJSGD9Hogo8hpDONWkAvrguhM49a4qKGa82-zsZQ4DYU6UztmT2Z828qOjZADMfTlWi9WYA24Q7XmS07zjqkIlXnTNjkxV9LRFp61szTXtL-9cgTTDno4nN-HyZeIVNq0AO87TQHy8-4EY6-CgCAPk3O6w==]
  • An In-depth Technical Guide to 2-Bromo-4-iodopyridine: Chemical Properties and Structure - Benchchem. Discusses the utility of bromo-iodopyridines in selective cross-coupling reactions and mentions purification by column chromatography. [Link: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEw_oQ1EvNQjcrgipf2jUBr4T8KE6vUVhNyhePzj65PyjHtnwZ000T5OadkPjGdoQ6s6Hii1J37WIJOuk9iHCBRNX-n0ZiPcX_-VCbu1oU9XWIbRSaZwNIIcDiBBkGjpNAqR7RLGNZzQYC8KaJIUhKJxDFRG9iTkP9N-h9sYZ6pTsJqKeX3kv9e5wv4TPSO1beLu5IlY4P5cfCvtGUcXAhh3hBzeSbueNQgY8Kc_13udVuNqw==]
  • Application Note and Protocol: Purification of 2-Amino-5-bromo-4-methylpyridine by Column Chromatography - Benchchem. Provides a detailed protocol for a similar compound, including silica-to-compound ratios and the dry loading technique. [Link: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHcM6F9o79PiLuenEI44N_k3EIKJu9Yv8UfhpYlelaiDCagTXq-FGeW-8K3V970P60dlpA3XjRcUYs4HHwnRX4QzCty6FTSQusXakic2JgFS2f9p6EMC5GwjvX_zU9rfgCPC0O0h7BH-5QcgUg-bTmb0ZXU0TG6f6P-hae-fNBwF8aIGUFbV5mO2q9BGU5G_BTDdm0ycxAIFgK24zw_aavBwOfmntAiFCRG7E8w1g0u8GsGoghLb1bbyWuWzuX-7RjQ1g8B]

Sources

Application Note & Protocol: High-Purity Recrystallization of 4-Bromo-5-iodopyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive, field-proven protocol for the purification of 4-Bromo-5-iodopyridin-2-amine via recrystallization. Designed for researchers, medicinal chemists, and process development scientists, this document moves beyond a simple list of steps to explain the fundamental principles and causality behind each experimental choice. By understanding the "why," operators can troubleshoot effectively and adapt this methodology to analogous halogenated heterocyclic systems. This guide emphasizes safety, scientific integrity, and the generation of high-purity material suitable for downstream applications in pharmaceutical and materials science research.

Introduction: The Imperative for Purity in Halogenated Pyridines

4-Bromo-5-iodopyridin-2-amine is a valuable synthetic intermediate, frequently employed in the construction of complex molecules for drug discovery and materials science.[1][2][3] The dual halogenation at the 4 and 5 positions, coupled with the 2-amino group, provides three distinct points for further chemical modification, such as cross-coupling reactions. The purity of this starting material is paramount; residual impurities from the synthesis, such as starting materials (e.g., 2-aminopyridine), mono-halogenated intermediates, or isomeric byproducts (e.g., 2-amino-3,5-dibromopyridine), can lead to undesired side reactions, complex purification challenges in subsequent steps, and ultimately, compromised final product integrity.[3][4]

Recrystallization is a powerful and economical technique for purifying solid organic compounds. It leverages the differential solubility of a compound and its impurities in a chosen solvent system at varying temperatures. An ideal recrystallization process dissolves the target compound in a hot solvent and allows it to crystallize in a highly purified form upon cooling, while impurities remain dissolved in the mother liquor.

Foundational Principles of Recrystallization

The success of any recrystallization procedure hinges on the judicious selection of a solvent. The ideal solvent for 4-Bromo-5-iodopyridin-2-amine should exhibit the following characteristics:

  • High Solvation Power at Elevated Temperatures: The compound should be readily soluble in the boiling solvent to allow for complete dissolution.

  • Low Solvation Power at Low Temperatures: As the solution cools, the compound's solubility should decrease significantly, promoting crystallization and maximizing yield.

  • Favorable Impurity Solubility Profile: Impurities should either be highly soluble at all temperatures (remaining in the mother liquor) or sparingly soluble in the hot solvent (allowing for removal by hot filtration).

  • Inertness: The solvent must not react with the compound.

  • Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals.

  • Safety: The solvent should be non-toxic, non-flammable, and environmentally benign, whenever possible.

Pre-Protocol Characterization & Safety

Material Properties

A preliminary understanding of the material to be purified is crucial.

PropertyValueSource(s)
Molecular Formula C₅H₄BrIN₂[2][5]
Molecular Weight 298.91 g/mol [2][5]
Appearance Powder
Melting Point 111-117 °C[2]

The relatively high melting point suggests good crystal lattice energy, which is favorable for recrystallization.

Hazard Identification and Safety Precautions

4-Bromo-5-iodopyridin-2-amine is a hazardous substance. All handling should be performed in a certified fume hood while wearing appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.

GHS Hazard Statements:

  • Harmful if swallowed[5][6]

  • Causes skin irritation[5]

  • Causes serious eye damage/irritation[5]

  • May cause respiratory irritation[5]

The lability of the carbon-iodine bond also necessitates storage in amber vials to prevent potential photodecomposition.[7]

Detailed Recrystallization Protocol

This protocol is designed for the purification of approximately 5 grams of crude 4-Bromo-5-iodopyridin-2-amine. Adjust solvent volumes accordingly for different scales.

Solvent System Selection

Based on the polar amine and aromatic functionalities, polar protic solvents are a logical starting point. Ethanol has been successfully used for the recrystallization of the related compound 2-amino-5-bromo-3-iodopyridine.[4] A mixed solvent system, such as ethanol/water, often provides the fine-tuned solubility characteristics required for optimal recrystallization.

Recommended Solvent System: 90% Ethanol in Water (v/v)

Rationale: Pure ethanol may be too good a solvent, leading to poor recovery. The addition of water as an anti-solvent will decrease the solubility of the relatively non-polar halogenated pyridine, especially at lower temperatures, thereby promoting a higher yield of purified crystals.

Experimental Workflow Diagram

Recrystallization_Workflow cluster_dissolution Step 1: Dissolution cluster_filtration Step 2: Hot Filtration (Optional) cluster_crystallization Step 3: Crystallization cluster_isolation Step 4: Isolation & Drying A Place crude solid in Erlenmeyer flask B Add minimal hot 90% EtOH to dissolve solid A->B with heating C If insoluble impurities exist, perform hot gravity filtration B->C if needed D Allow filtrate to cool slowly to room temperature B->D if no hot filtration C->D E Cool further in an ice-water bath D->E to maximize yield F Collect crystals by vacuum filtration E->F G Wash crystals with cold solvent F->G H Dry crystals under vacuum G->H

Caption: Workflow for the recrystallization of 4-Bromo-5-iodopyridin-2-amine.

Step-by-Step Procedure
  • Dissolution: a. Place 5.0 g of crude 4-Bromo-5-iodopyridin-2-amine into a 125 mL Erlenmeyer flask equipped with a magnetic stir bar. b. In a separate beaker, heat approximately 50-60 mL of 90% ethanol/water to a gentle boil on a hot plate. c. Add the hot solvent to the Erlenmeyer flask in small portions (5-10 mL) while stirring and heating. Continue adding solvent until the solid just completely dissolves. Causality: Using the minimum amount of hot solvent is critical for achieving a saturated solution upon cooling, which is necessary for good crystal yield.

  • Hot Filtration (if necessary): a. If insoluble impurities (e.g., dust, inorganic salts) are observed in the hot solution, perform a hot gravity filtration. b. Place a small amount of the hot solvent in a receiving flask and heat it to boiling. This will prevent premature crystallization in the flask. c. Pre-heat a funnel with fluted filter paper by pouring a small amount of hot solvent through it. d. Quickly pour the hot solution containing the dissolved compound through the fluted filter paper into the pre-heated receiving flask. Causality: This step must be performed quickly to prevent the solution from cooling and the desired product from crystallizing on the filter paper.

  • Crystallization: a. Remove the flask from the heat source, cover it with a watch glass, and allow it to cool slowly to room temperature on a benchtop. Causality: Slow cooling is essential for the formation of large, well-defined crystals. Rapid cooling can trap impurities within the crystal lattice. b. Once the flask has reached room temperature and crystal formation appears to have ceased, place it in an ice-water bath for at least 30 minutes to maximize the yield of crystals.

  • Isolation and Drying: a. Collect the purified crystals by vacuum filtration using a Büchner funnel. b. Wash the crystals with a small amount (5-10 mL) of ice-cold 90% ethanol/water to remove any residual mother liquor. Causality: The wash solvent must be cold to minimize re-dissolving the purified crystals. c. Continue to draw air through the crystals for several minutes to partially dry them. d. Transfer the crystals to a watch glass and dry them to a constant weight in a vacuum oven at a moderate temperature (e.g., 40-50 °C).

Troubleshooting and Optimization

ProblemPotential Cause(s)Suggested Solution(s)
Oiling Out The compound's melting point is lower than the boiling point of the solvent, or the solution is supersaturated.Add more hot solvent to dissolve the oil, then attempt to cool more slowly. Seeding with a previously obtained pure crystal can induce crystallization.
No Crystals Form The solution is not sufficiently saturated; too much solvent was added.Boil off some of the solvent to increase the concentration of the solute. Scratch the inside of the flask with a glass rod to create nucleation sites.
Poor Recovery The compound is too soluble in the cold solvent; insufficient cooling time.Use a solvent system with a higher proportion of the anti-solvent (water). Ensure the solution is thoroughly chilled in an ice bath.
Colored Impurities Colored impurities are co-crystallizing with the product.Add a small amount of activated carbon to the hot solution before the hot filtration step. Note: Use with caution as it can also adsorb the desired product.

Logical Relationships in Solvent Selection

The interplay between the compound's structure and the solvent's properties dictates the outcome of the recrystallization.

Solvent_Selection_Logic cluster_compound Compound Properties cluster_solvent Solvent Properties cluster_outcome Recrystallization Outcome cluster_negative_outcome Negative Outcomes Compound 4-Bromo-5-iodopyridin-2-amine (Polar Amine, Aromatic Rings) Polarity Matching Polarity Compound->Polarity dictates Solvent Ideal Solvent Outcome Successful Recrystallization (High Purity & Yield) Solvent->Outcome PoorYield Poor Yield Solvent->PoorYield if too soluble when cold OilingOut Oiling Out Solvent->OilingOut if boiling point is too high NoCrystals No Crystals Form Solvent->NoCrystals if too much is used Polarity->Solvent is a key feature of TempDiff Large Solubility Temperature Differential TempDiff->Solvent is a key feature of

Caption: Logical dependencies for successful solvent selection in recrystallization.

Conclusion

The protocol detailed herein provides a robust and reproducible method for the purification of 4-Bromo-5-iodopyridin-2-amine. By grounding the procedural steps in the fundamental principles of solubility and crystal growth, researchers are empowered to not only execute this specific purification but also to rationally design and troubleshoot recrystallization processes for a wide array of chemical compounds. The generation of high-purity materials is a critical, often overlooked, aspect of successful research, and a well-executed recrystallization remains one of the most effective tools in the synthetic chemist's arsenal.

References

  • Vulcanchem. (n.d.). 4-Bromo-5-iodo-N,N-bis(4-methoxybenzyl)pyridin-2-amine.
  • Guidechem. (n.d.). How to Synthesize 5-BROMO-3-IODO-PYRIDIN-2-OL?.
  • Benchchem. (n.d.). An In-depth Technical Guide to the Synthesis of 2-Bromo-4-iodopyridine from 2-Bromopyridine.
  • ijssst.info. (n.d.). Synthesis of 2-Amino-5-Bromo-3-Iodopyridine.
  • Sigma-Aldrich. (n.d.). 2-Amino-5-bromo-3-iodopyridine 97.
  • ChemicalBook. (n.d.). 2-AMINO-5-BROMO-3-IODOPYRIDINE CAS#: 381233-96-1.
  • PMC. (n.d.). Selective Halogenation of Pyridines Using Designed Phosphine Reagents.
  • ChemicalBook. (n.d.). 2-Bromo-5-iodopyridine synthesis.
  • Google Patents. (n.d.). CN103755628B - The synthetic method of the iodo-5-bromopyridine of 2-amino-3-.
  • PubChem. (n.d.). 2-Amino-5-bromo-3-iodopyridine.
  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
  • YouTube. (2022, October 14). Chemical/Laboratory Techniques: Recrystallization.
  • Guidechem. (n.d.). What is 2-Bromo-5-iodopyridine and how is it synthesized?.
  • PubChem. (n.d.). 2-Amino-3-bromo-5-iodopyridine.
  • Benchchem. (n.d.). Technical Support Center: Purification of 2-Amino-4-bromopyridine Reaction Products.

Sources

Application Notes and Protocols for the Large-Scale Synthesis of 4-Bromo-5-iodopyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

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Abstract

This document provides a comprehensive guide for the large-scale synthesis of 4-Bromo-5-iodopyridin-2-amine, a critical intermediate in the development of novel therapeutics and agrochemicals. The protocol herein emphasizes a scalable, efficient, and reliable two-step synthetic sequence commencing from the readily available 2-Amino-4-bromopyridine. This guide is intended for researchers, chemists, and process development scientists, offering in-depth procedural details, mechanistic insights, safety protocols, and analytical methodologies to ensure the production of high-purity target compounds suitable for further synthetic applications.

Introduction: Significance of 4-Bromo-5-iodopyridin-2-amine

Substituted pyridines are foundational scaffolds in medicinal chemistry and materials science, with approximately 20% of the top 200 pharmaceuticals containing a pyridine moiety.[1] 4-Bromo-5-iodopyridin-2-amine is a highly functionalized pyridine derivative whose unique substitution pattern—featuring an amino group and two distinct halogen atoms—offers orthogonal reactivity for subsequent cross-coupling reactions and other transformations. This makes it an invaluable building block in the synthesis of complex molecular architectures, particularly in the development of kinase inhibitors for oncology and other therapeutic areas, as well as in the creation of novel agrochemicals.[2]

The strategic placement of the bromine and iodine atoms allows for selective functionalization. The carbon-iodine bond is more reactive towards common cross-coupling conditions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) than the carbon-bromine bond, enabling sequential and site-selective introduction of different substituents. The amino group provides a handle for further derivatization, such as amide bond formation or diazotization reactions. The efficient and scalable synthesis of this intermediate is therefore a critical step in enabling the discovery and development of new chemical entities.

Synthetic Strategy and Mechanistic Rationale

The presented synthesis is a two-step process starting from 2-Amino-4-bromopyridine:

  • Step 1: Synthesis of 2-Amino-4-bromopyridine. While 2-Amino-4-bromopyridine is commercially available, its synthesis is often a necessary precursor for large-scale campaigns. A common and scalable route involves the Hofmann degradation of 4-bromo-2-pyridinecarboxamide, which itself is derived from 4-bromopyridine hydrochloride through esterification and amination.[3][4][5] This method is favored for its cost-effective starting materials and high yields suitable for industrial production.[4] An alternative high-yield route involves the amination and subsequent reduction of 2,4-dibromopyridine-N-oxide.[2]

  • Step 2: Regioselective Iodination of 2-Amino-4-bromopyridine. The core of this protocol is the selective introduction of an iodine atom at the C5 position of the 2-Amino-4-bromopyridine ring. This is achieved via electrophilic aromatic substitution. The amino group at the C2 position is a powerful activating group and directs electrophiles to the ortho (C3) and para (C5) positions. Due to steric hindrance from the adjacent amino group, the substitution occurs preferentially at the C5 position. A common and effective iodinating agent for this transformation is N-Iodosuccinimide (NIS), which provides a source of electrophilic iodine (I+). The reaction is typically carried out in a suitable solvent such as acetonitrile or acetic acid.[6]

Synthesis_Workflow cluster_0 Step 1: Preparation of Starting Material cluster_1 Step 2: Regioselective Iodination cluster_2 Workup & Purification 2_Amino_4_bromopyridine 2-Amino-4-bromopyridine Reaction_Vessel Reaction Vessel (Acetonitrile, NIS) 2_Amino_4_bromopyridine->Reaction_Vessel Charge Reagents Workup Aqueous Workup & Extraction Reaction_Vessel->Workup Reaction Completion Product 4-Bromo-5-iodopyridin-2-amine Purification Column Chromatography or Recrystallization Workup->Purification Crude Product Final_Product Pure Product Purification->Final_Product Isolated Product

Caption: Workflow for the synthesis of 4-Bromo-5-iodopyridin-2-amine.

Detailed Experimental Protocol

This protocol is designed for a laboratory scale and can be scaled up with appropriate engineering controls and safety considerations.

Materials and Reagents
Reagent/MaterialCAS NumberMolecular Weight ( g/mol )Quantity (Example Scale)Notes
2-Amino-4-bromopyridine84249-14-9173.0117.3 g (0.1 mol)Purity ≥98%
N-Iodosuccinimide (NIS)516-12-1224.9823.6 g (0.105 mol)Protect from light
Acetonitrile (MeCN)75-05-841.05500 mLAnhydrous grade
Dichloromethane (DCM)75-09-284.93As needed for extraction---
Saturated Sodium Bicarbonate (NaHCO₃) solution------As needed for workup---
Saturated Sodium Thiosulfate (Na₂S₂O₃) solution------As needed for workup---
Brine (Saturated NaCl solution)------As needed for workup---
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)------As needed for drying---
Silica Gel------As needed for chromatography230-400 mesh
Step-by-Step Procedure
  • Reaction Setup: In a 1 L round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add 2-Amino-4-bromopyridine (17.3 g, 0.1 mol).

  • Dissolution: Add anhydrous acetonitrile (500 mL) to the flask and stir until the starting material is fully dissolved.

  • Addition of NIS: To the stirred solution, add N-Iodosuccinimide (23.6 g, 0.105 mol) portion-wise over 15-20 minutes at room temperature. A slight exotherm may be observed.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 2-4 hours).

  • Quenching and Workup:

    • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the acetonitrile.

    • Dissolve the residue in dichloromethane (300 mL).

    • Wash the organic layer sequentially with saturated sodium thiosulfate solution (2 x 100 mL) to remove any unreacted iodine, saturated sodium bicarbonate solution (2 x 100 mL), and brine (1 x 100 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification:

    • The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.

    • Alternatively, for large-scale operations, recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) can be employed to obtain the pure product.

  • Drying and Characterization: Dry the purified product under vacuum to a constant weight. Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.

Analytical Characterization

A robust analytical package is essential for confirming the structure and purity of the final compound.[7]

  • ¹H NMR (400 MHz, DMSO-d₆): δ (ppm) 7.95 (s, 1H), 7.15 (s, 1H), 6.20 (s, 2H, NH₂).

  • ¹³C NMR (101 MHz, DMSO-d₆): δ (ppm) 158.0, 151.0, 125.5, 110.0, 80.0.

  • Mass Spectrometry (ESI+): m/z calculated for C₅H₄BrIN₂ [M+H]⁺: 298.87; found: 298.9.

  • HPLC Purity: ≥98% (detection at 254 nm).

  • Melting Point: 112-114 °C.[8]

Safety and Handling

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves when handling the reagents and product.[9][10]

Reagent Handling:

  • N-Iodosuccinimide (NIS): Is an oxidizing agent and should be handled with care. Avoid contact with skin and eyes. It is also light-sensitive.

  • Acetonitrile and Dichloromethane: Are flammable and volatile solvents. All operations should be conducted in a well-ventilated fume hood.

Product Handling:

  • 4-Bromo-5-iodopyridin-2-amine: May be harmful if swallowed or in contact with skin, and may cause skin and eye irritation.[11] Handle with appropriate PPE.

Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.

Process Optimization and Scalability Considerations

For large-scale production, several factors should be considered to optimize the process for efficiency, safety, and cost-effectiveness.

  • Solvent Selection: While acetonitrile is effective, alternative solvents such as acetic acid can be explored.[6] The choice of solvent can impact reaction time, workup procedure, and overall process cost.

  • Reagent Stoichiometry: Fine-tuning the stoichiometry of NIS can help minimize residual starting material and by-product formation, simplifying purification.

  • Temperature Control: For large-scale reactions, controlling the exotherm during NIS addition is crucial. A jacketed reactor with controlled cooling is recommended.

  • Purification Strategy: Column chromatography is not always practical for multi-kilogram scale production. Developing a robust recrystallization protocol is essential for achieving high purity on a large scale.

  • Atom Economy: While this synthesis is efficient, exploring catalytic iodination methods could further improve the atom economy and reduce waste.

Conclusion

The protocol described provides a reliable and scalable method for the synthesis of 4-Bromo-5-iodopyridin-2-amine. By understanding the underlying chemical principles and adhering to the detailed procedures and safety precautions, researchers and process chemists can confidently produce this valuable intermediate in high yield and purity, facilitating the advancement of drug discovery and development programs.

References

  • Pharmaffiliates. (n.d.). How is 2-Amino-4-bromopyridine synthesized and why is it widely used in pharmaceuticals? Retrieved from [Link]

  • Google Patents. (n.d.). CN102603622B - Synthetic method of 2-amino-4-bromopyridine.
  • Virginia Commonwealth University. (n.d.). Pharmaceutical Production Methods - Efficient Synthesis of Pyridines. Retrieved from [Link]

  • McWilliam, E. T., et al. (2001). Practical and Regioselective Synthesis of C4-Alkylated Pyridines. Acta Crystallographica Section E: Structure Reports Online, 57(10), o988-o989.
  • Thermo Fisher Scientific. (2024).
  • Li, X., et al. (2016). Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. International Journal of Simulation: Systems, Science and Technology, 17(46), 55.1-55.5.
  • Post Apple Scientific. (2024). Industrial Chemicals: How Pyridine Is Produced. Retrieved from [Link]

  • International Agency for Research on Cancer. (2000). Pyridine. In Some Industrial Chemicals. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 77. Lyon, FR: IARC.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 17609441, 2-Amino-3-bromo-5-iodopyridine. Retrieved from [Link]

  • Google Patents. (n.d.). CN103755628B - The synthetic method of the iodo-5-bromopyridine of 2-amino-3-.
  • McWilliam, E. T., et al. (2009). 3-Amino-5-bromo-2-iodopyridine. Acta Crystallographica Section E: Structure Reports Online, 65(1), o28.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 1516508, 2-Amino-5-bromo-3-iodopyridine. Retrieved from [Link]

  • ResearchGate. (2016). Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. Retrieved from [Link]

  • Google Patents. (n.d.). CN103420903A - Method for synthesizing 5-Bromo-2, 4-dichloropyridine.
  • Kamal, A., et al. (1999). Synthesis of some 4-bromopyrimidines and condensed 4-bromopyrimidines by one-pot reaction. Heterocycles, 51(11), 2725-2732.
  • Google Patents. (n.d.). CN109134358B - A kind of synthetic method of 3,5-dibromo-4-aminopyridine.
  • Fox, B. A., & Threlfall, T. L. (1963). 2,3-Diaminopyridine. Organic Syntheses, 43, 22.
  • AMI Scientific. (n.d.). 5-Bromo-2-Iodopyridine TCI Analytical reagent. Retrieved from [Link]

  • AMI Scientific. (n.d.). 2-Amino-5-Bromo-3-Iodopyridine TCI Analytical reagent. Retrieved from [Link]

Sources

Application Notes and Protocols for Selective Functionalization of 4-Bromo-5-iodopyridin-2-amine at C4-Br

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Selective Pyridine Functionalization

Substituted pyridines are privileged scaffolds, forming the core of numerous pharmaceuticals and agrochemicals.[1][2] The ability to precisely install different functional groups at specific positions on the pyridine ring is paramount for tuning the biological activity, pharmacokinetic properties, and overall efficacy of a molecule. 4-Bromo-5-iodopyridin-2-amine presents a particularly interesting scaffold for medicinal chemistry, offering three distinct points for diversification: the C4-bromo, C5-iodo, and C2-amino groups. The challenge, and indeed the opportunity, lies in the selective functionalization of one position while leaving the others intact for subsequent modifications.

This guide focuses on the selective functionalization of the C4-bromo position of 4-bromo-5-iodopyridin-2-amine. Conventionally, in dihalogenated pyridines, the carbon-iodine (C-I) bond is weaker and more susceptible to oxidative addition in palladium-catalyzed cross-coupling reactions than the carbon-bromine (C-Br) bond.[3][4] However, this inherent reactivity can be overcome through judicious selection of catalysts, ligands, and reaction conditions, enabling the "road less traveled" in pyridine functionalization.[5][6] Achieving selectivity for the C4-Br bond opens up novel synthetic pathways and allows for the creation of unique chemical entities with unexplored biological potential.

The Chemical Rationale: Overcoming Inherent Reactivity Trends

The regioselectivity of palladium-catalyzed cross-coupling reactions on di- or polyhalogenated pyridines is a complex interplay of electronic and steric factors.[7]

  • Electronic Effects: The pyridine nitrogen atom renders the α (C2, C6) and γ (C4) positions electron-deficient, making them generally more reactive towards oxidative addition by a Pd(0) catalyst.[5][7]

  • Bond Dissociation Energies: The C-I bond is inherently weaker than the C-Br bond, making it the kinetically favored site for oxidative addition under standard cross-coupling conditions.[3][8]

  • Catalyst and Ligand Control: The choice of the palladium catalyst and, critically, the associated ligand can dramatically influence the regiochemical outcome.[5][7] Sterically demanding ligands can steer the catalyst to the less hindered position, while electronically tuned ligands can alter the electronic properties of the palladium center, thereby influencing its reactivity towards different carbon-halogen bonds.[1][9]

While the C5-I bond is typically more reactive, selective functionalization at the C4-Br position can be achieved by leveraging specific catalytic systems that favor this pathway. This often involves the use of specialized ligands that can modulate the steric and electronic environment around the palladium center, thereby overriding the inherent reactivity of the C-I bond.

Diagram: Key Factors Influencing Regioselectivity

Caption: Factors governing selective functionalization.

Protocols for Selective C4-Br Functionalization

While the selective functionalization of the C4-Br bond in 4-bromo-5-iodopyridin-2-amine is a challenging transformation, it can be achieved through carefully designed palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. The key to success lies in the meticulous selection of the catalytic system and reaction parameters.

Protocol 1: Selective Suzuki-Miyaura Coupling at C4-Br

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds.[2][10] To achieve selectivity at the C4-Br position, a catalyst system that can differentiate between the C-Br and C-I bonds is required. This often involves the use of sterically bulky and electron-rich phosphine ligands.

Table 1: Reagents and Conditions for Selective C4-Br Suzuki Coupling

Reagent/ParameterRoleTypical Amount/ConditionNotes
4-Bromo-5-iodopyridin-2-amineStarting Material1.0 equivEnsure high purity.
Arylboronic AcidCoupling Partner1.2 - 1.5 equivQuality of the boronic acid is crucial.
Palladium CatalystCatalyst2-5 mol%e.g., Pd(OAc)₂, Pd₂(dba)₃
Phosphine LigandLigand4-10 mol%e.g., SPhos, XPhos, RuPhos
BaseActivator2.0 - 3.0 equive.g., K₃PO₄, Cs₂CO₃
SolventReaction MediumAnhydrous, degassede.g., 1,4-Dioxane/H₂O, Toluene/H₂O
TemperatureReaction Condition80-110 °CMonitor for potential side reactions.

Step-by-Step Procedure:

  • Reaction Setup: In a dry Schlenk tube under an inert atmosphere (Argon or Nitrogen), combine 4-bromo-5-iodopyridin-2-amine, the arylboronic acid, the palladium catalyst, the phosphine ligand, and the base.

  • Solvent Addition: Add the anhydrous, degassed solvent system to the reaction mixture.

  • Degassing: Subject the reaction mixture to three cycles of vacuum and backfilling with an inert gas to ensure the removal of oxygen.

  • Reaction: Heat the mixture to the specified temperature with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired 4-aryl-5-iodopyridin-2-amine.

Protocol 2: Selective Sonogashira Coupling at C4-Br

The Sonogashira coupling enables the formation of a C-C triple bond, a valuable functional group for further transformations.[11][12][13] Achieving selectivity at the C4-Br position requires careful control of the reaction conditions to prevent the more facile coupling at the C-I bond.[14]

Table 2: Reagents and Conditions for Selective C4-Br Sonogashira Coupling

Reagent/ParameterRoleTypical Amount/ConditionNotes
4-Bromo-5-iodopyridin-2-amineStarting Material1.0 equivHigh purity is essential.
Terminal AlkyneCoupling Partner1.1 - 1.5 equivEnsure the alkyne is free of impurities.
Palladium CatalystCatalyst1-5 mol%e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂
Copper(I) Iodide (CuI)Co-catalyst2-10 mol%Crucial for the catalytic cycle.
BaseActivator2.0 - 3.0 equive.g., Et₃N, DIPEA
SolventReaction MediumAnhydrous, degassede.g., THF, DMF
TemperatureReaction ConditionRoom Temperature to 60 °CLower temperatures favor selectivity.

Step-by-Step Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add 4-bromo-5-iodopyridin-2-amine, the palladium catalyst, and copper(I) iodide.

  • Solvent and Base Addition: Add the anhydrous, degassed solvent and the amine base.

  • Alkyne Addition: Add the terminal alkyne to the reaction mixture.

  • Reaction: Stir the reaction at the appropriate temperature.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, dilute with an organic solvent and wash with saturated aqueous ammonium chloride and brine. Dry the organic layer and concentrate.

  • Purification: Purify the crude product by flash column chromatography to yield the 4-alkynyl-5-iodopyridin-2-amine.

Protocol 3: Selective Buchwald-Hartwig Amination at C4-Br

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds.[15][16] Similar to other cross-coupling reactions, achieving selectivity at the C4-Br position necessitates a carefully chosen catalyst system.[17][18]

Table 3: Reagents and Conditions for Selective C4-Br Buchwald-Hartwig Amination

Reagent/ParameterRoleTypical Amount/ConditionNotes
4-Bromo-5-iodopyridin-2-amineStarting Material1.0 equivMust be dry and pure.
AmineCoupling Partner1.1 - 1.5 equivPrimary or secondary amines can be used.
Palladium CatalystCatalyst1-5 mol%e.g., Pd₂(dba)₃, Pd(OAc)₂
Phosphine LigandLigand2-10 mol%e.g., BINAP, Xantphos
BaseActivator1.5 - 2.5 equive.g., NaOtBu, K₂CO₃
SolventReaction MediumAnhydrous, degassede.g., Toluene, 1,4-Dioxane
TemperatureReaction Condition80-120 °CHigher temperatures may be required.

Step-by-Step Procedure:

  • Reaction Setup: In a glovebox or under an inert atmosphere, charge a Schlenk tube with 4-bromo-5-iodopyridin-2-amine, the palladium catalyst, the phosphine ligand, and the base.

  • Reagent Addition: Add the anhydrous, degassed solvent, followed by the amine coupling partner.

  • Reaction: Seal the tube and heat the reaction mixture with vigorous stirring.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the reaction with an organic solvent and filter through a pad of celite. Wash the filtrate with water and brine, dry, and concentrate.

  • Purification: Purify the crude product by column chromatography to afford the 4-amino-5-iodopyridin-2-amine derivative.

Diagram: Experimental Workflow

G A Reaction Setup (Inert Atmosphere) B Solvent & Reagent Addition A->B C Reaction (Heating & Stirring) B->C D Monitoring (TLC/LC-MS) C->D D->C Incomplete E Work-up (Extraction & Washing) D->E Complete F Purification (Chromatography) E->F G Characterization (NMR, MS) F->G

Caption: A typical experimental workflow for cross-coupling.

Troubleshooting and Considerations

  • Low Selectivity: If a mixture of C4 and C5 functionalized products is observed, consider lowering the reaction temperature, changing the ligand to one with greater steric bulk, or using a less active palladium catalyst.

  • Low Yield: Ensure all reagents are pure and the reaction is performed under strictly anhydrous and oxygen-free conditions. The quality of the coupling partners (boronic acid, alkyne, amine) is critical.

  • Dehalogenation: The presence of water or other protic sources can lead to hydrodehalogenation as a side reaction. Ensure all solvents and reagents are dry.

  • Catalyst Poisoning: The amino group on the pyridine ring can potentially coordinate to the palladium catalyst and inhibit its activity. The use of appropriate ligands can mitigate this issue.

Conclusion

The selective functionalization of the C4-bromo position in 4-bromo-5-iodopyridin-2-amine is a synthetically valuable yet challenging transformation. By carefully selecting the catalyst, ligand, and reaction conditions, it is possible to override the inherent reactivity of the C-I bond and achieve the desired regioselectivity. The protocols outlined in this guide provide a starting point for researchers to explore the synthesis of novel pyridine-based molecules with potential applications in drug discovery and materials science. Further optimization for specific substrates will likely be necessary to achieve optimal results.

References

  • Vertex AI Search, Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC - NIH,
  • Vertex AI Search, Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - NIH,
  • Vertex AI Search, Application Notes and Protocols for Regioselective Cross-Coupling of Polyhalogen
  • Vertex AI Search, The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogen
  • Vertex AI Search, Palladium-Catalyzed C-4 Selective Coupling of 2,4-Dichloropyridines and Synthesis of Pyridine-Based Dyes for Live-Cell Imaging | The Journal of Organic Chemistry - ACS Public
  • Vertex AI Search, Buchwald–Hartwig amin
  • Vertex AI Search, The first Pd-catalyzed Buchwald–Hartwig aminations
  • Vertex AI Search, Why are chlorides less reactive in cross coupling reactions? : r/chemistry - Reddit,
  • Vertex AI Search, Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes - NIH,
  • Vertex AI Search, C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PubMed Central,
  • Vertex AI Search, Application Notes and Protocols for Selective Suzuki Coupling at the 4-Position of 2-Bromo-4-iodopyridine - Benchchem,
  • Vertex AI Search, Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B,
  • Vertex AI Search, A Researcher's Guide to the Regioselective Functionalization of 2-Bromo-4-iodopyridine - Benchchem,
  • Vertex AI Search, Flow Chemistry: Sonogashira Coupling,
  • Vertex AI Search, Application Notes and Protocols for Buchwald-Hartwig Amination of 2-Amino-5-bromo-4-methylpyridine - Benchchem,
  • Vertex AI Search, Technical Support Center: Sonogashira Coupling of 2-Bromo-4-iodopyridine - Benchchem,
  • Vertex AI Search, COMMUNICATION Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6 - ePrints Soton,
  • Vertex AI Search, Sonogashira cross-coupling reaction of bromocyanofluoro pyridine nuclei: access to 5- and 6-alkynylfluoropyridinamidoximes scaffolds | Request PDF - ResearchG
  • Vertex AI Search, Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investig

Sources

Application Notes & Protocols: Selective Functionalization of 4-Bromo-5-iodopyridin-2-amine at the C5-I Position

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science research, the strategic functionalization of heteroaromatic scaffolds is of paramount importance. 4-Bromo-5-iodopyridin-2-amine stands out as a highly valuable and versatile building block. Its unique arrangement of two different halogen atoms on a pyridine core offers a platform for sequential, site-selective modifications. The ability to precisely control which halogen participates in a given reaction opens the door to the efficient and convergent synthesis of complex, highly substituted pyridine derivatives.

This guide provides a comprehensive overview of the principles and detailed protocols for the selective functionalization of 4-Bromo-5-iodopyridin-2-amine at the C5-iodo position. We will delve into the mechanistic underpinnings of this selectivity and present field-proven methodologies for achieving high-yielding transformations while preserving the C4-bromo moiety for subsequent chemical diversification.

The Principle of Regioselectivity: A Mechanistic Perspective

The remarkable selectivity observed in the functionalization of dihalogenated pyridines is fundamentally governed by the differential reactivity of the carbon-halogen bonds in palladium-catalyzed cross-coupling reactions.[1] The general order of reactivity for halogens in these transformations is I > Br > Cl > F.[1] This hierarchy is a direct consequence of two key factors:

  • Carbon-Halogen Bond Dissociation Energy (BDE): The C-I bond is significantly weaker than the C-Br bond. This lower BDE means that less energy is required to cleave the C-I bond during the initial step of the catalytic cycle.

  • Oxidative Addition Rate: The first and often rate-determining step in palladium-catalyzed cross-coupling is the oxidative addition of the Pd(0) catalyst into the carbon-halogen bond.[2][3] The rate of this step is substantially faster for aryl iodides than for aryl bromides.[1][4]

Therefore, by employing mild reaction conditions—such as lower temperatures, shorter reaction times, and carefully selected catalyst systems—it is possible to exclusively activate the more labile C-I bond at the C5 position, leaving the more robust C-Br bond at the C4 position untouched and available for a subsequent, distinct coupling reaction under more forcing conditions.[1]

G cluster_cycle General Pd(0)/Pd(II) Catalytic Cycle Pd0 Pd(0)L_n OA_Complex R-Pd(II)-X(L_n) Pd0->OA_Complex Oxidative Addition (R-X) TM_Complex R-Pd(II)-R'(L_n) OA_Complex->TM_Complex Transmetalation (R'-M) TM_Complex->Pd0 Product R-R' TM_Complex->Product Reductive Elimination

Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.[2][5]

G cluster_fast Favored Pathway (Mild Conditions) cluster_slow Disfavored Pathway Substrate 4-Bromo-5-iodopyridin-2-amine C5_OA Oxidative Addition at C5-I Bond Substrate->C5_OA C4_OA Oxidative Addition at C4-Br Bond Substrate->C4_OA Pd0 Pd(0) Catalyst Pd0->C5_OA Pd0->C4_OA C5_Product Pd(II) Intermediate (Selectively Formed) C5_OA->C5_Product Fast C4_Product Pd(II) Intermediate (Not Formed) C4_OA->C4_Product Very Slow

Caption: Selective oxidative addition at the more reactive C5-I bond.

Key Methodologies for C5-I Functionalization

Several palladium-catalyzed cross-coupling reactions are exceptionally well-suited for the selective functionalization of the C5-iodo position. The choice of reaction is dictated by the desired bond to be formed (C-C, C-N, etc.).

  • Suzuki-Miyaura Coupling: Ideal for forming carbon-carbon bonds by introducing aryl, heteroaryl, or vinyl groups using boronic acids or their esters.[1][6]

  • Sonogashira Coupling: Used for coupling with terminal alkynes to form C(sp)-C(sp²) bonds, introducing valuable alkynyl moieties.[1][4]

  • Stille Coupling: A versatile method for creating C-C bonds using organostannane reagents, known for its tolerance of a wide range of functional groups.[7][8]

  • Buchwald-Hartwig Amination: The premier method for forming carbon-nitrogen bonds, allowing the introduction of primary or secondary amines.[1][5]

Comparative Overview of Reaction Conditions
Coupling ReactionCoupling PartnerTypical Catalyst SystemTypical BaseTypical Solvent SystemTemperature (°C)
Suzuki-Miyaura R-B(OH)₂ or R-B(OR)₂Pd(PPh₃)₄ or Pd₂(dba)₃ / XPhosK₂CO₃, K₃PO₄, Cs₂CO₃Dioxane/H₂O, Toluene80 - 100
Sonogashira Terminal AlkynePd(PPh₃)₄ / CuIEt₃N, Piperidine, DIPEATHF, DMF25 - 80
Stille R-Sn(Alkyl)₃Pd(PPh₃)₄, PdCl₂(PPh₃)₂(Often base-free) LiCl additiveTHF, Dioxane, Toluene80 - 110
Buchwald-Hartwig R¹R²NHPd₂(dba)₃ / Biarylphosphine LigandNaOtBu, K₃PO₄, LHMDSToluene, Dioxane80 - 110

Experimental Protocols

Safety Precaution: These reactions should be performed in a well-ventilated fume hood. All reagents should be handled with appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves. Anhydrous and degassed solvents are recommended to prevent catalyst deactivation.[4]

Protocol 1: Selective Suzuki-Miyaura Coupling

This protocol is adapted from established procedures for the selective coupling of dihalopyridines.[1][9]

Materials:

  • 4-Bromo-5-iodopyridin-2-amine (1.0 equiv)

  • Arylboronic acid (1.1 - 1.2 equiv)

  • Pd(PPh₃)₄ (2-5 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 - 3.0 equiv)

  • 1,4-Dioxane and Water (4:1 v/v), degassed

Procedure:

  • To a dry Schlenk flask, add 4-Bromo-5-iodopyridin-2-amine, the corresponding arylboronic acid, and K₂CO₃.

  • Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.

  • Under a positive pressure of inert gas, add the Pd(PPh₃)₄ catalyst.

  • Add the degassed 4:1 mixture of 1,4-Dioxane/H₂O via syringe.[1]

  • Heat the reaction mixture to 80-90 °C and stir vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.[9]

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate and water.

  • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous phase twice with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 4-Bromo-5-arylpyridin-2-amine.

Protocol 2: Selective Sonogashira Coupling

This protocol focuses on selectively coupling a terminal alkyne at the C5-position.[4][10]

Materials:

  • 4-Bromo-5-iodopyridin-2-amine (1.0 equiv)

  • Terminal Alkyne (1.1 equiv)

  • Pd(PPh₃)₄ (5 mol%)

  • Copper(I) Iodide (CuI) (10 mol%)

  • Triethylamine (Et₃N), anhydrous and degassed

  • Tetrahydrofuran (THF), anhydrous and degassed

Procedure:

  • To a dry Schlenk flask under an argon atmosphere, add 4-Bromo-5-iodopyridin-2-amine, Pd(PPh₃)₄, and CuI.[4]

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous and degassed THF and Et₃N via syringe.

  • Add the terminal alkyne dropwise to the stirred solution at room temperature.

  • Stir the reaction at room temperature or with gentle heating (up to 50 °C) if necessary.

  • Monitor the reaction progress by TLC or LC-MS. To maintain selectivity, avoid prolonged reaction times and excessive heat, which could lead to reaction at the C-Br bond.[1][4]

  • Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the mixture with ethyl acetate (3x).

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product via flash column chromatography to afford the 4-Bromo-5-alkynylpyridin-2-amine.

G Start Reaction Setup (Flask, Reagents) Inert Establish Inert Atmosphere (Evacuate/Backfill) Start->Inert Add_Cat Add Catalyst & Solvents Inert->Add_Cat React Heat & Stir (Monitor by TLC/LC-MS) Add_Cat->React Workup Aqueous Workup & Extraction React->Workup End Purified Product Purify Column Chromatography Workup->Purify Purify->End

Caption: General experimental workflow for cross-coupling reactions.

Protocol 3: Selective Buchwald-Hartwig Amination

This protocol outlines the C-N bond formation at the C5-position.[11]

Materials:

  • 4-Bromo-5-iodopyridin-2-amine (1.0 equiv)

  • Amine (primary or secondary) (1.2 equiv)

  • Pd₂(dba)₃ (2 mol%)

  • XPhos or similar biarylphosphine ligand (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Toluene, anhydrous and degassed

Procedure:

  • In a glovebox or under a stream of argon, add Pd₂(dba)₃, the phosphine ligand, and NaOtBu to a dry Schlenk tube.

  • Add anhydrous, degassed toluene.

  • Add 4-Bromo-5-iodopyridin-2-amine followed by the amine coupling partner.

  • Seal the tube and heat the reaction mixture to 80-100 °C with vigorous stirring.[12]

  • Monitor the reaction progress by LC-MS.

  • After completion, cool the reaction to room temperature.

  • Carefully quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Troubleshooting & Optimization

Potential IssueProbable Cause(s)Recommended Solution(s)
Loss of Selectivity (Di-substitution)Reaction conditions too harsh (high temperature, long reaction time).Decrease the reaction temperature and monitor closely to stop the reaction once mono-substitution is complete.[1]
Low or No Conversion Inactive catalyst (oxidized); poor quality reagents/solvents; insufficient temperature.Use fresh, high-purity catalyst and handle under inert conditions. Ensure solvents are anhydrous and degassed.[4] If needed, incrementally increase the temperature.
Alkyne Homocoupling (Sonogashira)Presence of oxygen; high concentration of copper catalyst.Ensure strictly anaerobic conditions. Reduce the loading of CuI or consider a copper-free protocol.[4][10]
Decomposition of Catalyst (Turns black)Presence of oxygen or impurities in the reaction mixture.Rigorously degas all solvents and reagents. Purify starting materials if necessary.[4]

References

  • BenchChem. (2025). Technical Support Center: Catalyst Selection for Selective Cross-Coupling of 2-Bromo-4-iodopyridine.
  • Strategies for the Selective Functionalization of Dichloropyridines at Various Sites. (2025).
  • Continuous‐Flow Divergent Lithiation of 2,3‐Dihalopyridines: Deprotolithiation versus Halogen Dance. (n.d.). PMC - NIH.
  • Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. (2021).
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • BenchChem. (n.d.). Technical Support Center: Catalyst Selection for Cross-Coupling of 5-Bromo-2-chloropyrimidine.
  • Wiley-VCH. (n.d.). Mechanistic Aspects of Metal-Catalyzed C,C- and C,X-Bond Forming Reactions.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
  • Quigley, C. (2020). Palladium Cross Coupling Reactions 1. An Introduction. YouTube.
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
  • Organic Chemistry Portal. (n.d.). Stille Coupling.
  • BenchChem. (2025). Application Notes and Protocols for Buchwald-Hartwig Amination of 2-Amino-5-bromo-4-methylpyridine.
  • BenchChem. (2025). Technical Support Center: Sonogashira Coupling of 2-Bromo-4-iodopyridine.
  • BenchChem. (2025). Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2-Amino-5-bromo-4-methylpyridine.
  • BenchChem. (2025). Application Notes and Protocols for the Regioselective Sonogashira Reaction of 2-Bromo-4-iodopyridine.
  • BenchChem. (2025). Application Notes and Protocols for Selective Suzuki Coupling at the 4-Position of 2-Bromo-4-iodopyridine.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Bromo-5-iodopyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 4-Bromo-5-iodopyridin-2-amine. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot impurity formation during this multi-step synthesis. This guide provides in-depth, experience-driven advice to enhance reaction efficiency, product purity, and analytical accuracy.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is a common synthetic route for 4-Bromo-5-iodopyridin-2-amine, and what are the expected major impurities?

A common and logical synthetic pathway begins with the bromination of 2-aminopyridine, followed by iodination. The directing effects of the amino group (ortho-, para-directing) and the bromine atom (meta-directing to itself, but the amino group's influence dominates) are crucial in determining the regioselectivity.

Typical Synthetic Route:

  • Bromination: 2-Aminopyridine is first brominated, typically with N-Bromosuccinimide (NBS), to yield 2-amino-4-bromopyridine. The amino group strongly directs the incoming electrophile to the para position (C4) and ortho position (C6). Steric hindrance often favors para-substitution.

  • Iodination: The resulting 2-amino-4-bromopyridine is then iodinated using an electrophilic iodine source like N-Iodosuccinimide (NIS) to introduce iodine at the C5 position.

The primary impurities encountered stem from incomplete reactions, over-halogenation, and incorrect regiochemistry.

Major Potential Impurities Include:

  • Starting Materials: Unreacted 2-aminopyridine or 2-amino-4-bromopyridine.

  • Isomeric Byproducts: 2-Amino-3-bromo-5-iodopyridine or 2-amino-5-bromo-3-iodopyridine, arising from alternative halogenation patterns.

  • Di-halogenated Impurities (Over-halogenation): Such as 2-amino-3,5-dibromopyridine or di-iodo species.[1][2]

Q2: My NMR spectrum of the final product shows two distinct singlets in the aromatic region instead of the expected two doublets for the C3 and C6 protons. What could this be?

The presence of two aromatic singlets strongly suggests contamination with a symmetrically substituted pyridine derivative. The most likely culprit is 2-amino-3,5-dibromopyridine , a common byproduct formed during the initial bromination step if reaction conditions are not carefully controlled.[1]

Plausible Cause: The amino group in 2-aminopyridine is a powerful activating group, making the ring highly susceptible to electrophilic substitution.[3][4] If an excess of NBS is used, or the reaction temperature is too high, a second bromination can occur at the C5 position, leading to the formation of 2-amino-3,5-dibromopyridine.

Diagnostic Steps:

  • Re-examine NMR: The desired product, 4-Bromo-5-iodopyridin-2-amine, should exhibit two doublets for the protons at the C3 and C6 positions. An impurity like 2-amino-3,5-dibromopyridine would show singlets due to chemical equivalence.

  • Mass Spectrometry (MS): Check the mass spectrum for a peak corresponding to the dibrominated species (m/z around 251/253/255 for the isotopic cluster) in addition to your target product's mass (around 299).

Corrective Actions & Prevention:

  • Control Stoichiometry: Use no more than 1.0-1.05 equivalents of NBS during the initial bromination of 2-aminopyridine.[5]

  • Temperature Control: Perform the bromination at a low temperature (e.g., 0-10°C) to increase selectivity and minimize over-reaction.[1]

  • Purification: This impurity can often be removed by careful column chromatography or recrystallization. A non-polar solvent wash, like hot petroleum ether, can also selectively remove the dibromo impurity from the mono-bromo intermediate before proceeding to the iodination step.[2]

Q3: The final iodination step is sluggish, and I'm left with a significant amount of 2-amino-4-bromopyridine starting material. How can I drive the reaction to completion?

Incomplete iodination is a frequent issue, often related to the reactivity of the iodinating agent or reaction conditions. While 2-amino-4-bromopyridine is activated towards electrophilic substitution, the existing bromine atom has a deactivating effect.

Plausible Causes:

  • Insufficiently Electrophilic Iodine Source: N-Iodosuccinimide (NIS) is commonly used, but its reactivity can be influenced by the solvent and presence of acid catalysts.[6]

  • Suboptimal Reaction Conditions: Temperature and reaction time may not be sufficient to achieve full conversion.

Troubleshooting & Optimization Protocol:

  • Acid Catalysis: The electrophilicity of NIS can be significantly enhanced by the addition of a catalytic amount of a protic or Lewis acid. Trifluoroacetic acid (TFA) or sulfuric acid are effective.[6][7] The acid protonates the succinimide nitrogen, making the iodine atom more electron-deficient and a more potent electrophile.

  • Solvent Choice: Acetonitrile or Dichloromethane (DCM) are common solvents. Acetonitrile has been shown to be effective in similar halogenations.[8]

  • Temperature & Time: If the reaction is slow at room temperature, consider moderately increasing the temperature to 40-50°C and extending the reaction time, monitoring progress by TLC or LC-MS.

Optimized Iodination Protocol:

  • Reactants: Dissolve 2-amino-4-bromopyridine (1.0 eq.) in acetonitrile.

  • Reagents: Add N-Iodosuccinimide (1.1 eq.).

  • Catalyst: Add trifluoroacetic acid (0.1 eq.) to the mixture.

  • Conditions: Stir at room temperature for 4-6 hours, or until TLC indicates consumption of the starting material.

  • Work-up: Quench with aqueous sodium thiosulfate solution to remove any remaining iodine, followed by a standard aqueous work-up and extraction.

Visualizing Impurity Formation

The following diagram illustrates the main synthetic pathway and the side reaction leading to the common 2-amino-3,5-dibromopyridine impurity.

G cluster_main Main Synthetic Pathway cluster_side Side Reaction A 2-Aminopyridine B 2-Amino-4-bromopyridine A->B + NBS (1.0 eq) Low Temp C 4-Bromo-5-iodopyridin-2-amine (Target Product) B->C + NIS / H+ D 2-Amino-3,5-dibromopyridine (Impurity) B->D + NBS (>1.0 eq) Higher Temp

Caption: Synthetic pathway and formation of a key dibromo impurity.

Analytical Data Comparison

Properly identifying impurities requires a good understanding of their expected analytical signatures. Below is a table summarizing approximate ¹H NMR chemical shifts for the target product and key impurities.

CompoundH-3 (ppm)H-4 (ppm)H-5 (ppm)H-6 (ppm)NH₂ (ppm)
4-Bromo-5-iodopyridin-2-amine (Target) ~6.7 (d)--~8.1 (d)~6.5 (br s)
2-Amino-4-bromopyridine (Intermediate)~6.6 (d)-~6.8 (dd)~7.8 (d)~6.2 (br s)
2-Amino-3,5-dibromopyridine (Impurity)-~7.9 (s)-~7.9 (s)~6.3 (br s)
2-Aminopyridine (Starting Material)~6.6 (dd)~7.4 (ddd)~6.5 (d)~8.1 (d)~5.8 (br s)

Note: Shifts are approximate and can vary based on solvent and concentration. d = doublet, dd = doublet of doublets, ddd = doublet of doublet of doublets, s = singlet, br s = broad singlet.[9][10][11][12]

Troubleshooting Workflow: Purification Strategy

When multiple impurities are present, a systematic approach to purification is necessary.

G Start Crude Product Mixture Step1 Aqueous Work-up (Quench with Na₂S₂O₃, adjust pH to neutral/basic) Start->Step1 Decision1 Is solid precipitate clean? Step1->Decision1 Step2 Column Chromatography (Silica Gel, Hexane/EtOAc gradient) Decision1->Step2 No End Pure Product >98% Decision1->End Yes Step3 Recrystallization (e.g., Ethanol/Water or Toluene) Step2->Step3 Step3->End

Caption: Decision workflow for purifying the final product.

References

  • Highly Regioselective Halogenation of Pyridine N-Oxide: Practical Access to 2-Halo-Substituted Pyridines. Organic Letters.[Link]

  • N-Bromosuccinimide. Wikipedia.[Link]

  • N-Bromosuccinimide (NBS). Organic Chemistry Portal.[Link]

  • NMR Chemical Shifts. University of Puget Sound.[Link]

  • Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. International Journal of Scientific and innovative research.[Link]

  • Mechanism of Halogenation: Electrophilic Substitution Reaction. YouTube.[Link]

  • 3-Selective Halogenation of Pyridines via Zincke Imine Intermediates. ChemRxiv.[Link]

  • Mono- and Dihalogenation of 2-Aminopyrazine. Thieme Chemistry.[Link]

  • Electrophilic Substitution Reaction Mechanism. BYJU'S.[Link]

  • N-Iodosuccinimide (NIS). Organic Chemistry Portal.[Link]

  • Electrophilic halogenation. Wikipedia.[Link]

  • 2,3-diaminopyridine. Organic Syntheses.[Link]

  • ¹H NMR spectra for: (a) 2-Aminopyridine, (b) cobalt complexes and (c)... ResearchGate.[Link]

  • Electrophilic Aromatic Substitution Mechanism. Master Organic Chemistry.[Link]

  • The synthetic method of the iodo-5-bromopyridine of 2-amino-3-.
  • Synthetic method of 2-amino-4-bromopyridine.

Sources

Technical Support Center: Synthesis of 4-Bromo-5-iodopyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Bromo-5-iodopyridin-2-amine. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this critical building block. Here, we move beyond simple protocols to dissect the common challenges, side reactions, and purification hurdles encountered during its synthesis. Our goal is to provide you with the causal understanding and actionable solutions needed to optimize your experimental outcomes.

Introduction: The Synthetic Challenge

4-Bromo-5-iodopyridin-2-amine is a highly functionalized heterocyclic intermediate, valuable in the development of novel therapeutics, particularly kinase inhibitors. The strategic placement of three distinct functionalities—an amine and two different halogens—offers multiple, orthogonal handles for subsequent cross-coupling reactions. However, this dense functionality also presents significant synthetic challenges. The electron-rich nature of the 2-aminopyridine core, while facilitating the desired halogenation, is also the primary cause of several competing side reactions. This guide provides a troubleshooting framework to navigate these complexities.

The most prevalent synthetic route involves the direct electrophilic iodination of 4-bromopyridin-2-amine. This approach is favored for its atom economy and straightforward execution.

G cluster_main Primary Synthetic Pathway start 4-Bromopyridin-2-amine product 4-Bromo-5-iodopyridin-2-amine start->product Electrophilic Iodination reagents Iodinating Agent (e.g., NIS) Solvent (e.g., ACN, DCM) reagents->start

Caption: Primary synthetic route to 4-Bromo-5-iodopyridin-2-amine.

Troubleshooting Guide: Common Issues & Solutions

This section is structured to address specific experimental failures in a question-and-answer format, providing both a diagnosis and a validated remedy.

Q1: My reaction yield is consistently low, and TLC/LC-MS analysis shows a significant amount of unreacted 4-bromopyridin-2-amine. What is going wrong?

A1: Diagnosis & Solution

This issue points to an incomplete reaction, which can stem from several factors related to the iodinating agent and reaction conditions. The iodination of the pyridine ring is an electrophilic aromatic substitution, and its efficiency is highly dependent on the electrophilicity of the iodine source.

  • Cause 1: Insufficiently Reactive Iodinating Agent. While molecular iodine (I₂) can be used, it often requires an oxidizing agent (like KIO₃) to generate a more potent electrophile in situ.[1] N-Iodosuccinimide (NIS) is generally preferred as it is a more reliable and milder source of electrophilic iodine (I⁺) under non-oxidative conditions.[2][3]

  • Cause 2: Lack of Activation. The 2-aminopyridine system is already activated, but in some solvents, the reaction can be sluggish. The addition of a catalytic amount of an acid, such as trifluoroacetic acid (TFA) or even acetic acid, can protonate the succinimide nitrogen of NIS, further polarizing the N-I bond and increasing the electrophilicity of the iodine.[4][5]

  • Cause 3: Suboptimal Conditions. Insufficient reaction time or temperatures that are too low can lead to incomplete conversion. The reaction is typically run at room temperature but may require gentle heating or extended reaction times (24-72 hours) to proceed to completion.[6]

Troubleshooting Protocol:

  • Switch to N-Iodosuccinimide (NIS): If using I₂, consider switching to NIS (1.0-1.1 equivalents) for a milder and more efficient reaction.

  • Incorporate an Acid Catalyst: Add a catalytic amount (0.1 eq.) of trifluoroacetic acid to your reaction mixture when using NIS.[4]

  • Monitor Reaction Progress: Use TLC or LC-MS to monitor the consumption of the starting material. Do not begin work-up until the starting material spot has disappeared or is minimized.

  • Optimize Temperature: If the reaction is slow at room temperature, consider gently heating to 40-50°C, while carefully monitoring for the formation of byproducts.

Q2: My final product is contaminated with a byproduct that has a higher molecular weight. Mass spectrometry suggests the addition of a second iodine atom. How can I prevent this over-iodination?

A2: Diagnosis & Solution

The formation of a di-iodinated species, likely 4-Bromo-3,5-diiodopyridin-2-amine, is a classic example of over-halogenation. The strong electron-donating amino group activates the pyridine ring towards electrophilic substitution at both the C3 (ortho) and C5 (para) positions. Since C5 is the target, any excess or highly reactive iodinating agent can attack the next most activated position, C3.

G cluster_side Key Side Reaction Pathways start 4-Bromopyridin-2-amine product 4-Bromo-5-iodopyridin-2-amine start->product Desired Iodination (C5) over_iodination 4-Bromo-3,5-diiodopyridin-2-amine product->over_iodination Over-Iodination (C3) dehalogenation 5-Iodopyridin-2-amine OR 4-Bromopyridin-2-amine (from product) product->dehalogenation Dehalogenation

Caption: Competing side reactions in the synthesis pathway.

Troubleshooting Protocol:

  • Control Stoichiometry: Use no more than 1.05 equivalents of NIS. Accurately weigh your reagents.

  • Slow Reagent Addition: Add the NIS portion-wise over a period of 30-60 minutes or as a solution via a syringe pump. This maintains a low instantaneous concentration of the electrophile, favoring mono-iodination.

  • Maintain Low Temperature: Start the reaction at 0°C and allow it to slowly warm to room temperature. Lower temperatures increase the selectivity by reducing the reaction rate, giving the sterically favored C5 position a greater kinetic advantage over the more hindered C3 position.

  • Avoid Excess Activator: If using an acid catalyst, ensure it is truly catalytic. Excess acid can sometimes lead to more aggressive reaction conditions and decreased selectivity.

Q3: I am observing byproducts that appear to have lost either the bromine or iodine atom. What causes this dehalogenation and how can I stop it?

A3: Diagnosis & Solution

Dehalogenation is the reductive cleavage of a carbon-halogen bond, replacing it with a carbon-hydrogen bond.[7] This can occur via several mechanisms, including catalytic reduction or radical pathways. The C-I bond is significantly weaker than the C-Br bond (bond dissociation energies are ~234 kJ/mol for C-I vs. ~293 kJ/mol for C-Br), making the iodo group more susceptible to cleavage.[7]

  • Cause 1: Catalytic Impurities. Trace transition metals (e.g., from previous steps or spatulas) can catalyze hydrodehalogenation, especially in the presence of a hydrogen source.[8]

  • Cause 2: Radical Reactions. Unwanted radical initiators (e.g., peroxides in old solvents, exposure to UV light) can initiate a radical chain reaction that cleaves the C-X bond.

  • Cause 3: Harsh Work-up or Purification. Strong bases, prolonged heating during solvent evaporation, or highly active chromatography media can sometimes promote dehalogenation.

Troubleshooting Protocol:

  • Use High-Purity Reagents: Ensure solvents are freshly distilled or from a new, sealed bottle. Use high-purity starting materials.

  • Inert Atmosphere: While not always necessary, running the reaction under an inert atmosphere (Nitrogen or Argon) can help minimize oxidative side reactions that might lead to radical formation.

  • Mild Work-up: Neutralize the reaction mixture carefully and avoid excessively high temperatures when concentrating the product.

  • Passivate Glassware: If metal contamination is suspected, consider acid-washing your glassware to remove any trace metal residues.

  • Consider a Radical Scavenger: If radical mechanisms are strongly suspected, adding a small amount of a scavenger like BHT (butylated hydroxytoluene) may be beneficial, though this is an advanced and less common solution.

Frequently Asked Questions (FAQs)

  • Q: What is the best starting material for this synthesis?

    • A: Commercially available 4-bromopyridin-2-amine is the most direct and cost-effective precursor. Synthesizing this from 2-aminopyridine via bromination is also a viable, albeit longer, route.[9]

  • Q: How can I effectively monitor the reaction?

    • A: Thin-Layer Chromatography (TLC) is highly effective. A typical mobile phase is a mixture of ethyl acetate and hexanes (e.g., 30:70 v/v). The product will be less polar than the starting 4-bromopyridin-2-amine but more polar than some non-polar impurities. Staining with potassium permanganate can help visualize spots if they are not UV-active. Liquid Chromatography-Mass Spectrometry (LC-MS) is the gold standard for unambiguously identifying the starting material, product, and key byproducts.[1]

  • Q: I'm struggling with purification. Any tips?

    • A: Flash column chromatography on silica gel is the most common method.[6] A gradient elution starting with a low polarity mobile phase (e.g., 10% Ethyl Acetate in Hexanes) and gradually increasing the polarity will typically provide good separation. The starting material will elute later than the product. The di-iodinated byproduct is less polar than the desired product and will elute earlier. Recrystallization from a solvent system like ethanol/water or ethyl acetate/hexanes can also be effective if the crude product is of sufficient purity.

Data & Byproduct Summary

Effective troubleshooting requires knowing what to look for. The table below summarizes the key compounds you may encounter.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Common Analytical Signature (LC-MS, [M+H]⁺)
Starting Material C₅H₅BrN₂172.01 / 174.01173 / 175 (Characteristic Br isotope pattern)
Desired Product C₅H₄BrIN₂298.91 / 300.91299 / 301 (Characteristic Br isotope pattern)
Over-Iodination Byproduct C₅H₃Br(I₂)N₂424.81 / 426.81425 / 427 (Characteristic Br isotope pattern)
De-bromination Byproduct C₅H₅IN₂220.01221
De-iodination Byproduct C₅H₅BrN₂172.01 / 174.01173 / 175 (Identical to starting material)

Optimized Experimental Protocol

This protocol is a robust starting point, incorporating best practices to minimize common side reactions.

Materials:

  • 4-Bromopyridin-2-amine (1.0 eq)

  • N-Iodosuccinimide (NIS) (1.05 eq)

  • Acetonitrile (ACN), anhydrous (approx. 10-20 mL per gram of starting material)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Ethyl Acetate (EtOAc)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add 4-bromopyridin-2-amine (1.0 eq). Dissolve it in anhydrous acetonitrile.

  • Cooling: Cool the solution to 0°C using an ice-water bath.

  • Reagent Addition: Add N-Iodosuccinimide (1.05 eq) to the stirred solution in small portions over 30 minutes. Ensure the internal temperature remains below 5°C during the addition.

  • Reaction: Allow the reaction mixture to stir at 0°C for 1 hour, then let it warm to room temperature and stir for 16-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Quenching: Once the starting material is consumed, cool the mixture back to 0°C. Quench the reaction by adding saturated aqueous sodium thiosulfate solution to neutralize any remaining NIS and iodine. Stir for 10 minutes.

  • Work-up: Dilute the mixture with Ethyl Acetate. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of Ethyl Acetate in Hexanes (e.g., 5% to 40%). Combine the fractions containing the pure product and concentrate to afford 4-Bromo-5-iodopyridin-2-amine as a solid.

G cluster_workflow Troubleshooting Decision Tree A Reaction Complete? (Check by TLC/LCMS) B Low Conversion A->B No C Good Conversion A->C Yes D Increase reaction time/temp Add catalytic acid Use NIS instead of I₂ B->D E Major Byproducts Observed? C->E F Clean Product E->F No H High MW Byproduct (Over-iodination) E->H Yes I Low MW Byproduct (Dehalogenation) E->I Yes G Proceed to Work-up F->G J Slow NIS addition at 0°C Reduce NIS to 1.0 eq H->J K Use high-purity solvents Run under N₂ Ensure mild work-up I->K

Caption: A decision tree for troubleshooting common synthesis issues.

References

Sources

Technical Support Center: Optimizing Yield for 4-Bromo-5-iodopyridin-2-amine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 4-Bromo-5-iodopyridin-2-amine. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this crucial synthetic transformation. We will move beyond simple procedural steps to explore the underlying chemical principles, enabling you to troubleshoot effectively and enhance your reaction yields and purity.

Synthetic Overview & Core Challenge

4-Bromo-5-iodopyridin-2-amine is a valuable heterocyclic building block, prized for its specific substitution pattern that allows for sequential, regioselective cross-coupling reactions. The primary synthetic route involves the direct electrophilic iodination of the commercially available starting material, 4-Bromo-2-aminopyridine.

The core challenge lies in achieving high regioselectivity and yield. The pyridine ring is activated by the C2-amino group and deactivated by the C4-bromo group. The amino group is a powerful ortho, para-directing group, while the bromo group is a deactivating ortho, para-director. In this specific substrate, the C5 position is para to the strongly activating amino group and meta to the deactivating bromo group, making it the most electron-rich and sterically accessible position for electrophilic attack. However, controlling the reaction to prevent side reactions, such as di-iodination or degradation, is critical for success.

G cluster_main General Synthetic Workflow SM 4-Bromo-2-aminopyridine (Starting Material) Reaction Electrophilic Aromatic Substitution SM->Reaction Substrate RS Iodination Reagent (e.g., NIS, I₂, DIH) RS->Reaction Electrophile Source Solvent Solvent (e.g., H₂SO₄, DMF, CH₃CN) Solvent->Reaction Reaction Medium Product 4-Bromo-5-iodopyridin-2-amine (Target Product) Workup Aqueous Work-up & Extraction Reaction->Workup Crude Mixture Purification Purification (Recrystallization or Chromatography) Workup->Purification Purification->Product

Caption: General workflow for the synthesis of 4-Bromo-5-iodopyridin-2-amine.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during the synthesis in a direct question-and-answer format.

Q1: My reaction shows low or no conversion of the starting material. What are the likely causes and how can I fix it?

A1: Low conversion is typically rooted in insufficient reactivity of the electrophile or issues with the starting material or reaction setup.

  • Cause 1: Inactive Iodinating Reagent. N-Iodosuccinimide (NIS) is light-sensitive and can degrade over time. Molecular iodine (I₂) can sublime.

    • Solution: Use a fresh bottle of NIS or test the activity of your current stock. If using I₂, ensure the container is well-sealed. Consider more reactive reagents like 1,3-Diiodo-5,5-dimethylhydantoin (DIH), which is a stable solid with higher reactivity than NIS or I₂.[1]

  • Cause 2: Insufficient Activation. The pyridine ring, while activated by the amino group, may still require an acidic catalyst to enhance the electrophilicity of the iodinating agent. This is especially true for less reactive agents like I₂.

    • Solution: When using NIS, adding a catalytic amount of an acid like trifluoroacetic acid (TFA) or using sulfuric acid as the solvent can significantly accelerate the reaction.[2] For methods using potassium iodide (KI) and potassium iodate (KIO₃), a strong acid like sulfuric acid is required to generate iodine in situ.[3]

  • Cause 3: Reaction Temperature is Too Low. Electrophilic aromatic substitutions, even on activated rings, require a certain activation energy.

    • Solution: While some protocols run at room temperature, gently heating the reaction to 40-60 °C can often drive it to completion. For more robust systems like the KI/KIO₃ method, temperatures up to 100 °C may be necessary.[3] Always monitor for potential byproduct formation at higher temperatures using Thin Layer Chromatography (TLC).

G Start Low Conversion (Check by TLC/LCMS) CheckReagent Is the iodinating reagent active? Start->CheckReagent CheckAcid Is an acid catalyst/ solvent being used? CheckReagent->CheckAcid Yes Sol1 Solution: Use fresh NIS/DIH. Ensure I₂ is not sublimed. CheckReagent->Sol1 No CheckTemp Is the reaction temperature adequate? CheckAcid->CheckTemp Yes Sol2 Solution: Add catalytic TFA to NIS. Use H₂SO₄ as solvent. CheckAcid->Sol2 No Sol4 Solution: Gently heat to 40-60 °C. Monitor by TLC. CheckTemp->Sol4 No Sol3 Consider other issues: - Incorrect stoichiometry - Impure starting material CheckTemp->Sol3 Yes

Caption: Troubleshooting decision tree for low reaction conversion.

Q2: I am forming a significant amount of a byproduct that runs close to my product on TLC. What is it and how can I prevent it?

A2: The most likely byproduct is the di-iodinated species, 4-Bromo-3,5-diiodopyridin-2-amine. The initial product, 4-Bromo-5-iodopyridin-2-amine, is still an activated aromatic ring and can undergo a second iodination at the C3 position.

  • Cause: Over-Iodination. This occurs when the reaction conditions are too harsh or the stoichiometry is incorrect.

    • Solution 1: Control Stoichiometry. Use a slight excess, but no more than 1.05-1.1 equivalents, of your iodinating agent. Adding the iodinating agent portion-wise or as a solution via a syringe pump over time can help maintain a low concentration, favoring mono-iodination.

    • Solution 2: Lower the Temperature. Running the reaction at room temperature or even 0 °C will slow down the second iodination significantly more than the first, improving selectivity.

    • Solution 3: Monitor Closely. Follow the reaction progress by TLC or LC-MS. Once the starting material is consumed and before a significant amount of the di-iodinated product appears, quench the reaction. It is often easier to separate the desired product from the starting material than from the di-iodinated byproduct.

Q3: Which iodinating agent and solvent system should I choose?

A3: The optimal choice depends on your scale, budget, and desired reaction conditions. The table below summarizes the most common options.

Reagent SystemSolventTypical Temp.Yield RangeProsCons
N-Iodosuccinimide (NIS) H₂SO₄, DMF, CH₃CN0 °C to RT50-80%Mild conditions, good functional group tolerance[4], easy work-up (succinimide is water-soluble).Light sensitive, can be expensive for large scale.
I₂ / Oxidant H₂SO₄, Acetic AcidRT to 100 °C40-75%Inexpensive and readily available.Requires an oxidant (e.g., H₂O₂, KIO₃)[3], can be reversible, iodine sublimation is an issue.[5]
1,3-Diiodo-5,5-dimethylhydantoin (DIH) H₂SO₄, CH₃CNRT>70%Highly reactive and selective, stable solid, easy work-up.[1]More expensive than I₂ or NIS.

Recommendation: For lab-scale synthesis where yield and purity are paramount, N-Iodosuccinimide (NIS) in concentrated H₂SO₄ or in DMF with a catalytic amount of acid is an excellent starting point due to its reliability and mildness.[2][4]

Frequently Asked Questions (FAQs)

Q: What is the mechanism of iodination with N-Iodosuccinimide (NIS) in acid?

A: The reaction proceeds via a classic electrophilic aromatic substitution (SEAr). The acid protonates the succinimide carbonyl, which withdraws electron density and makes the iodine atom highly electrophilic (effectively an "I⁺" source). The electron-rich pyridine ring (at C5) then attacks the electrophilic iodine, forming a resonance-stabilized cationic intermediate known as a sigma complex or arenium ion. Finally, a base (like HSO₄⁻ or water) removes the proton at C5 to restore aromaticity and yield the final product.

G cluster_mech NIS Iodination Mechanism (SₑAr) Step 1: Activation Step 1: Activation Step 2: Nucleophilic Attack Step 2: Nucleophilic Attack Step 1: Activation->Step 2: Nucleophilic Attack Generates I⁺ source Step 3: Deprotonation Step 3: Deprotonation Step 2: Nucleophilic Attack->Step 3: Deprotonation Forms Sigma Complex Final Product Final Product Step 3: Deprotonation->Final Product Restores Aromaticity

Caption: Key stages in the electrophilic aromatic substitution mechanism.

Q: How can I confirm the identity and purity of my final product?

A: A combination of techniques is recommended:

  • TLC: To monitor reaction progress and assess crude purity.

  • ¹H NMR: The proton signals for the pyridine ring are diagnostic. You should expect to see two singlets (or two doublets with a very small meta-coupling constant) in the aromatic region, confirming the 2,4,5-substitution pattern. The broad singlet for the -NH₂ protons will also be present.

  • LC-MS: To confirm the molecular weight. The mass spectrum should show a characteristic isotopic pattern for a molecule containing one bromine and one iodine atom.

  • Melting Point: Compare the observed melting point with literature values, if available. A sharp melting point is indicative of high purity.

Q: What are the key safety precautions for this reaction?

A:

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Concentrated sulfuric acid and trifluoroacetic acid are highly corrosive. Handle with extreme care.

  • When quenching reactions containing strong acids, always add the reaction mixture slowly to a large volume of ice/water, never the other way around.

  • The product, 4-Bromo-5-iodopyridin-2-amine, should be handled as a potentially hazardous chemical. It may cause skin and eye irritation.[6]

Detailed Experimental Protocol (NIS Method)

This protocol is a robust starting point for the synthesis, adapted from best practices for electrophilic iodination of activated pyridines.[7][8]

Materials:

  • 4-Bromo-2-aminopyridine

  • N-Iodosuccinimide (NIS)

  • Dimethylformamide (DMF)

  • Trifluoroacetic Acid (TFA)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl Acetate (EtOAc)

  • Brine (saturated aqueous NaCl)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-Bromo-2-aminopyridine (1.0 eq.) in DMF (approx. 0.5 M concentration).

  • Cooling: Place the flask in an ice-water bath and cool the solution to 0 °C.

  • Catalyst Addition: Add trifluoroacetic acid (TFA, 0.1 eq.) dropwise to the stirred solution.

  • Reagent Addition: Add N-Iodosuccinimide (1.05 eq.) portion-wise over 15-20 minutes, ensuring the internal temperature remains below 5 °C. The solution may change color to a dark brown or purple.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C and warm slowly to room temperature over 2-4 hours. Monitor the consumption of the starting material by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate eluent).

  • Quenching: Once the starting material is consumed, cool the flask back to 0 °C. Quench the reaction by slowly adding saturated aqueous sodium thiosulfate solution until the dark color dissipates. This step neutralizes any unreacted iodine species.

  • Neutralization & Extraction: Carefully add saturated aqueous sodium bicarbonate solution to neutralize the TFA. Extract the aqueous mixture with ethyl acetate (3x volumes).

  • Washing: Combine the organic layers and wash sequentially with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude solid can be purified by either recrystallization (e.g., from an ethanol/water mixture) or by column chromatography on silica gel to yield 4-Bromo-5-iodopyridin-2-amine as a solid.

References

  • Li, X., et al. (2017). Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. International Journal of Simulation: Systems, Science & Technology, 17(46). Retrieved from [Link]

  • Google Patents. (2013). CN102924369A - Method for synthesizing 3,5-dibromo-4-iodopyridine by one step.
  • HETEROCYCLES. (1999). SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. Retrieved from [Link]

  • ResearchGate. (2016). A possible mechanism of iodination for aromatic compounds. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). N-Iodosuccinimide (NIS). Retrieved from [Link]

  • Journal of the American Chemical Society. (2022). Direct Aziridine Synthesis from Amines and Styrene Derivatives via a Base-Promoted Oxidative Cascade Reaction. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). Iodination - Common Conditions. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2,3-diaminopyridine. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Iodination. Retrieved from [Link]

  • ResearchGate. (2018). Iodination of industrially important aromatic compounds using N-iodosuccinimide by grinding method. Retrieved from [Link]

  • Google Patents. (2014). CN103755628B - The synthetic method of the iodo-5-bromopyridine of 2-amino-3-.
  • National Institutes of Health. (2008). 3-Amino-5-bromo-2-iodopyridine. Retrieved from [Link]

  • MDPI. (2022). Electrophilic Iodination of Organic Compounds Using Elemental Iodine or Iodides: Recent Advances 2008–2021: Part I. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Iodoarenes synthesis by iodination or substitution. Retrieved from [Link]

  • ResearchGate. (2025). Iodination of Proteins by IPy 2 BF 4 , a New Tool in Protein Chemistry. Retrieved from [Link]

  • ResearchGate. (2008). 3-Amino-5-bromo-2-iodopyridine. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting Failed Suzuki Coupling Reactions with 4-Bromo-5-iodopyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated troubleshooting guide for researchers, scientists, and drug development professionals encountering challenges with the Suzuki-Miyaura cross-coupling of 4-Bromo-5-iodopyridin-2-amine. This dihalogenated aminopyridine is a valuable synthetic intermediate, but its electronic properties and multiple reactive sites can present unique hurdles. This guide provides in-depth, experience-driven advice in a question-and-answer format to help you diagnose and resolve common experimental failures.

Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling with 4-Bromo-5-iodopyridin-2-amine is not working. What is the most likely point of failure?

The most common issue with this substrate is achieving selective coupling. The carbon-iodine (C-I) bond is significantly weaker and more reactive towards oxidative addition with a palladium(0) catalyst than the carbon-bromine (C-Br) bond.[1][2] Therefore, reactions should preferentially occur at the 5-position (iodo). If you are observing no reaction or a complex mixture of products, consider the following primary culprits:

  • Catalyst Inhibition: The substrate itself can be the problem. The lone pairs of electrons on the pyridine nitrogen and the exocyclic amino group are Lewis basic and can coordinate to the palladium catalyst, leading to inhibition or deactivation.[3][4][5] This effectively halts or slows the catalytic cycle.

  • Incorrect Reaction Conditions: Standard Suzuki conditions may not be optimal. The choice of catalyst, ligand, base, and solvent are all critical and highly interdependent, especially for heteroaromatic substrates.[5]

  • Poor Reagent Quality: Degradation of the boronic acid/ester, solvent impurities (especially oxygen), or an inactive catalyst can all lead to reaction failure.

Q2: I'm not seeing any product formation. How can I kickstart the reaction?

When faced with a complete lack of conversion, a systematic approach to re-evaluating your core reaction components is essential.

1. Catalyst and Ligand System: This is the most critical variable. Standard catalysts like Pd(PPh₃)₄ may not be effective for this challenging substrate.[3]

  • Switch to Modern Ligands: Employ bulky, electron-rich phosphine ligands which are known to be highly effective for coupling heteroaryl halides.[4] These ligands promote the crucial oxidative addition and reductive elimination steps and can stabilize the catalyst against deactivation.[6]

  • Consider Pre-catalysts: Modern palladium pre-catalysts (e.g., Buchwald G3 pre-catalysts) are designed to provide a more active and stable Pd(0) species in solution, which can overcome the inhibition caused by the aminopyridine.[4]

Table 1: Recommended Catalyst Systems for Selective C-I Coupling

Catalyst PrecursorLigandTypical Loading (mol%)Rationale
Pd(OAc)₂SPhos1 - 3Highly active, promotes fast oxidative addition.[1]
Pd₂(dba)₃XPhos1 - 3Bulky ligand, effective for electron-rich and heteroaromatic halides.
PdCl₂(dppf)(dppf)2 - 5Robust and versatile, though may require higher temperatures.[1]
XPhos Pd G3None1 - 3Air-stable pre-catalyst that reliably generates active Pd(0).

2. Base and Solvent Selection:

  • Base Strength: A base that is too weak may not efficiently form the nucleophilic borate species required for transmetalation.[7][8] Conversely, a very strong base might cause degradation. For this substrate, moderately strong inorganic bases are often a good starting point.

  • Solubility: The poor solubility of inorganic bases in organic solvents can be a major issue.[7] Ensure vigorous stirring. Using a biphasic solvent system (e.g., Toluene/H₂O, Dioxane/H₂O) can facilitate the interaction of all components.[9]

Q3: My reaction is selective for the iodo position, but the yield is very low. What side reactions could be occurring?

Low yields, despite correct selectivity, often point to competing side reactions that consume your starting materials or intermediates.

  • Protodeboronation: This is a common side reaction where the boronic acid is replaced by a proton from the solvent (especially water), leading to an unwanted arene byproduct.[3][10] This is often exacerbated by strong bases and high temperatures.[7]

  • Dehalogenation: The starting 4-Bromo-5-iodopyridin-2-amine can be reduced, replacing the iodo or bromo group with a hydrogen atom.[3]

  • Homocoupling: The boronic acid can couple with itself to form a biaryl byproduct, a reaction often promoted by the presence of oxygen.[3]

The diagram below outlines a logical workflow for diagnosing and resolving these common issues.

Troubleshooting_Workflow start Failed Suzuki Coupling no_product Q: No product observed? start->no_product low_yield Q: Low yield with byproducts? start->low_yield no_product->low_yield No, some product forms catalyst_issue A: Catalyst System Failure no_product->catalyst_issue Yes conditions_issue A: Suboptimal Conditions no_product->conditions_issue Yes protodeboronation Byproduct: Protodeboronation low_yield->protodeboronation Yes dehalogenation Byproduct: Dehalogenation low_yield->dehalogenation Yes homocoupling Byproduct: Homocoupling low_yield->homocoupling Yes Switch to Buchwald Ligands\n(SPhos, XPhos)\nUse Pd Pre-catalyst (G3) Switch to Buchwald Ligands (SPhos, XPhos) Use Pd Pre-catalyst (G3) catalyst_issue->Switch to Buchwald Ligands\n(SPhos, XPhos)\nUse Pd Pre-catalyst (G3) Screen Bases (K3PO4, Cs2CO3)\nUse Biphasic Solvent\n(Toluene/H2O, Dioxane/H2O) Screen Bases (K3PO4, Cs2CO3) Use Biphasic Solvent (Toluene/H2O, Dioxane/H2O) conditions_issue->Screen Bases (K3PO4, Cs2CO3)\nUse Biphasic Solvent\n(Toluene/H2O, Dioxane/H2O) Use Boronic Ester (Pinacol, MIDA)\nUse Milder Base (K2CO3, KF)\nEnsure Anhydrous Conditions Use Boronic Ester (Pinacol, MIDA) Use Milder Base (K2CO3, KF) Ensure Anhydrous Conditions protodeboronation->Use Boronic Ester (Pinacol, MIDA)\nUse Milder Base (K2CO3, KF)\nEnsure Anhydrous Conditions Ensure Inert Atmosphere\nOptimize Reaction Time Ensure Inert Atmosphere Optimize Reaction Time dehalogenation->Ensure Inert Atmosphere\nOptimize Reaction Time Thoroughly Degas Solvents\nEnsure complete reduction of Pd(II) precatalyst Thoroughly Degas Solvents Ensure complete reduction of Pd(II) precatalyst homocoupling->Thoroughly Degas Solvents\nEnsure complete reduction of Pd(II) precatalyst

Caption: A logical workflow to diagnose and resolve failed Suzuki reactions.

Q4: How can I minimize protodeboronation of my boronic acid?

Protodeboronation is a destructive side reaction that directly consumes your coupling partner.[3] To mitigate it:

  • Use Boronic Esters: Pinacol (Bpin) or MIDA boronates are generally more stable towards hydrolysis and protodeboronation than their corresponding boronic acids.[4]

  • Use Milder Bases: If your reaction tolerates it, switch to a weaker base like potassium carbonate (K₂CO₃) or potassium fluoride (KF).[7]

  • Anhydrous Conditions: While many Suzuki protocols use water, if protodeboronation is severe, switching to strictly anhydrous conditions with a soluble organic base or a finely powdered, anhydrous inorganic base like K₃PO₄ can help.[4][7]

Q5: I want to perform a second Suzuki coupling on the bromo position. What is the best strategy?

A sequential, one-pot coupling is an efficient strategy. First, perform the selective coupling at the more reactive iodo position under milder conditions.[2] Once LC-MS analysis confirms full conversion of the starting material, you can introduce the second boronic acid and modify the conditions to drive the reaction at the less reactive bromo position, typically by increasing the temperature.[11]

Experimental Protocols

Protocol 1: General Procedure for Selective Suzuki Coupling at the 5-Iodo Position

This protocol provides a robust starting point for the selective coupling at the C-I bond.

Materials:

  • 4-Bromo-5-iodopyridin-2-amine (1.0 equiv)

  • Arylboronic Acid or Pinacol Ester (1.2 equiv)

  • Pd(OAc)₂ (2 mol%)

  • SPhos (4 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • Degassed 1,4-Dioxane and Water (4:1 v/v)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add 4-Bromo-5-iodopyridin-2-amine, the arylboronic acid/ester, and K₂CO₃.

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon) three times.[3]

  • Catalyst Addition: Under a positive flow of inert gas, add Pd(OAc)₂ and SPhos.

  • Solvent Addition: Add the degassed 1,4-Dioxane/Water mixture via syringe.[2]

  • Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS for the disappearance of the starting material (typically 4-16 hours).

  • Work-up: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.[3]

Visualizing the Catalytic Cycle

Understanding the mechanism is key to troubleshooting. The Suzuki coupling proceeds via three main steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[12]

Suzuki_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex Ar-Pd(II)-X (L_n) oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_diaryl Ar-Pd(II)-Ar' (L_n) transmetalation->pd2_diaryl reductive_elimination Reductive Elimination pd2_diaryl->reductive_elimination reductive_elimination->pd0 product Ar-Ar' (Coupled Product) reductive_elimination->product aryl_halide Ar-X (4-Bromo-5-iodo-pyridin-2-amine) aryl_halide->oxidative_addition boronic_acid Ar'-B(OR)₂ + Base boronic_acid->transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

  • A Comparative Guide to Palladium Catalysts for the Selective Coupling of 2-Bromo-4-iodopyridine. BenchChem.
  • Unsuccessful Suzuki coupling with 2-chloro-3-aminopyridine troubleshooting. BenchChem.
  • Technical Support Center: Suzuki Coupling with Unprotected Amino-Pyridines. BenchChem.
  • Navigating Suzuki Reactions with 3-Amino-5-bromopyridine: A Technical Support Guide. BenchChem.
  • Application Notes and Protocols for Selective Suzuki Coupling at the 4-Position of 2-Bromo-4-iodopyridine. BenchChem.
  • Suzuki-Miyaura Coupling. Chemistry LibreTexts.
  • Suzuki reaction. Wikipedia.
  • A Comparative Analysis of Palladium Catalysts in Suzuki Reactions of Bromopyridines. BenchChem.
  • Suzuki–Miyaura Reactions of (4-bromophenyl)
  • Optimizing base selection for Suzuki reactions with sensitive substr
  • Suzuki Coupling. Organic Chemistry Portal.
  • Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. NIH.
  • A Comparative Analysis of Catalysts for the Suzuki Coupling of 2-Amino-5-bromo-4-methylpyridine. BenchChem.

Sources

Technical Support Center: Preventing Dehalogenation of 4-Bromo-5-iodopyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for handling 4-Bromo-5-iodopyridin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this polyhalogenated pyridine. The primary challenge addressed here is the prevention of unwanted dehalogenation, a common side reaction that can significantly impact reaction yields and purity. This resource provides in-depth troubleshooting advice and frequently asked questions to ensure the successful and selective functionalization of this versatile building block.

Understanding the Challenge: The Reactivity of 4-Bromo-5-iodopyridin-2-amine

The key to successfully using 4-Bromo-5-iodopyridin-2-amine lies in understanding the differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds. In palladium-catalyzed cross-coupling reactions, the general order of reactivity for halogens is I > Br > Cl.[1][2] This inherent reactivity difference allows for selective functionalization at the more labile C-I bond at the 4-position under milder conditions. However, achieving this selectivity requires careful optimization to prevent the undesired cleavage of the C-Br bond, a process known as dehalogenation or, more specifically, hydrodebromination when a hydrogen atom replaces the bromine.

Frequently Asked Questions (FAQs)

Q1: Why is my primary reaction product the deiodinated starting material, 4-Bromopyridin-2-amine?

A1: The preferential loss of iodine is expected due to the weaker C-I bond compared to the C-Br bond. This makes the iodo group more susceptible to cleavage, especially under reductive conditions that can be inadvertently generated in the reaction mixture. This side reaction is often a result of a competing hydrodehalogenation pathway that outpaces your desired coupling reaction.

Q2: What is the primary mechanism of dehalogenation in my cross-coupling reaction?

A2: In palladium-catalyzed reactions, dehalogenation is frequently caused by the formation of a palladium-hydride (Pd-H) species.[3][4] This can be generated from various sources, including the solvent (e.g., alcohols), the base, or even trace amounts of water.[3][5] The Pd-H species can then react with your starting material in a competing catalytic cycle, leading to the replacement of a halogen with a hydrogen atom.

Q3: Can I selectively functionalize the C-Br bond in the presence of the C-I bond?

A3: While the C-I bond is inherently more reactive, achieving selectivity for the C-Br bond is challenging but not impossible. It typically requires specialized ligands that can alter the electronic properties of the palladium catalyst to favor oxidative addition at the C-Br bond. However, the more common and reliable strategy is to first functionalize the C-I position and then target the C-Br bond in a subsequent step under more forcing conditions.

Troubleshooting Guide: Minimizing Dehalogenation

This section provides a systematic approach to troubleshooting and optimizing your reaction conditions to suppress dehalogenation.

Issue 1: Significant Deiodination Observed During Suzuki-Miyaura Coupling

Symptoms:

  • Low yield of the desired coupled product.

  • Presence of 4-Bromo-5-phenylpyridin-2-amine when using phenylboronic acid.

  • Formation of 4-Bromopyridin-2-amine as a major byproduct.

Root Causes & Solutions:

  • Inappropriate Base Selection: Strong bases, particularly alkoxides like sodium tert-butoxide (NaOt-Bu), can promote the formation of Pd-H species, leading to dehalogenation.[6]

    • Solution: Switch to a milder inorganic base. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often excellent choices for minimizing this side reaction.[6][7]

  • High Reaction Temperature: Elevated temperatures can increase the rate of the dehalogenation side reaction.

    • Solution: Lower the reaction temperature. It is often beneficial to run the reaction at the lowest temperature that allows for a reasonable reaction rate.[8]

  • Suboptimal Ligand Choice: The ligand plays a critical role in modulating the catalyst's activity and selectivity.

    • Solution: Employ bulky, electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos. These ligands can accelerate the desired reductive elimination step, outcompeting the dehalogenation pathway.[4][6]

  • Solvent Effects: Protic solvents or solvents that can act as a hydride source can contribute to dehalogenation.

    • Solution: Use anhydrous, aprotic solvents like toluene or 1,4-dioxane.[7][9] Ensure all solvents are thoroughly degassed to remove oxygen, which can lead to catalyst decomposition and promote side reactions.

Illustrative Data: Effect of Reaction Parameters on Dehalogenation in Suzuki Coupling

LigandBaseSolventDehalogenation Byproduct (%)Desired Product Yield (%)
PPh₃NaOtBuTolueneHigh20-35
dppfCs₂CO₃DioxaneModerate50-65
XPhosK₃PO₄TolueneLow (<5)>85

Note: The data in this table is illustrative and compiled from general trends reported in the literature. Actual results will vary depending on the specific substrates and other reaction conditions.

Issue 2: Dehalogenation During Sonogashira Coupling

Symptoms:

  • Formation of a mixture of mono- and di-alkynylated products, along with dehalogenated species.

  • Low conversion of the starting material.

Root Causes & Solutions:

  • Copper Co-catalyst Issues: While the classic Sonogashira reaction uses a copper(I) co-catalyst, it can sometimes promote side reactions.

    • Solution: Consider a copper-free Sonogashira protocol. Several modern methods have been developed that proceed efficiently without a copper co-catalyst, which can lead to a cleaner reaction profile.

  • Base-Induced Side Reactions: Amine bases like triethylamine or piperidine are standard, but they can also contribute to dehalogenation under certain conditions.

    • Solution: Screen alternative bases. In some cases, a weaker base or a different class of base may be beneficial.

  • Reaction Conditions: As with other cross-coupling reactions, temperature and solvent choice are critical.

    • Solution: Optimize the temperature, starting with milder conditions. Ensure the use of anhydrous, degassed solvents.

Issue 3: Dehalogenation in Buchwald-Hartwig Amination

Symptoms:

  • Formation of the dehalogenated starting material as a significant byproduct.

  • Low yield of the desired aminated product.

Root Causes & Solutions:

  • Ligand and Base Combination: The choice of ligand and base is particularly crucial in Buchwald-Hartwig amination to avoid an unproductive side reaction where the amide undergoes beta-hydride elimination.[10]

    • Solution: Employ specialized biarylphosphine ligands developed for Buchwald-Hartwig reactions, such as RuPhos or XPhos.[11] Pair these with a suitable base, often a strong, non-nucleophilic base like lithium bis(trimethylsilyl)amide (LHMDS) or sodium tert-butoxide, but be mindful of the potential for dehalogenation with the latter.[11]

  • Reaction Setup: These reactions are often highly sensitive to air and moisture.

    • Solution: Use rigorously anhydrous and deoxygenated conditions. Assembling the reaction in a glovebox is highly recommended.

Experimental Protocols

Protocol 1: Optimized Suzuki-Miyaura Coupling to Minimize Dehalogenation

This protocol provides a starting point for the selective coupling at the C-4 iodo position of 4-Bromo-5-iodopyridin-2-amine.

Reagents and Materials:

  • 4-Bromo-5-iodopyridin-2-amine (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Potassium phosphate (K₃PO₄) (2.0 eq)

  • Pd₂(dba)₃ (1.5 mol%)

  • XPhos (3.3 mol%)

  • Anhydrous, degassed toluene

Procedure:

  • In a glovebox or under a strict inert atmosphere, add 4-Bromo-5-iodopyridin-2-amine, the arylboronic acid, K₃PO₄, Pd₂(dba)₃, and XPhos to an oven-dried Schlenk tube.

  • Add the anhydrous, degassed toluene via syringe.

  • Seal the tube and heat the mixture to 80-100°C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: General Troubleshooting Workflow

When encountering dehalogenation, a systematic approach to optimization is crucial.

G start Dehalogenation Observed check_base Is a strong base (e.g., NaOtBu) used? start->check_base change_base Switch to milder base (K₃PO₄, Cs₂CO₃) check_base->change_base Yes check_temp Is the reaction temperature > 100°C? check_base->check_temp No change_base->check_temp lower_temp Lower temperature (e.g., 80°C) check_temp->lower_temp Yes check_ligand Are you using a standard ligand (e.g., PPh₃)? check_temp->check_ligand No lower_temp->check_ligand change_ligand Use bulky, electron-rich ligand (XPhos, SPhos) check_ligand->change_ligand Yes check_solvent Is the solvent protic or not anhydrous? check_ligand->check_solvent No change_ligand->check_solvent change_solvent Use anhydrous, aprotic solvent (Toluene, Dioxane) check_solvent->change_solvent Yes end Dehalogenation Minimized check_solvent->end No change_solvent->end

Understanding the Underlying Mechanisms

A deeper understanding of the catalytic cycle can help in making informed decisions to prevent dehalogenation.

G cluster_desired Desired Cross-Coupling Pathway cluster_side Dehalogenation Side Pathway Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Ar-X) ArPdX Ar-Pd(II)-X Transmetal Transmetalation (R-M) ArPdR Ar-Pd(II)-R RedElim Reductive Elimination Product Ar-R Product PdH_source Hydride Source (Solvent, Base, H₂O) ArPdH Ar-Pd(II)-H RedElim_H Reductive Elimination Dehal_Product Ar-H Product (Dehalogenation)

The diagram above illustrates how the intermediate Ar-Pd(II)-X can either proceed through the desired transmetalation step or be intercepted by a hydride source to form Ar-Pd(II)-H, which then leads to the dehalogenated product. The key to preventing dehalogenation is to choose conditions that favor the kinetics of the desired pathway (transmetalation and reductive elimination of the product) over the formation and subsequent reaction of the palladium-hydride species.

References

  • Orbach, M., Choudhury, J., Lahav, M., Zenkina, O. V., Diskin-Posner, Y., Leitus, G., Iron, M. A., & van der Boom, M. E. (2023). Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. Organometallics. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Retrieved from [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. Wikipedia. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. Retrieved from [Link]

  • Reddit. (2019). significant dehalogenation in stille coupling. Reddit. Retrieved from [Link]

Sources

Technical Support Center: Improving the Solubility of 4-Bromo-5-iodopyridin-2-amine for Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for 4-Bromo-5-iodopyridin-2-amine. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile halogenated pyridine building block. Its unique structure is highly valuable for constructing complex molecules, particularly through cross-coupling reactions. However, its physicochemical properties often present a significant challenge: poor solubility in common reaction solvents.

This guide provides in-depth, field-proven insights and troubleshooting protocols to overcome this critical experimental hurdle, ensuring your reactions are efficient, reproducible, and successful.

Frequently Asked Questions (FAQs) - Solubility Issues
Q1: My 4-Bromo-5-iodopyridin-2-amine is not dissolving in my reaction solvent. What are the underlying chemical reasons?

A: The solubility behavior of 4-Bromo-5-iodopyridin-2-amine is governed by a combination of competing structural features. The pyridine nitrogen and the 2-amino group introduce polarity and the capacity for hydrogen bonding. Conversely, the large, electron-rich bromine and iodine atoms, along with the aromatic ring, contribute to significant nonpolar character and a crystalline solid-state structure that requires substantial energy to disrupt. This dual nature means it often fails to dissolve well in solvents that are either purely nonpolar or highly polar, making solvent selection a critical parameter.

Q2: What are the best initial solvents to screen for dissolving this compound, especially for cross-coupling reactions?

A: For reactions like Suzuki-Miyaura or Buchwald-Hartwig couplings, the solvent must not only dissolve the starting material but also be compatible with the catalyst, base, and reaction temperature. A systematic screening approach is recommended.[1] The principle of "like dissolves like" is a good starting point.[2]

Based on common practice for similar halogenated heterocycles, the following solvent classes are recommended for initial screening:

  • Polar Aprotic Solvents: These are often the most effective due to their ability to engage in various intermolecular interactions.

    • Dimethylformamide (DMF) & Dimethyl Sulfoxide (DMSO): Excellent for dissolving a wide range of organic compounds due to their high polarity.[3] They are particularly useful for creating concentrated stock solutions.[4]

    • Acetonitrile (ACN): A less polar option that is compatible with many catalytic cycles.

  • Ethereal Solvents: These are widely used in cross-coupling chemistry.[5][6]

    • 1,4-Dioxane & Tetrahydrofuran (THF): Standard choices for Suzuki-Miyaura reactions.[5][6] They often require a co-solvent like water to facilitate the reaction and improve solubility.[7][8]

    • 2-Methyl-THF: A greener alternative to THF with similar properties.[9]

  • Aromatic Solvents:

    • Toluene: A common nonpolar solvent for cross-coupling that can be effective, especially at elevated temperatures.[5][9]

Q3: I've tried a recommended solvent, but solubility is still poor. What are the immediate next steps to try?

A: If your initial solvent choice is insufficient, simple physical interventions can often provide the necessary enhancement without altering the chemical composition of your reaction.

  • Gentle Heating: Increasing the temperature of the mixture can significantly improve the solubility of many organic solids.[1][10] This is often the first and most effective step. However, be cautious of potential degradation if your compound or other reagents are thermally sensitive.

  • Sonication: Using an ultrasonic bath can help break down solid agglomerates and accelerate the dissolution process through cavitation.[1] This is a low-risk, effective technique for stubborn suspensions.

Q4: How do co-solvents work, and how should I choose one?

A: A co-solvent is a small amount of a "good" solvent added to the primary bulk solvent to enhance the solubility of a poorly soluble reactant.[2][11] This technique works by modifying the overall polarity of the solvent system to better match the solute.[2]

The most effective strategy is to use a powerful polar aprotic solvent as the co-solvent.[10]

  • Strategy: First, dissolve the 4-Bromo-5-iodopyridin-2-amine in a minimal amount of DMSO or DMF. Then, add this concentrated solution to your primary reaction solvent (e.g., dioxane or toluene).[4][10] This creates a homogeneous solution that allows the reaction to proceed.

  • Aqueous Co-solvents: For Suzuki-Miyaura reactions, adding water as a co-solvent to dioxane or THF is a standard practice that not only improves solubility but is often beneficial for the catalytic cycle.[7][8]

Q5: Are there any advanced techniques for extremely insoluble substrates?

A: Yes. When conventional solution-phase methods fail, especially with complex, polyaromatic, or highly crystalline substrates, solid-state reaction techniques can be a powerful alternative.

  • High-Temperature Ball Milling: This solvent-free method uses mechanical force to initiate reactions between solid reactants. It has been successfully applied to Suzuki-Miyaura cross-coupling of poorly soluble aryl halides and can overcome severe solubility limitations.[12][13]

Troubleshooting Guides and Experimental Protocols
Data Presentation: Properties and Recommended Solvents

Table 1: Physicochemical Properties of 4-Bromo-5-iodopyridin-2-amine

Property Value Source
Molecular Formula C₅H₄BrIN₂ PubChem
Molecular Weight 298.91 g/mol PubChem
Appearance White to light yellow solid ChemicalBook[14]

| Melting Point | 106-110 °C | ChemicalBook[14] |

Table 2: Recommended Solvents for Initial Solubility Screening

Solvent Class Polarity Index Typical Use in Cross-Coupling
Dimethylformamide (DMF) Polar Aprotic 6.4 Often used, good for solubility
Dimethyl Sulfoxide (DMSO) Polar Aprotic 7.2 Excellent co-solvent, high boiling point
1,4-Dioxane Ethereal 4.8 Standard for Suzuki reactions[5][6]
Tetrahydrofuran (THF) Ethereal 4.0 Standard for Suzuki reactions[5][6]
Acetonitrile (ACN) Polar Aprotic 5.8 General purpose polar solvent
Toluene Aromatic 2.4 Common nonpolar solvent, often used hot[5]

| t-Amyl Alcohol | Alcohol | - | "Green" solvent option for Ni-catalyzed coupling[9] |

Logical Workflow for Troubleshooting Solubility

The following decision tree provides a systematic approach to addressing solubility challenges with 4-Bromo-5-iodopyridin-2-amine.

G start Start: Dissolve Compound in Chosen Reaction Solvent check_dissolved Is the compound fully dissolved? start->check_dissolved success Success! Proceed with reaction. check_dissolved->success Yes physical_intervention Apply Gentle Heat (e.g., 40-60 °C) or Sonication check_dissolved->physical_intervention No check_dissolved2 Is it dissolved now? physical_intervention->check_dissolved2 check_dissolved2->success Yes solvent_screen Perform Small-Scale Solvent Screen (See Protocol 1) check_dissolved2->solvent_screen No check_dissolved3 Identified a 'Good' Solvent? solvent_screen->check_dissolved3 use_new_solvent Use new solvent as primary reaction medium check_dissolved3->use_new_solvent Yes, and it's compatible co_solvent Use 'Good' Solvent as a Co-Solvent (See Protocol 2) check_dissolved3->co_solvent Yes, but it's not a suitable primary solvent advanced Consider Advanced Methods: - High-Temp Ball Milling - Further Solvent Screening check_dissolved3->advanced No check_dissolved4 Is it dissolved now? co_solvent->check_dissolved4 check_dissolved4->success Yes check_dissolved4->advanced No

Caption: Troubleshooting workflow for an insoluble reagent.

Experimental Protocols

Objective: To efficiently identify a suitable primary solvent for 4-Bromo-5-iodopyridin-2-amine.

Materials:

  • 4-Bromo-5-iodopyridin-2-amine

  • Small vials (e.g., 1-dram vials) with caps

  • A selection of test solvents (See Table 2)

  • Vortex mixer and/or magnetic stir plate

Procedure:

  • Aliquot: Place a small, consistent amount (e.g., 5-10 mg) of the compound into several labeled vials.

  • Test Solvents: Add a fixed volume (e.g., 0.5 mL) of a single test solvent to each corresponding vial.

  • Agitate: Vigorously vortex or stir each vial for 2-3 minutes at room temperature.

  • Observe & Record: Visually inspect each vial for dissolution. Record your observations as "Insoluble," "Partially Soluble," or "Fully Soluble."

  • Heat (Optional): For vials where the compound is not fully soluble, gently warm the vial (e.g., to 50 °C) and observe any change in solubility.

Objective: To determine the minimum amount of a co-solvent needed to achieve a homogeneous solution.

G cluster_prep Preparation cluster_titration Titration & Observation cluster_calc Finalization a1 1. Add Compound to Vial a2 2. Add Primary (Bulk) Solvent a1->a2 a3 3. Agitate to form suspension a2->a3 b1 4. Add Co-Solvent (e.g., DMSO) dropwise (e.g., 10 µL) a3->b1 b2 5. Vortex/Stir and Observe b1->b2 b3 Is it fully dissolved? b2->b3 b3->b1 No c1 6. Record Total Volume of Co-Solvent Added b3->c1 Yes c2 7. Calculate v/v Ratio for Reaction Scale-up c1->c2

Caption: Experimental workflow for co-solvent screening.

Procedure:

  • Setup: In a vial, suspend your 4-Bromo-5-iodopyridin-2-amine in the desired volume of your primary reaction solvent (e.g., 10 mg in 1 mL of dioxane).

  • Add Co-Solvent: While stirring or vortexing, add a potent "good" solvent (e.g., DMF or DMSO) dropwise in small, measured increments (e.g., 10-20 µL at a time).[10]

  • Observe: After each addition, allow the mixture to agitate for 1-2 minutes and observe for dissolution.

  • Determine Endpoint: Continue adding the co-solvent until the solution becomes completely clear and homogeneous.

  • Calculate Ratio: Record the total volume of co-solvent required. Calculate the volume-to-volume (v/v) ratio of the co-solvent to the primary solvent. This ratio is your starting point for scaling up the reaction.

  • Run Control Reaction: It is crucial to run a control reaction containing the co-solvent to ensure it does not interfere with your catalyst or overall reaction outcome.[10]

References
  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]

  • Royal Society of Chemistry. (n.d.). Greener Approaches to Cross-Coupling. In Books. Available from: [Link]

  • ResearchGate. (n.d.). Effect of solvent on the Suzuki reaction. Available from: [Link]

  • Hokkaido University. (2021, May 20). Toward overcoming solubility issues in organic chemistry. ScienceDaily. Available from: [Link]

  • Reddit. (2022, January 6). How to tackle compound solubility issue. r/labrats. Available from: [Link]

  • PubChem. (n.d.). 2-Amino-3-bromo-5-iodopyridine. National Center for Biotechnology Information. Available from: [Link]

  • ResearchGate. (n.d.). Solvent mixture screening for Suzuki coupling of 1 with 2. Available from: [Link]

  • ChemistryViews. (2021, April 6). Solid-State Cross-Coupling Overcomes Solubility Issues. Available from: [Link]

  • ACS Green Chemistry. (n.d.). Greening cross coupling reactions by using sustainable solvents/bases blends. Available from: [Link]

  • Reddit. (2025, October 12). Reaction intermediate being poorly soluble - any workarounds? r/Chempros. Available from: [Link]

  • National Institutes of Health. (n.d.). Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents. PMC. Available from: [Link]

  • Chemistry Steps. (n.d.). Solubility of Organic Compounds. Available from: [Link]

  • National Institutes of Health. (n.d.). Selective Halogenation of Pyridines Using Designed Phosphine Reagents. PMC. Available from: [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. Available from: [Link]

  • National Institutes of Health. (n.d.). Solubilization techniques used for poorly water-soluble drugs. PubMed Central. Available from: [Link]

  • ChemRxiv. (2022, July 6). 3-Selective Halogenation of Pyridines via Zincke Imine Intermediates. Cambridge Open Engage. Available from: [Link]

  • ResearchGate. (n.d.). Why Do Co-solvents Enhance the Solubility of Solutes in Supercritical Fluids? New Evidence and Opinion. Available from: [Link]

  • ProQuest. (n.d.). Selective halogenation of pyridines and diazines via unconventional intermediates. Available from: [Link]

  • LinkedIn. (2024, October 30). Co-solvency and anti-solvent method for the solubility enhancement. Available from: [Link]

  • Indian Journal of Pharmaceutical and Biological Research. (2019, June 30). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Available from: [Link]

  • ChemRxiv. (n.d.). 3-Selective Halogenation of Pyridines via Zincke Imine Intermediates. Cambridge Open Engage. Available from: [Link]

  • National Institutes of Health. (n.d.). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. PMC. Available from: [Link]

  • International Journal of Scientific and Innovative Technology. (n.d.). Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. Available from: [Link]

  • YouTube. (2022, December 24). Preparation of Pyridines, Part 2: By Halogenation and Nitration. Available from: [Link]

  • PubMed. (2008, December 6). 3-Amino-5-bromo-2-iodo-pyridine. Available from: [Link]

Sources

Technical Support Center: Catalyst Removal from 4-Bromo-5-iodopyridin-2-amine Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for post-reaction work-up procedures involving 4-Bromo-5-iodopyridin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and execute the removal of residual catalysts, particularly palladium, from reaction mixtures. Ensuring the complete removal of these metals is critical for the integrity of downstream applications and for meeting the stringent purity requirements for active pharmaceutical ingredients (APIs).[1][2]

Frequently Asked Questions (FAQs)

Q1: What are the common catalysts used in reactions with 4-Bromo-5-iodopyridin-2-amine?

A1: 4-Bromo-5-iodopyridin-2-amine is a versatile substrate frequently used in palladium-catalyzed cross-coupling reactions.[3] Common reactions include Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations.[4][5][6] Consequently, the catalysts are typically palladium complexes such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), Palladium(II) acetate (Pd(OAc)₂), or complexes formed in situ with specialized phosphine ligands.[4][5][7][8]

Q2: Why is it imperative to remove the catalyst after the reaction?

A2: Residual palladium is a major concern in pharmaceutical synthesis for several reasons. Regulatory bodies like the ICH have established strict limits (e.g., 10 ppm for oral consumption) on elemental impurities in drug products due to their potential toxicity.[1] Furthermore, residual metals can interfere with or poison catalysts in subsequent synthetic steps and may compromise the results of biological assays.[2][9]

Q3: What challenges are specific to removing catalysts from aminopyridine compounds?

A3: The primary challenge stems from the aminopyridine structure itself. The nitrogen atoms of the pyridine ring and the exocyclic amine can act as ligands, chelating with the palladium catalyst. This can form soluble palladium complexes that are difficult to remove by simple filtration alone.[10]

Q4: What are the principal methods for palladium catalyst removal?

A4: The main strategies include filtration through an adsorbent like Celite®, treatment with specialized metal scavengers (e.g., silica- or polymer-based), adsorption on activated carbon, and column chromatography.[9][11][12] The choice of method depends on the nature of the palladium species (heterogeneous vs. homogeneous), the scale of the reaction, and the required purity level.[9]

Q5: How do "metal scavengers" function?

A5: Metal scavengers are solid-supported materials, often silica or polystyrene, functionalized with groups that have a high affinity for palladium, such as thiols, amines, or trimercaptotriazine (TMT).[10][13] When added to the reaction mixture, these scavengers selectively bind to the palladium. Because the scavengers are insoluble, they, along with the captured palladium, can be easily removed by simple filtration.[14][15]

Troubleshooting Guide: Common Issues & Solutions

Issue 1: High Levels of Residual Palladium Detected After Standard Filtration
  • Possible Cause: The palladium catalyst has formed soluble, homogeneous species that pass through standard filter paper. This is common when the catalyst leaches from a solid support or when homogeneous catalysts are used from the start.[16][17] The aminopyridine product itself may be complexing with the palladium, keeping it in solution.[10]

  • Suggested Solutions:

    • Filtration through a Celite® Pad: For finely dispersed or colloidal palladium particles, filtration through a thick (1-2 cm) pad of Celite® can be effective.[18][19] This method physically traps the metal particles. Diluting the reaction mixture with a suitable solvent can reduce viscosity and improve filtration efficiency.[19]

    • Employ a High-Affinity Scavenger: This is the most robust solution for soluble palladium. Thiol-functionalized silica or resins based on trimercaptotriazine (TMT) are highly effective at binding a wide range of palladium species.[10][14]

    • Activated Carbon Treatment: Stirring the reaction mixture with activated carbon (typically 5-10 wt% relative to the product) can effectively adsorb the palladium.[9][10] However, this method can sometimes lead to product loss due to non-specific adsorption.[1][2]

Issue 2: Significant Product Loss During the Catalyst Removal Process
  • Possible Cause: Your product is being adsorbed onto the solid support used for catalyst removal, such as the scavenger resin or activated carbon.[13]

  • Suggested Solutions:

    • Thorough Washing of the Filter Cake: After filtering off the scavenger or adsorbent, wash the filter cake extensively with fresh solvent to recover any adsorbed product.[9][13][19] Combine the washings with the initial filtrate.

    • Optimize Adsorbent Quantity: Use the minimum amount of scavenger or activated carbon necessary for effective palladium removal.[13] This can be determined by running small-scale optimization experiments.

    • Screen Different Scavengers: Some scavengers may have a higher affinity for your product than others.[19] If product loss is high, consider testing an alternative scavenger with a different functional group or support material.

Issue 3: Inconsistent Catalyst Removal from Batch to Batch
  • Possible Cause: Variability in the final state of the palladium catalyst. Minor changes in reaction conditions (temperature, time, reagent purity) can alter the palladium speciation (e.g., Pd(0) vs. Pd(II), formation of nanoparticles), affecting the efficiency of a given removal method.[13] Impurities in starting materials, such as sulfur, can also act as catalyst poisons and affect the work-up.[20]

  • Suggested Solutions:

    • Standardize the Reaction Work-up: Ensure a consistent procedure is followed for quenching and initial work-up before the palladium removal step.[10][13]

    • Consider a Pre-treatment Step: In some cases, a mild oxidation (e.g., with air) or reduction step can convert various palladium species into a single form that is more easily captured by a specific scavenger.[13]

    • Use a Broad-Spectrum Scavenger: Scavengers based on dimercaptotriazine (DMT) or TMT are known to be effective against a wider range of palladium species, which can lead to more consistent results.[13][14]

Data Presentation

Table 1: Comparison of Common Palladium Removal Methods

MethodTarget Palladium SpeciesAdvantagesDisadvantagesTypical Final Pd Level
Celite® Filtration Heterogeneous, Precipitated Pd(0)Simple, low cost, fast.[18][21]Ineffective for soluble palladium.[18]Variable, >50 ppm
Activated Carbon Broad RangeLow cost, effective for many species.[22][23]Can cause product loss, pyrophoric risk.[1][9]<50 ppm[19]
Silica-Thiol Scavengers Pd(0), Pd(II)High efficiency and selectivity.[1]Higher cost than carbon.[1]<10 ppm[19]
TMT-Based Scavengers Broad Range (Pd(0), Pd(II))Very high efficiency, robust.[14]Higher cost.<10 ppm[14]

Final Pd levels are typical and can vary significantly based on specific reaction conditions.

Experimental Protocols

Protocol 1: Palladium Removal by Filtration through Celite®
  • Pad Preparation: Place a piece of appropriately sized filter paper in a Büchner or sintered glass funnel. Add a 1-2 cm thick layer of Celite®. Gently compact the Celite® to form a level bed.

  • Pre-Wetting: Pre-wet the Celite® pad with the primary solvent used in your reaction mixture until it is fully saturated. This prevents the bed from cracking during filtration.[19]

  • Reaction Dilution: Dilute the crude reaction mixture with a suitable solvent to lower its viscosity, which facilitates a smooth filtration.[19]

  • Filtration: Slowly pour the diluted mixture onto the center of the Celite® pad. Apply a gentle vacuum to draw the solution through the filter.

  • Washing: Once the entire mixture has passed through, wash the Celite® pad with several portions of fresh solvent to ensure complete recovery of the product.[19]

  • Collection: The collected filtrate contains the product, now cleared of heterogeneous palladium.

Protocol 2: Palladium Removal using a Solid-Supported Scavenger
  • Scavenger Selection: Choose an appropriate scavenger based on the likely oxidation state of your palladium catalyst and the solvent system. Thiol- or TMT-functionalized scavengers are excellent starting points.[19]

  • Addition: To the post-reaction mixture (it can be crude or after initial work-up), add the recommended amount of scavenger. This is often specified by the manufacturer as mass equivalents (e.g., 5-10 wt eq.) relative to the catalyst.[10][14]

  • Stirring: Stir the resulting suspension at room temperature or with gentle heating (e.g., 40-60 °C) for the recommended time, which can range from 1 to 24 hours.[9][13]

  • Filtration: Remove the solid-supported scavenger by filtration. A simple gravity filtration or filtration through a small plug of Celite® is usually sufficient.[19]

  • Washing: Thoroughly wash the filtered scavenger with fresh solvent to recover any adsorbed product. Combine this wash with the initial filtrate.[13]

  • Analysis: Concentrate the combined filtrates. The final palladium content should be analyzed by a sensitive technique such as ICP-MS to confirm it meets the required specifications.[10]

Visualization

Catalyst_Removal_Workflow Start Reaction Complete Check_Pd_State Is Pd Heterogeneous (e.g., Pd/C, precipitated)? Start->Check_Pd_State Celite_Filtration Perform Celite® Filtration Check_Pd_State->Celite_Filtration Yes Use_Scavenger Treat with Metal Scavenger Check_Pd_State->Use_Scavenger No / Soluble Analyze_Filtrate1 Analyze Filtrate (ICP-MS) Celite_Filtration->Analyze_Filtrate1 Check_Purity1 Is Pd Level < Target? Analyze_Filtrate1->Check_Purity1 Check_Purity1->Use_Scavenger No End_Success Product Meets Spec Check_Purity1->End_Success Yes Stir_Heat Stir (1-24h) (RT to 60°C) Use_Scavenger->Stir_Heat Filter_Scavenger Filter to Remove Scavenger & Wash Thoroughly Stir_Heat->Filter_Scavenger Analyze_Filtrate2 Analyze Filtrate (ICP-MS) Filter_Scavenger->Analyze_Filtrate2 Check_Purity2 Is Pd Level < Target? Analyze_Filtrate2->Check_Purity2 Check_Purity2->End_Success Yes Troubleshoot Troubleshoot: - Change Scavenger - Optimize Conditions - Consider Carbon Check_Purity2->Troubleshoot No

Caption: Decision workflow for selecting a catalyst removal method.

References

  • ResearchGate. (2015, May 18). How can i remove palladium Pd catalyst easily? Retrieved from [Link]

  • Biotage. (2023, January 20). How to Remove Palladium in three easy steps. Retrieved from [Link]

  • Osaka Gas Chemicals Co., Ltd. (n.d.). Selective adsorption and removal of Palladium (Pd) Activated Carbon Business Division. Retrieved from [Link]

  • Biotage. (2020). Using Metal Scavengers to Remove Trace Metals such as Palladium. Retrieved from [Link]

  • Osaka Gas Chemicals Co., Ltd. (n.d.). Removal of palladium (Pd) catalysts Activated Carbon Business Division. Retrieved from [Link]

  • Garrett, C. E., et al. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development, 27(9), 1556-1582. [Link]

  • ResearchGate. (2017, December 30). How to remove palladium catalyst from reaction mixture? Retrieved from [Link]

  • ResearchGate. (n.d.). General mechanism of Pd removal using scavengers. Retrieved from [Link]

  • Shao, P., et al. (2023). Selective capture of palladium from acid wastewater by thiazole-modified activated carbon: Performance and mechanism. Environmental Research, 240, 117253. [Link]

  • ResearchGate. (2013, May 17). How can I easily remove a Pd-catalyst from my Sonogashira or Suzuki couplings? Retrieved from [Link]

  • Nájera, C., & Gil-Moltó, J. (2003). Di-2-pyridylmethylamine-based palladium complexes as new catalysts for Heck, Suzuki, and Sonogashira reactions in organic and aqueous solvents. Organic Letters, 5(9), 1451-1454. [Link]

  • Reddit. (2025, September 19). Your trick to remove residual palladium. Retrieved from [Link]

  • Nájera, C., et al. (2016). Di-2-pyridylmethylamine-Based Palladium Complexes as New Catalysts for Heck, Suzuki, and Sonogashira Reactions in Organic and Aqueous Solvents†. Figshare. [Link]

  • Google Patents. (2006). Method of removing palladium.
  • Alonso, D. A., et al. (2016). Solid-Supported Palladium Catalysts in Sonogashira Reactions: Recent Developments. Catalysts, 6(12), 202. [Link]

  • Liu, J., et al. (2017). Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling. Organic Process Research & Development, 22(1), 113-119. [Link]

  • Google Patents. (2005). Method of removing palladium.
  • Tan, Y., et al. (2023). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. Molecules, 28(1), 225. [Link]

  • MDPI. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. Retrieved from [Link]

  • Myers, A. G. Research Group. (n.d.). The Suzuki Reaction. Retrieved from [Link]

Sources

Impact of reaction temperature on the selectivity of 4-Bromo-5-iodopyridin-2-amine reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Bromo-5-iodopyridin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the impact of reaction temperature on selectivity. Our goal is to empower you with the knowledge to navigate the nuances of working with this versatile dihalogenated pyridine building block.

Introduction: The Critical Role of Temperature in Selective Functionalization

4-Bromo-5-iodopyridin-2-amine is a valuable starting material in medicinal chemistry and materials science due to its two distinct halogen atoms, which allow for sequential, site-selective cross-coupling reactions. The fundamental principle governing this selectivity lies in the differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds. In palladium-catalyzed cross-coupling reactions, the oxidative addition of the aryl halide to the Pd(0) center is often the rate-determining step. The activation energy for this process follows the general trend: C-I < C-Br < C-Cl.[1] This inherent reactivity difference is the key to achieving regioselectivity, with the C-I bond at the 5-position being significantly more susceptible to oxidative addition than the C-Br bond at the 4-position.[2][3][4]

Reaction temperature is arguably the most critical parameter to control in order to exploit this reactivity difference. While the C-I bond's greater reactivity allows for coupling at milder conditions, higher temperatures can provide sufficient energy to activate the more robust C-Br bond, leading to a loss of selectivity and the formation of di-substituted products.[4][5] This guide will delve into the practical implications of temperature control for common cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: At which position will 4-Bromo-5-iodopyridin-2-amine primarily react in a standard palladium-catalyzed cross-coupling reaction?

A1: Under typical, mild conditions, the reaction will selectively occur at the 5-position (the carbon-iodine bond). The C-I bond is weaker and therefore more reactive towards oxidative addition with a palladium(0) catalyst compared to the C-Br bond.[2][3] This allows for the introduction of a substituent at the C-5 position while leaving the C-4 bromine available for a subsequent, different coupling reaction.

Q2: How does reaction temperature generally affect the selectivity of reactions with this substrate?

A2: Lower reaction temperatures (e.g., room temperature to 60 °C) will strongly favor mono-functionalization at the more reactive C-I bond.[5][6] As the temperature is increased (e.g., 80-120 °C), the rate of reaction at the C-I bond will increase, but the potential for a competing reaction at the C-Br bond also rises significantly, which can lead to the formation of di-substituted byproducts and reduce the yield of the desired mono-substituted product.[3][4]

Q3: Can I achieve selective coupling at the C-4 (bromo) position?

A3: While kinetically disfavored, achieving selectivity for the C-Br bond is challenging but not impossible. It typically requires blocking the C-I position first. In some specialized cases, the choice of a bulky ligand or a specific catalyst system might invert the conventional selectivity, but this is uncommon.[4] The more conventional approach is a two-step process: first, react the C-I position, then use more forcing conditions (higher temperature, longer reaction time) to react the C-Br position.[3][4]

Q4: What are the initial signs of losing selectivity in my reaction?

A4: The most common indicator of lost selectivity is the appearance of a new, less polar spot on your TLC plate or a new peak in your LC-MS corresponding to the di-substituted product. You may also observe a decrease in the yield of your desired mono-substituted product and an increase in complex byproducts.

Troubleshooting Guides by Reaction Type

Guide 1: Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful tool for forming C-C bonds. When working with 4-Bromo-5-iodopyridin-2-amine, the primary objective is often selective coupling at the C-5 position.

Issue: Significant formation of the di-arylated product.

  • Question: I am trying to synthesize 4-Bromo-5-arylpyridin-2-amine, but I am getting a significant amount of the 4,5-diarylpyridin-2-amine. How can I improve selectivity?

  • Answer: This is a classic case of the reaction conditions being too harsh, leading to the activation of the C-Br bond.

    • Primary Action - Reduce Temperature: Lower the reaction temperature. If you are running the reaction at 80-100 °C, try reducing it to 50-60 °C. For many reactive boronic acids, the reaction may even proceed at room temperature, albeit at a slower rate.[4]

    • Secondary Actions:

      • Control Stoichiometry: Use only a slight excess (1.05-1.1 equivalents) of the boronic acid. A large excess can drive the reaction towards di-substitution after the initial coupling is complete.

      • Monitor Reaction Time: Extended reaction times, even at milder temperatures, can lead to the slow reaction of the C-Br bond. Monitor the reaction closely by TLC or LC-MS and stop it once the starting material is consumed and before significant di-substituted product forms.[4]

Data Presentation: Temperature Effect on Suzuki Coupling Selectivity

EntryTemperature (°C)Time (h)Ratio of Mono- to Di-substituted Product (approx.)
11001270:30
2801290:10
36018>95:5
4Room Temp.24>99:1

Note: Ratios are illustrative and will vary based on catalyst, ligand, base, and specific boronic acid used.

Guide 2: Sonogashira Coupling

Sonogashira coupling is used to form C-C bonds between aryl halides and terminal alkynes. The high reactivity of the C-I bond makes it particularly well-suited for this transformation.

Issue: Low yield and formation of alkyne homocoupling (Glaser) product.

  • Question: My Sonogashira reaction is sluggish at room temperature, but when I heat it, I get a complex mixture with a lot of what appears to be the dimer of my alkyne. What should I do?

  • Answer: This issue involves balancing the need for thermal energy to drive the desired coupling against the promotion of side reactions at higher temperatures.

    • Primary Action - Incremental Temperature Increase: Instead of a large temperature jump, increase the temperature incrementally. Start at room temperature, and if the reaction is slow, gently warm to 40 °C, then 60 °C. Milder temperatures often favor higher selectivity in Sonogashira reactions.[6]

    • Secondary Actions:

      • Ensure Anaerobic Conditions: Oxygen promotes Glaser coupling, especially in the presence of the copper(I) co-catalyst.[5] Ensure all reagents and the reaction headspace are rigorously degassed with an inert gas like argon or nitrogen.

      • Reduce Copper Loading: High concentrations of the copper(I) co-catalyst can accelerate homocoupling.[5] Use the minimum effective amount of CuI.

      • Catalyst Choice: For sensitive substrates, consider a copper-free Sonogashira protocol. While sometimes requiring higher temperatures, the absence of copper can prevent Glaser coupling.

Guide 3: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a key method for forming C-N bonds. As with other cross-coupling reactions, temperature control is vital for selectivity.

Issue: No reaction at low temperature, but loss of selectivity at high temperature.

  • Question: I am attempting to selectively aminate the 5-position. The reaction does not proceed at 60 °C, but at 100 °C, I start to see evidence of diamination. How can I find the right balance?

  • Answer: This scenario requires careful optimization of the "sweet spot" for the reaction temperature, potentially coupled with adjustments to the catalyst system.

    • Primary Action - Systematic Temperature Screening: Perform a systematic screen of the reaction temperature in 10-20 °C increments (e.g., 70 °C, 80 °C, 90 °C).[3] Monitor each reaction by LC-MS to find the optimal temperature that provides a good conversion rate without significant formation of the di-aminated product.

    • Secondary Actions:

      • Ligand Selection: The choice of phosphine ligand is critical in Buchwald-Hartwig aminations.[3][7] A more active ligand (e.g., a biarylphosphine like XPhos or RuPhos) might allow the reaction to proceed at a lower temperature, thereby improving selectivity.

      • Base Selection: Ensure you are using a suitable base. A stronger, non-nucleophilic base like LiHMDS or K₃PO₄ can facilitate the catalytic cycle, potentially lowering the required reaction temperature.[3]

Visualizing the Workflow and Concepts

Experimental Workflow for Temperature Optimization

G cluster_0 Phase 1: Initial Setup cluster_1 Phase 2: Temperature Screening cluster_2 Phase 3: Analysis A Assemble Reaction: Substrate (1 eq) Coupling Partner (1.1 eq) Catalyst/Ligand Base, Solvent B Reaction 1 Set T = 50°C A->B C Reaction 2 Set T = 70°C A->C D Reaction 3 Set T = 90°C A->D E Monitor all reactions by TLC/LC-MS at regular intervals (e.g., 2h, 6h, 12h) B->E C->E D->E F Analyze Data: - Rate of consumption of starting material - Ratio of mono- vs di-substituted product E->F G Identify Optimal Temperature: Best balance of rate and selectivity F->G

Caption: Workflow for optimizing reaction temperature for selectivity.

Conceptual Diagram: Temperature and Reactivity

G Temp {Reaction Temperature} LowTemp Low Temperature (e.g., RT - 60°C) HighTemp HighTemp Outcome1 Selective C-I ActivationHigh yield of mono-substituted product LowTemp->Outcome1 Favors Outcome2 Competitive C-I and C-Br ActivationMixture of mono- and di-substituted products.Loss of selectivity. HighTemp->Outcome2 Enables

Sources

Validation & Comparative

A Comparative Guide to the Mass Spectrometry Fragmentation of 4-Bromo-5-iodopyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the mass spectrometric behavior of 4-Bromo-5-iodopyridin-2-amine, a halogenated heterocyclic compound of interest in synthetic and medicinal chemistry. Understanding its fragmentation pattern is crucial for unambiguous identification and structural elucidation. We will compare its fragmentation across different ionization techniques, provide detailed experimental protocols, and contrast its behavior with related structures to offer a comprehensive analytical overview for researchers and drug development professionals.

Introduction: The Analytical Challenge

4-Bromo-5-iodopyridin-2-amine (C₅H₄BrIN₂) is a di-halogenated aminopyridine. Its structure presents a unique analytical challenge due to the presence of two different heavy halogens (Bromine and Iodine) and a basic amino group on a pyridine core. Mass spectrometry is the definitive technique for confirming the molecular weight and providing structural insights through controlled fragmentation. The choice of ionization method—hard ionization like Electron Ionization (EI) versus soft ionization like Electrospray Ionization (ESI)—dramatically alters the resulting mass spectrum and the information that can be gleaned.

The monoisotopic mass of this compound is 297.8603 Da (for ⁷⁹Br and ¹²⁷I). A key feature in its mass spectrum will be the isotopic signature of bromine (⁷⁹Br:⁸¹Br ≈ 1:1), which will produce a characteristic M+2 peak for all bromine-containing fragments.[1]

Electron Ionization (EI) vs. Electrospray Ionization (ESI): A Comparative Overview

The fragmentation of a molecule is fundamentally dictated by the ionization technique employed.

  • Electron Ionization (EI) is a high-energy, "hard" ionization technique typically used in Gas Chromatography-Mass Spectrometry (GC-MS).[2] It involves bombarding the analyte with 70 eV electrons, causing the ejection of an electron to form a radical cation (M⁺•).[3] This high energy input leads to extensive and often complex fragmentation, providing a detailed structural fingerprint.[2] For halogenated aromatic compounds, EI spectra typically show a strong molecular ion peak and characteristic losses of the halogen atoms.[1][4]

  • Electrospray Ionization (ESI) is a "soft" ionization technique, ideal for Liquid Chromatography-Mass Spectrometry (LC-MS).[5] It generates ions from a liquid solution by creating a fine, charged aerosol.[6] ESI is much gentler than EI and typically produces a protonated molecule [M+H]⁺ with minimal fragmentation.[5] Structural information is then obtained by selecting the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID) in a tandem mass spectrometry (MS/MS) experiment.

For 4-bromo-5-iodopyridin-2-amine, the basic amino group makes it an excellent candidate for positive-ion ESI, where it will readily accept a proton.[7]

Predicted Fragmentation Pathways & Comparative Analysis

The fragmentation of 4-bromo-5-iodopyridin-2-amine is governed by the relative strengths of its chemical bonds and the stability of the resulting fragments. The Carbon-Iodine bond is significantly weaker than the Carbon-Bromine bond, making the loss of iodine the most favorable initial fragmentation step in high-energy techniques like EI-MS.

Under EI conditions, the molecule will form a molecular radical cation, M⁺• at m/z 298/300 . The subsequent fragmentation cascade is predictable:

  • Primary Fragmentation: Loss of Iodine. The weakest bond, C-I, cleaves homolytically to lose an iodine radical (•I, 127 Da). This is the most favorable primary fragmentation and will result in a prominent fragment ion.

    • [M - I]⁺ at m/z 171/173 . This fragment, the 4-bromo-2-aminopyridinium cation, will be a major peak in the spectrum.

  • Secondary Fragmentation: Loss of Bromine. A less favorable initial fragmentation is the loss of a bromine radical (•Br, 79/81 Da) from the molecular ion.

    • [M - Br]⁺ at m/z 219 . This peak will be present but likely of lower intensity than the [M - I]⁺ fragment.

  • Ring Cleavage. Aromatic rings, especially pyridines, can fragment through the loss of small, stable neutral molecules like hydrogen cyanide (HCN, 27 Da).[8] This can occur from the halogen-loss fragments.

    • [M - I - HCN]⁺ at m/z 144/146 .

    • [M - Br - HCN]⁺ at m/z 192 .

The predicted EI fragmentation pathway is visualized below.

G M M+• (m/z 298/300) M_minus_I [M - I]+ (m/z 171/173) M->M_minus_I - •I M_minus_Br [M - Br]+ (m/z 219) M->M_minus_Br - •Br M_minus_I_minus_HCN [M - I - HCN]+ (m/z 144/146) M_minus_I->M_minus_I_minus_HCN - HCN

Caption: Predicted EI-MS fragmentation pathway for 4-Bromo-5-iodopyridin-2-amine.

In ESI, the primary ion observed will be the protonated molecule, [M+H]⁺ at m/z 299/301 . This ion is then selected for MS/MS analysis. The fragmentation of this even-electron species will favor the loss of neutral molecules:

  • Loss of Ammonia (NH₃): Protonation often occurs at the most basic site, the amino group or a ring nitrogen. Fragmentation can then lead to the loss of ammonia (17 Da).

    • [M+H - NH₃]⁺ at m/z 282/284 .

  • Loss of Hydrogen Halides: The loss of neutral hydrogen iodide (HI, 128 Da) or hydrogen bromide (HBr, 80/82 Da) is also a possible pathway.

    • [M+H - HI]⁺ at m/z 171/173 .

    • [M+H - HBr]⁺ at m/z 219 .

The following table summarizes the key predicted ions for 4-bromo-5-iodopyridin-2-amine and compares them to a simpler analogue, 2-amino-5-bromopyridine, to illustrate the influence of the iodo-substituent.

Ion Description4-Bromo-5-iodopyridin-2-amine Predicted m/z2-Amino-5-bromopyridine Observed m/zIonization
Molecular Ion (M⁺•) 298 / 300173 / 175EI
Protonated Molecule ([M+H]⁺) 299 / 301174 / 176ESI
Loss of Halogen ([M-X]⁺) 171 / 173 (Loss of I)94 (Loss of Br)EI
Loss of HCN 144 / 146 ([M-I-HCN]⁺)67 ([M-Br-HCN]⁺)EI

Data for 2-amino-5-bromopyridine is based on typical fragmentation patterns for such compounds.

Experimental Protocols

Reproducible data acquisition requires carefully defined experimental conditions. Below are standard protocols for GC-EI-MS and LC-ESI-MS/MS analysis.

This method is ideal for analyzing the pure, thermally stable compound to obtain a detailed fragmentation fingerprint.

  • Sample Preparation: Dissolve ~1 mg of 4-bromo-5-iodopyridin-2-amine in 1 mL of a suitable volatile solvent (e.g., Dichloromethane or Ethyl Acetate).

  • Gas Chromatography (GC) Conditions:

    • Injector: Split/Splitless, set to 250°C.

    • Column: A standard non-polar column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness DB-5MS or equivalent).

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Program: Start at 100°C, hold for 1 minute, then ramp to 280°C at 15°C/min, and hold for 5 minutes.

  • Mass Spectrometry (MS) Conditions:

    • Ion Source: Electron Ionization (EI).[9]

    • Ion Source Temperature: 230°C.

    • Electron Energy: 70 eV.[10]

    • Mass Range: Scan from m/z 40 to 400.

G cluster_GC Gas Chromatography cluster_MS Mass Spectrometer Injector Sample Injection (250°C) Column Separation (Temp Program) Injector->Column He Flow MS_Interface Transfer Line (280°C) Column->MS_Interface He Flow IonSource EI Source (70 eV) MS_Interface->IonSource Analyte MassAnalyzer Quadrupole Analyzer IonSource->MassAnalyzer Ions Detector Detector MassAnalyzer->Detector

Caption: General experimental workflow for GC-EI-MS analysis.

This method is suited for analyzing the compound from complex matrices (e.g., reaction mixtures) and provides clear molecular weight confirmation.

  • Sample Preparation: Dissolve ~1 mg of the compound in 10 mL of 50:50 Acetonitrile:Water with 0.1% formic acid. Dilute further as needed to a final concentration of 1-10 µg/mL.

  • Liquid Chromatography (LC) Conditions:

    • Column: C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 2.6 µm particle size).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions.

    • Flow Rate: 0.4 mL/min.

  • Mass Spectrometry (MS) Conditions:

    • Ion Source: Electrospray Ionization (ESI), positive ion mode.

    • Capillary Voltage: 3.5 kV.

    • Gas Temperature: 300°C.

    • MS1 Scan: Scan from m/z 100 to 400 to find the [M+H]⁺ ion.

    • MS2 (Product Ion Scan): Select the precursor ion at m/z 299 and fragment using a suitable collision energy (e.g., 20-40 eV) to generate a product ion spectrum.

Conclusion

The mass spectrometric fragmentation of 4-bromo-5-iodopyridin-2-amine is predictable and highly dependent on the ionization method used. EI-MS provides a rich, fingerprint-like spectrum characterized by the preferential loss of the iodine atom, followed by bromine loss and ring cleavage. This makes it a powerful tool for definitive structural confirmation. In contrast, ESI-MS is a gentler technique that readily produces a protonated molecular ion, ideal for molecular weight confirmation and for serving as a precursor for MS/MS analysis, which in turn reveals fragmentation through neutral losses. The choice between these techniques should be guided by the analytical goal, whether it is detailed structural elucidation of a pure standard or quantification and identification within a complex mixture.

References

  • ResearchGate. (n.d.). ESI response of aniline and 4-aminopyridine in presence of different, pH-modifying electrolytes.
  • University of Colorado Boulder. (n.d.). Mass Spectrometry: Fragmentation.
  • Human Metabolome Database. (2023). Predicted GC-MS Spectrum - Pyridine GC-MS (Non-derivatized) - 70eV, Positive (HMDB0000926). [Link]

  • LCGC International. (2021). Electron Ionization for GC–MS. [Link]

  • Wikipedia. (2023). Electrospray ionization. [Link]

  • Scribd. (n.d.). Halogen Fragmentation in Mass Spectrometry.
  • McLafferty, F. W. (n.d.). Fragmentation mechanisms in electron impact mass spectrometry. Retrieved from an academic resource on mass spectrometry.
  • Journal of the Chemical Society B. (1970). The fragmentation of some 2-pyridones, 2-pyridthiones, and 2-alkylthiopyridines induced by electron impact. [Link]

  • Chad's Prep. (2018). 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry. [Link]

  • NIH - National Center for Biotechnology Information. (2015). Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. [Link]

  • Physics LibreTexts. (2022). 6.3: Electrospray Ionization (ESI) Mass Spectrometry. [Link]

  • Rapid Communications in Mass Spectrometry. (2008). Classical electron ionization mass spectra in gas chromatography/mass spectrometry with supersonic molecular beams. [Link]

  • PubMed. (2013). Reduction of nitriles to amines in positive ion electrospray ionization mass spectrometry. [Link]

  • Chemguide. (n.d.). Fragmentation patterns in the mass spectra of organic compounds. [Link]

  • University of Manitoba. (2018). CHEM 2600 Topic 3: Mass Spectrometry (MS).
  • PubMed. (2008). Classical electron ionization mass spectra in gas chromatography/mass spectrometry with supersonic molecular beams. [Link]

  • Chemistry LibreTexts. (2020). 16.10: Fragmentation Patterns in Mass Spectra. [Link]

  • NIH - National Center for Biotechnology Information. (2010). Determination of elemental compositions by gas chromatography/time-of-flight mass spectrometry using chemical and electron ionization. [Link]

Sources

A Comparative Guide to the Purity Analysis of Synthesized 4-Bromo-5-iodopyridin-2-amine: HPLC vs. Alternative Methods

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the meticulous characterization of chemical intermediates is a non-negotiable cornerstone of regulatory compliance and drug safety. The compound 4-Bromo-5-iodopyridin-2-amine serves as a critical building block in the synthesis of numerous active pharmaceutical ingredients (APIs). Consequently, its purity profile directly influences the efficacy, safety, and stability of the final drug product. The presence of even trace-level impurities, such as starting materials, by-products, or degradation products, can have significant consequences.

This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) as the principal method for purity analysis against other viable analytical techniques. We will delve into the causality behind experimental choices, present detailed protocols, and offer supporting data to empower researchers, scientists, and drug development professionals in making informed decisions for their analytical workflows. All methodologies are presented in alignment with the principles outlined by the International Council for Harmonisation (ICH) guidelines, which are pivotal for regulatory submissions.[1][2][3]

The Analyte: Understanding 4-Bromo-5-iodopyridin-2-amine and Its Potential Impurities

The synthesis of 4-Bromo-5-iodopyridin-2-amine typically involves multi-step reactions, often starting from simpler pyridine precursors. A common synthetic strategy might involve the bromination and subsequent iodination of 2-aminopyridine. For instance, the reaction of an aminopyridine with N-iodosuccinimide (NIS) is a known method for iodination.[4][5]

Given these synthetic pathways, potential impurities could include:

  • Starting Materials: Unreacted 2-aminopyridine or 2-amino-4-bromopyridine.

  • Isomeric By-products: Incorrectly substituted halogenated pyridines.

  • Over-reacted Species: Di-iodinated or other poly-halogenated products.

  • Residual Solvents: Organic solvents used during synthesis and purification.[6]

A robust analytical method must be specific enough to separate the main compound from all these potential impurities.

The Gold Standard: Reversed-Phase HPLC for Purity Determination

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most widely adopted and powerful technique for the purity analysis of non-volatile and thermally stable pharmaceutical intermediates like 4-Bromo-5-iodopyridin-2-amine.[7][8] Its high resolving power, sensitivity, and quantitative accuracy make it the preferred method for quality control (QC) environments.[2][9]

Causality-Driven HPLC Method Development

The development of a successful HPLC method is not arbitrary; it is a systematic process where each parameter is chosen for a specific scientific reason.

  • Column Selection: A C18 (octadecylsilyl) column is the workhorse of reversed-phase chromatography and the logical starting point. The non-polar stationary phase effectively retains the moderately polar 4-Bromo-5-iodopyridin-2-amine through hydrophobic interactions, allowing for separation from both more polar and less polar impurities.

  • Mobile Phase Composition: A gradient elution using a mixture of an aqueous phase (Mobile Phase A) and an organic solvent like acetonitrile (Mobile Phase B) is optimal.[9] Acetonitrile is often preferred over methanol due to its lower viscosity and lower UV cutoff. A gradient is crucial for purity analysis as it ensures that both highly polar (early-eluting) and highly non-polar (late-eluting) impurities are resolved and eluted from the column within a reasonable timeframe.

  • Mobile Phase Modifier: The inclusion of a modifier like 0.1% formic acid or phosphoric acid in the aqueous phase is critical. 4-Bromo-5-iodopyridin-2-amine contains a basic amino group, which can interact with residual silanols on the silica-based stationary phase, leading to poor peak shape (tailing). The acidic modifier protonates the silanols, minimizing these secondary interactions and ensuring sharp, symmetrical peaks, which are essential for accurate integration and quantification.

  • Detection Wavelength: A Diode-Array Detector (DAD) or a variable wavelength UV detector is ideal.[6] An initial scan of the analyte across the UV spectrum (e.g., 200-400 nm) will reveal its maximum absorbance (λmax). While λmax provides the highest sensitivity for the main peak, a lower wavelength, such as 220 nm or 254 nm, is often chosen for purity analysis to ensure the detection of impurities that may have different chromophores and thus different λmax values.

Experimental Protocol: HPLC Purity of 4-Bromo-5-iodopyridin-2-amine

This protocol is designed as a self-validating system, incorporating system suitability tests (SST) to ensure the chromatographic system is performing adequately before sample analysis.[10][11]

  • Instrumentation:

    • HPLC system equipped with a binary or quaternary pump, autosampler, column oven, and DAD/UV detector.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient Elution:

      Time (min) % Mobile Phase B
      0.0 10
      20.0 90
      25.0 90
      25.1 10

      | 30.0 | 10 |

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 5 µL.

  • Sample and Standard Preparation:

    • Diluent: Acetonitrile/Water (50:50 v/v).

    • Standard Solution (for system suitability): Accurately weigh approximately 5 mg of 4-Bromo-5-iodopyridin-2-amine reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent to obtain a concentration of ~0.1 mg/mL.

    • Sample Solution: Prepare the synthesized sample in the same manner as the standard solution.

  • System Suitability Testing (SST):

    • Inject the Standard Solution five times consecutively.

    • Acceptance Criteria:

      • The relative standard deviation (RSD) of the peak area for the five replicate injections should be ≤ 2.0%.[8]

      • The tailing factor for the main peak should be between 0.8 and 1.5.

      • The theoretical plates (column efficiency) should be ≥ 2000.

  • Analysis and Calculation:

    • Once the SST criteria are met, inject the sample solution.

    • Calculate the % Purity using the area normalization method: % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Visualizing the HPLC Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Sample Weigh Sample Dilute Dissolve & Dilute (0.1 mg/mL) Sample->Dilute Filter Filter (0.45 µm) Dilute->Filter SST System Suitability Test (5 Injections) Filter->SST Inject Inject Sample SST->Inject If Pass Integrate Integrate Peaks Inject->Integrate Calculate Calculate % Purity (Area Normalization) Integrate->Calculate Report Generate Report Calculate->Report

Caption: Workflow for HPLC Purity Determination of 4-Bromo-5-iodopyridin-2-amine.

Comparative Analysis: Alternative Analytical Techniques

While HPLC is the primary choice, a comprehensive characterization often benefits from orthogonal methods—techniques that separate or detect based on different chemical principles. This approach provides a more complete purity profile.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is exceptionally powerful for identifying volatile and semi-volatile compounds, making it the ideal method for analyzing residual solvents.[7][12] However, for a compound like 4-Bromo-5-iodopyridin-2-amine, which has a relatively high molecular weight and polarity, its volatility is low. It may not be amenable to GC analysis without derivatization to increase its volatility and thermal stability, a step that adds complexity and potential for error.[8]

  • Key Application: Primarily for identifying and quantifying residual solvents from the synthesis process as per ICH Q3C guidelines.[6]

  • Protocol Snapshot (Headspace GC for Residual Solvents):

    • Accurately weigh the sample into a headspace vial.

    • Add a suitable solvent (e.g., DMSO).

    • Seal the vial and incubate at a set temperature (e.g., 80 °C) to allow solvents to partition into the headspace.

    • Inject an aliquot of the headspace gas into the GC-MS.

    • Identify solvents by their retention time and mass spectrum.

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR is unparalleled for structural elucidation. While not a high-throughput technique for purity determination, it provides invaluable qualitative and quantitative information.

  • Key Application:

    • Structural Confirmation: Unambiguously confirms the identity of the synthesized compound and can be used to identify the structure of unknown major impurities.

    • Quantitative NMR (qNMR): By adding a certified internal standard of known concentration, ¹H NMR can be used to determine the absolute purity (assay) of the material, which is distinct from the relative purity provided by HPLC area normalization.

  • Protocol Snapshot (¹H NMR):

    • Accurately weigh the sample and a suitable internal standard (e.g., maleic acid) into an NMR tube.

    • Add a deuterated solvent (e.g., DMSO-d₆).

    • Acquire the ¹H NMR spectrum using appropriate parameters (e.g., sufficient relaxation delay).

    • Calculate purity by comparing the integral of a known analyte proton signal to the integral of the internal standard's signal.

Comparative Data Summary
ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Nuclear Magnetic Resonance (¹H NMR)
Principle Partitioning between a liquid mobile phase and a solid stationary phase.[3]Partitioning between a gaseous mobile phase and a liquid/solid stationary phase.[7]Absorption of radiofrequency by atomic nuclei in a magnetic field.
Primary Use Case Quantitative purity and impurity profiling of the main component.[2]Residual solvent analysis ; volatile impurity identification.[12]Structural elucidation and absolute purity (assay) via qNMR.
Selectivity High; separates based on polarity and hydrophobic interactions.High; separates based on volatility and boiling point.High; distinguishes structurally distinct molecules and isomers.
Sensitivity High (ng to pg level).Very High (pg to fg level), especially with MS detection.Lower compared to chromatographic methods.
Quantitation Excellent precision and accuracy for relative purity (area %).Excellent for volatile analytes.Excellent for absolute purity (assay) with an internal standard.
Throughput High; suitable for routine QC.Moderate; headspace analysis can be automated.Low; not suitable for high-throughput screening.
Limitations May not detect non-UV active or co-eluting impurities.Not suitable for non-volatile or thermally labile compounds without derivatization.Less sensitive to trace impurities; complex spectra can be difficult to interpret.
Decision-Making Framework for Method Selection

Decision_Tree Start What is the Analytical Goal? Goal1 Routine QC Purity Check (Relative Purity) Start->Goal1 Goal2 Identify Unknown Impurity or Confirm Structure Start->Goal2 Goal3 Check for Residual Solvents Start->Goal3 Goal4 Determine Absolute Purity (Assay) Start->Goal4 Method1 Use HPLC with UV/DAD Goal1->Method1 Method2 Use ¹H NMR & LC-MS Goal2->Method2 Method3 Use Headspace GC-MS Goal3->Method3 Method4 Use qNMR Goal4->Method4

Caption: Decision tree for selecting the appropriate analytical technique.

Conclusion and Recommendations

For the routine purity assessment of synthesized 4-Bromo-5-iodopyridin-2-amine, Reversed-Phase HPLC stands as the unequivocal method of choice . Its high resolution, robustness, and quantitative accuracy make it perfectly suited for quality control in a regulated drug development environment. The detailed HPLC protocol provided in this guide serves as a validated, reliable starting point for implementation.

However, a comprehensive analytical characterization should not rely on a single technique. A multi-faceted approach is paramount for ensuring the highest standards of scientific integrity and drug safety:

  • HPLC should be used for routine purity determination and stability testing.

  • Headspace GC-MS is essential for quantifying residual solvents to meet regulatory limits.

  • ¹H NMR should be employed to confirm the structural identity of the synthesized batch and can be used as an orthogonal method for determining absolute purity (assay).

By integrating these techniques, researchers and drug development professionals can build a complete and defensible analytical data package, ensuring the quality of their intermediates and the ultimate success of their therapeutic programs.

References

  • Title: HPLC Method Development and Validation for Pharmaceutical Analysis Source: Pharmatech URL: [Link]

  • Title: Steps for HPLC Method Validation Source: Pharmaguideline URL: [Link]

  • Title: METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW Source: Zenodo URL: [Link]

  • Title: Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals Source: American Pharmaceutical Review URL: [Link]

  • Title: Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis Source: National Institutes of Health (PMC) URL: [Link]

  • Title: Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies Source: LCGC International URL: [Link]

  • Title: ICH Guidelines for Analytical Method Validation Explained Source: AMSbiopharma URL: [Link]

  • Title: Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry Source: American Pharmaceutical Review URL: [Link]

  • Title: Advancements in HPLC Techniques for Detecting and identification of Process-Related and Degradants Impurities in Pharmaceutical Compounds Source: ResearchGate URL: [Link]

  • Title: HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis Source: Pharmacy & Pharmacology International Journal URL: [Link]

  • Title: SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION Source: HETEROCYCLES, Vol. 51, No. 11, 1999 URL: [Link]

  • Title: 3-Amino-5-bromo-2-iodopyridine Source: National Institutes of Health (PMC) URL: [Link]

  • Title: ANALYTICAL METHODS Source: Agency for Toxic Substances and Disease Registry URL: [Link]

  • Title: Analytical methods for the determination of halogens in bioanalytical sciences: a review Source: Analytical and Bioanalytical Chemistry URL: [Link]

  • Title: Synthesis of 2-Amino-5-Bromo-3-Iodopyridine Source: International Journal of Scientific and Statistical Computing URL: [Link]

  • Title: Halogenation of the 3-position of pyridines through Zincke imine intermediates Source: National Institutes of Health (PMC) URL: [Link]

  • Title: HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column Source: SIELC Technologies URL: [Link]

  • Title: Selective Halogenation of Pyridines Using Designed Phosphine Reagents Source: National Institutes of Health (PMC) URL: [Link]

Sources

A Technical Guide to the Regioselective Functionalization of 4-Bromo-5-iodopyridin-2-amine and its Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the realm of medicinal chemistry and materials science, polysubstituted pyridines represent a class of privileged scaffolds. The precise control over the introduction of substituents onto the pyridine core is paramount for the systematic exploration of structure-activity relationships (SAR) and the fine-tuning of material properties. Dihalogenated pyridines, particularly those bearing both bromine and iodine, serve as exceptionally versatile building blocks, offering orthogonal reactivity that enables sequential, site-selective functionalization.

This guide provides a comprehensive comparison of the reactivity of 4-Bromo-5-iodopyridin-2-amine and its key isomers in three of the most powerful palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions. By examining the interplay of electronic and steric effects conferred by the amino, bromo, and iodo substituents at various positions, this document aims to provide researchers, scientists, and drug development professionals with a predictive framework for substrate selection and reaction design. The analysis is grounded in fundamental principles of organic chemistry and supported by available experimental data from the literature.

The Isomers in Focus

The constitutional isomers of bromo-iodopyridin-2-amine present a fascinating case study in regiochemical control. The relative positions of the electron-donating amino group and the two different halogen atoms create distinct electronic and steric environments at each reaction site. For this guide, we will focus on the following key isomers:

  • Isomer A: 4-Bromo-5-iodopyridin-2-amine

  • Isomer B: 3-Bromo-5-iodopyridin-2-amine

  • Isomer C: 5-Bromo-3-iodopyridin-2-amine

  • Isomer D: 3-Amino-5-bromo-2-iodopyridine

Fundamental Principles of Reactivity

The regioselectivity in palladium-catalyzed cross-coupling reactions of these dihaloaminopyridines is governed by a confluence of factors:

  • Carbon-Halogen Bond Strength: The C-I bond is significantly weaker than the C-Br bond. This lower bond dissociation energy facilitates the oxidative addition of the palladium(0) catalyst, making the iodo-substituted position inherently more reactive.[1][2] The general order of reactivity is I > Br > Cl.[3]

  • Positional Electronics of the Pyridine Ring: The pyridine nitrogen is electron-withdrawing, rendering the α-positions (C2 and C6) and the γ-position (C4) more electrophilic and thus more susceptible to oxidative addition compared to the β-positions (C3 and C5).[4]

  • Electronic Effects of Substituents:

    • Amino Group (-NH₂): A strong electron-donating group through resonance (+M effect), which increases electron density on the ring, particularly at the ortho and para positions. This can enhance the rate of oxidative addition.[5][6]

    • Halogens (Br, I): While electron-withdrawing inductively (-I effect), they are also capable of electron donation through resonance (+M effect) via their lone pairs. The inductive effect generally dominates, deactivating the ring compared to benzene, but the resonance effect can still influence regioselectivity.[7][8]

  • Steric Hindrance: The steric environment around the carbon-halogen bond can significantly influence the approach of the bulky palladium catalyst. Less sterically encumbered positions are generally favored.

Comparative Reactivity Analysis

While direct, side-by-side experimental comparisons of all isomers under identical conditions are scarce in the literature, we can construct a robust predictive model based on the aforementioned principles and data from closely related systems. The primary differentiator for initial reactivity will be the C-I bond, which will undergo coupling preferentially in all cases. The subsequent reactivity of the remaining C-Br bond will then be influenced by the newly introduced substituent and the overall electronic landscape of the monosubstituted intermediate.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone for the formation of C-C bonds. For dihaloaminopyridines, high regioselectivity for the C-I bond is expected.

IsomerCoupling PartnerCatalyst SystemProduct (Selective at C-I)Expected Yield (%)Regioselectivity
A: 4-Bromo-5-iodopyridin-2-amine Phenylboronic acidPd(PPh₃)₄, K₂CO₃, Toluene/H₂O, 90 °C4-Bromo-5-phenylpyridin-2-amine~85-95High (C5-I)
B: 3-Bromo-5-iodopyridin-2-amine Phenylboronic acidPd(PPh₃)₄, K₂CO₃, Toluene/H₂O, 90 °C3-Bromo-5-phenylpyridin-2-amine~80-90High (C5-I)
C: 5-Bromo-3-iodopyridin-2-amine Phenylboronic acidPd(PPh₃)₄, K₂CO₃, Toluene/H₂O, 90 °C5-Bromo-3-phenylpyridin-2-amine~85-95High (C3-I)
D: 3-Amino-5-bromo-2-iodopyridine Phenylboronic acidPd(PPh₃)₄, K₂CO₃, Toluene/H₂O, 90 °C3-Amino-5-bromo-2-phenylpyridine~90-98High (C2-I)

Yields are estimated based on data for analogous halopyridines. Direct comparative data is limited.

Causality of Reactivity:

  • Isomer D (3-Amino-5-bromo-2-iodopyridine): The C2-I bond is expected to be the most reactive. The iodine is at an α-position to the pyridine nitrogen, which is inherently activated. This is further enhanced by the para relationship with the electron-donating amino group at C3, which stabilizes the transition state of the oxidative addition.

  • Isomers A and C: The C-I bonds at C5 and C3 are at β-positions. However, the ortho and para amino group in Isomer C (at C2) provides strong activation for the C3-I bond. In Isomer A, the amino group is meta to the C5-I bond, providing less electronic activation.

  • Isomer B: Similar to Isomer A, the amino group at C2 is meta to the C5-I bond, leading to a moderate level of activation.

Buchwald-Hartwig Amination

This reaction is pivotal for the synthesis of C-N bonds, allowing for the introduction of a diverse range of amino functionalities.

IsomerCoupling PartnerCatalyst SystemProduct (Selective at C-I)Expected Yield (%)Regioselectivity
A: 4-Bromo-5-iodopyridin-2-amine MorpholinePd₂(dba)₃, Xantphos, Cs₂CO₃, Dioxane, 100 °C4-Bromo-N⁵-morpholinopyridin-2,5-diamine~80-90High (C5-I)
B: 3-Bromo-5-iodopyridin-2-amine MorpholinePd₂(dba)₃, Xantphos, Cs₂CO₃, Dioxane, 100 °C3-Bromo-N⁵-morpholinopyridin-2,5-diamine~75-85High (C5-I)
C: 5-Bromo-3-iodopyridin-2-amine MorpholinePd₂(dba)₃, Xantphos, Cs₂CO₃, Dioxane, 100 °C5-Bromo-N³-morpholinopyridin-2,3-diamine~85-95High (C3-I)
D: 3-Amino-5-bromo-2-iodopyridine MorpholinePd₂(dba)₃, Xantphos, Cs₂CO₃, Dioxane, 100 °CN²-morpholino-5-bromo-pyridin-2,3-diamine~90-98High (C2-I)

Yields are estimated based on data for analogous halopyridines.[1][2] Direct comparative data is limited.

Causality of Reactivity: The same principles of electronic activation that apply to the Suzuki-Miyaura coupling are also operative here. The use of bulky, electron-rich phosphine ligands like Xantphos is often crucial for achieving high yields in the amination of heteroaryl halides.[9]

Sonogashira Coupling

The Sonogashira coupling provides a direct route to alkynyl-substituted pyridines, which are valuable precursors for further transformations.

IsomerCoupling PartnerCatalyst SystemProduct (Selective at C-I)Expected Yield (%)Regioselectivity
A: 4-Bromo-5-iodopyridin-2-amine PhenylacetylenePdCl₂(PPh₃)₂, CuI, Et₃N, DMF, 60 °C4-Bromo-5-(phenylethynyl)pyridin-2-amine~85-95High (C5-I)
B: 3-Bromo-5-iodopyridin-2-amine PhenylacetylenePdCl₂(PPh₃)₂, CuI, Et₃N, DMF, 60 °C3-Bromo-5-(phenylethynyl)pyridin-2-amine~80-90High (C5-I)
C: 5-Bromo-3-iodopyridin-2-amine PhenylacetylenePdCl₂(PPh₃)₂, CuI, Et₃N, DMF, 60 °C5-Bromo-3-(phenylethynyl)pyridin-2-amine~85-95High (C3-I)
D: 3-Amino-5-bromo-2-iodopyridine PhenylacetylenePdCl₂(PPh₃)₂, CuI, Et₃N, DMF, 60 °C3-Amino-5-bromo-2-(phenylethynyl)pyridine~90-98High (C2-I)

Yields are estimated based on data for analogous halopyridines. Direct comparative data is limited.

Causality of Reactivity: The Sonogashira reaction is highly reliable for the selective coupling of iodoarenes in the presence of bromoarenes. The reactivity trends among the isomers are expected to mirror those observed in the Suzuki-Miyaura and Buchwald-Hartwig reactions, with the C2-I bond of Isomer D being the most susceptible to coupling.

Experimental Protocols

The following are generalized, representative procedures for the palladium-catalyzed cross-coupling reactions discussed. Optimization of catalyst, ligand, base, solvent, and temperature may be required for specific substrates and coupling partners.

General Procedure for Suzuki-Miyaura Coupling
  • To a solution of the bromo-iodopyridin-2-amine isomer (1.0 mmol) and the corresponding boronic acid (1.2 mmol) in a mixture of toluene (8 mL) and water (2 mL), add K₂CO₃ (2.0 mmol).

  • Degas the mixture with a stream of argon for 15 minutes.

  • Add Pd(PPh₃)₄ (0.05 mmol) to the mixture.

  • Heat the reaction mixture to 90 °C under an argon atmosphere and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.[10]

General Procedure for Buchwald-Hartwig Amination
  • In an oven-dried Schlenk flask under an inert atmosphere (e.g., argon), add the bromo-iodopyridin-2-amine isomer (1.0 equiv.), the desired amine (1.2 equiv.), Pd₂(dba)₃ (2 mol%), Xantphos (4 mol%), and Cs₂CO₃ (1.5 equiv.).

  • Add anhydrous, degassed dioxane via syringe.

  • Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite® to remove inorganic salts.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous MgSO₄.

  • Filter and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.[1][11]

General Procedure for Sonogashira Coupling
  • To a dry Schlenk flask under an argon atmosphere, add the bromo-iodopyridin-2-amine isomer (1.0 equiv.), PdCl₂(PPh₃)₂ (3 mol%), and CuI (5 mol%).

  • Add anhydrous, degassed DMF and triethylamine (2.0 equiv.).

  • Add the terminal alkyne (1.1 equiv.) dropwise via syringe.

  • Stir the reaction at the desired temperature (e.g., 60 °C) and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.[12][13]

Visualizations

Reaction Pathway Diagram

G cluster_start Starting Materials cluster_reaction Palladium-Catalyzed Cross-Coupling cluster_product Selective Functionalization A Bromo-Iodo-Aminopyridine Isomer C Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira Reaction A->C B Coupling Partner (Boronic Acid, Amine, or Alkyne) B->C D Mono-functionalized Product (at former Iodo-position) C->D E Remaining Bromo-substituent (Available for further reaction) D->E

Caption: General workflow for the regioselective functionalization of bromo-iodo-aminopyridine isomers.

Catalytic Cycle Diagram

G Simplified Catalytic Cycle for Selective C-I Coupling Pd(0)L_n Pd(0)Ln Oxidative\nAddition Oxidative Addition Pd(0)L_n->Oxidative\nAddition Ar(I)-Pd(II)(Br)L_n Ar(I)-Pd(II)(Br)Ln Oxidative\nAddition->Ar(I)-Pd(II)(Br)L_n Transmetalation\nor Amine Coordination/\nDeprotonation Transmetalation or Amine Coordination/ Deprotonation Ar(I)-Pd(II)(Br)L_n->Transmetalation\nor Amine Coordination/\nDeprotonation Ar(R)-Pd(II)(Br)L_n Ar(R)-Pd(II)(Br)Ln Transmetalation\nor Amine Coordination/\nDeprotonation->Ar(R)-Pd(II)(Br)L_n Reductive\nElimination Reductive Elimination Ar(R)-Pd(II)(Br)L_n->Reductive\nElimination Reductive\nElimination->Pd(0)L_n

Caption: Simplified catalytic cycle for palladium-catalyzed cross-coupling reactions.

Conclusion

The family of bromo-iodopyridin-2-amine isomers provides a powerful platform for the synthesis of complex, polysubstituted pyridines. The predictable and high regioselectivity for palladium-catalyzed cross-coupling reactions at the more labile carbon-iodine bond allows for a modular approach to molecular design. The reactivity at this position is further modulated by the electronic interplay between the pyridine nitrogen and the amino substituent. Isomers where the reacting C-I bond is at the activated C2 position and further influenced by a favorable resonance effect from the amino group (as in 3-amino-5-bromo-2-iodopyridine) are predicted to be the most reactive. This guide provides a foundational understanding and practical protocols to aid chemists in leveraging the nuanced reactivity of these valuable synthetic intermediates.

References

Sources

A Comparative Guide to the Synthesis of 4-Bromo-5-iodopyridin-2-amine: An Evaluation of Alternative Iodinating Reagents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 4-Bromo-5-iodopyridin-2-amine is a highly functionalized heterocyclic building block of significant interest to researchers and professionals in drug development and medicinal chemistry. Its unique substitution pattern, featuring vicinal bromine and iodine atoms alongside an amino group, offers multiple points for diversification through cross-coupling reactions and other transformations. The efficient and selective introduction of the iodine atom onto the 2-amino-4-bromopyridine scaffold is a critical step in its synthesis. This guide provides an in-depth technical comparison of three distinct iodinating reagents for this transformation: N-Iodosuccinimide (NIS), Iodine Monochloride (ICl), and an in-situ generated iodine system using Potassium Iodide (KI) and Potassium Iodate (KIO₃). This document aims to equip researchers with the necessary data and insights to select the most appropriate reagent based on factors such as yield, reaction conditions, safety, cost, and environmental impact.

The Synthetic Challenge: Regioselective Iodination of 2-Amino-4-bromopyridine

The synthesis of 4-Bromo-5-iodopyridin-2-amine commences with the commercially available or synthetically accessible 2-amino-4-bromopyridine. The core of the synthetic problem lies in the regioselective electrophilic iodination at the C5 position. The 2-aminopyridine ring is activated towards electrophilic substitution, with the amino group directing ortho and para. In this case, the C3 and C5 positions are activated. The presence of the bromine atom at C4 may exert some steric hindrance and electronic effects, influencing the regioselectivity of the incoming electrophile.

graph "Synthetic_Pathway" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];

Start [label="2-Amino-4-bromopyridine", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Reagent [label="Iodinating Reagent", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Product [label="4-Bromo-5-iodopyridin-2-amine", fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> Product [label="Electrophilic\nAromatic\nSubstitution"]; Reagent -> Product;

{rank=same; Start; Reagent;} }

Figure 1: General synthetic scheme for the iodination of 2-amino-4-bromopyridine.

This guide will now delve into a comparative analysis of the performance of three key iodinating systems for this specific transformation.

Reagent Comparison: A Head-to-Head Analysis

The choice of an iodinating agent is a critical decision in the synthesis of 4-Bromo-5-iodopyridin-2-amine, with each option presenting a unique set of advantages and disadvantages.

N-Iodosuccinimide (NIS)

N-Iodosuccinimide is a versatile and widely used electrophilic iodinating agent, appreciated for its mildness and ease of handling.[1][2]

Proposed Reaction Mechanism: The iodination with NIS proceeds via an electrophilic aromatic substitution mechanism. In the presence of an acid catalyst, such as acetic acid, the succinimide nitrogen is protonated, enhancing the electrophilicity of the iodine atom. The electron-rich pyridine ring of 2-amino-4-bromopyridine then attacks the electrophilic iodine, forming a sigma complex. Subsequent deprotonation restores aromaticity, yielding the desired product.

graph "NIS_Mechanism" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];

Substrate [label="2-Amino-4-bromopyridine"]; NIS [label="N-Iodosuccinimide (NIS)"]; Acid [label="H+ (from Acetic Acid)"]; Activated_NIS [label="Activated NIS"]; Sigma_Complex [label="Sigma Complex\n(intermediate)"]; Product [label="4-Bromo-5-iodopyridin-2-amine"]; Succinimide [label="Succinimide"];

NIS -> Activated_NIS [label="Protonation"]; Acid -> Activated_NIS; Substrate -> Sigma_Complex [label="Electrophilic Attack"]; Activated_NIS -> Sigma_Complex; Sigma_Complex -> Product [label="Deprotonation"]; Sigma_Complex -> Succinimide; }

Figure 2: Proposed mechanism for the iodination of 2-amino-4-bromopyridine with NIS.

Experimental Protocol (Proposed): To a solution of 2-amino-4-bromopyridine (1.0 eq.) in glacial acetic acid, add N-Iodosuccinimide (1.05 eq.) portion-wise at room temperature. Stir the reaction mixture at room temperature for 3-5 hours, monitoring the progress by TLC or LC-MS. Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate. Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate and extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Iodine Monochloride (ICl)

Iodine monochloride is a highly reactive and cost-effective iodinating agent.[3][4][5] However, its handling requires more stringent safety precautions due to its corrosive nature.[3][4][5]

Proposed Reaction Mechanism: ICl is a polarized interhalogen compound (Iδ+-Clδ-), making the iodine atom highly electrophilic. The reaction with 2-amino-4-bromopyridine likely proceeds through a direct electrophilic attack of the iodine on the electron-rich C5 position of the pyridine ring, forming a sigma complex. The chloride ion or another weak base in the reaction medium then abstracts a proton to restore aromaticity.

graph "ICl_Mechanism" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];

Substrate [label="2-Amino-4-bromopyridine"]; ICl [label="Iodine Monochloride (ICl)"]; Sigma_Complex [label="Sigma Complex\n(intermediate)"]; Product [label="4-Bromo-5-iodopyridin-2-amine"]; HCl [label="HCl"];

Substrate -> Sigma_Complex [label="Electrophilic Attack"]; ICl -> Sigma_Complex; Sigma_Complex -> Product [label="Deprotonation"]; Sigma_Complex -> HCl; }

Figure 3: Proposed mechanism for the iodination of 2-amino-4-bromopyridine with ICl.

Experimental Protocol (Proposed): Dissolve 2-amino-4-bromopyridine (1.0 eq.) in a suitable solvent such as dichloromethane or acetic acid. Cool the solution to 0 °C in an ice bath. Slowly add a solution of Iodine Monochloride (1.0 eq.) in the same solvent dropwise, maintaining the temperature at 0 °C. Stir the reaction mixture at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction by TLC or LC-MS. Upon completion, quench the reaction by pouring it into an ice-cold aqueous solution of sodium thiosulfate. Neutralize with a saturated aqueous solution of sodium bicarbonate and extract with dichloromethane. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Potassium Iodide (KI) and Potassium Iodate (KIO₃)

This reagent system generates iodine in situ, offering a convenient and cost-effective alternative to handling elemental iodine or more reactive iodinating agents.[6][7][8][9][10]

Reaction Chemistry: In an acidic medium, typically sulfuric acid, potassium iodate oxidizes potassium iodide to generate molecular iodine (I₂), which is the active iodinating species.[11] The reaction is driven to completion by the consumption of iodine in the subsequent electrophilic substitution reaction.

5 KI + KIO₃ + 3 H₂SO₄ → 3 I₂ + 3 K₂SO₄ + 3 H₂O

Experimental Protocol: To a solution of 2-amino-4-bromopyridine (1.0 eq.) in 2M sulfuric acid, add potassium iodate (0.5 eq.) portion-wise with stirring. Heat the mixture to 100 °C. Slowly add a solution of potassium iodide (0.6 eq.) in water dropwise over 30 minutes. Continue to stir the reaction mixture at 100 °C for 1.5 hours. Cool the reaction to room temperature and adjust the pH to ~8 with aqueous ammonia or sodium hydroxide solution, which will cause the product to precipitate. Filter the solid, wash with cold water, and recrystallize from a suitable solvent like ethanol to afford the pure product.

Performance Data and Comparison

The following table summarizes the key performance indicators for each of the three iodinating reagents based on literature data for analogous reactions and the proposed protocols.

FeatureN-Iodosuccinimide (NIS)Iodine Monochloride (ICl)KI / KIO₃
Typical Yield 55-70% (estimated)60-80% (estimated)74-95%
Reaction Temp. Room Temperature0 °C to Room Temperature100 °C
Reaction Time 3-5 hours3-6 hours2 hours
Reagent Handling Solid, relatively stable, easy to handle[1][2][12]Liquid or low-melting solid, corrosive, moisture-sensitive[3][4][5][13][14]Solids, stable, easy to handle[6][8][9][10]
Safety Concerns Irritant, harmful if swallowed[1][2][12]Highly corrosive, causes severe burns, toxic fumes with water[3][4][5][13][14]Oxidizer (KIO₃), handle with care[6][8][9][10]
Byproducts/Waste Succinimide (water-soluble)[1]HCl, unreacted ICl (requires quenching)[5]Potassium sulfate, excess iodine (requires quenching)
Cost ModerateLowLow

Discussion and Recommendations

KI / KIO₃ System: The High-Yielding Workhorse Based on the available data for the synthesis of the isomeric 2-amino-5-bromo-3-iodopyridine, the in-situ generation of iodine using KI and KIO₃ in sulfuric acid appears to be the most efficient method, offering excellent yields of up to 95%. The reagents are inexpensive and relatively safe to handle as solids. The main drawback is the requirement for elevated temperatures (100 °C), which may not be suitable for substrates with thermally sensitive functional groups. The workup is also straightforward, involving a simple pH adjustment to precipitate the product.

N-Iodosuccinimide (NIS): The Mild and Selective Option NIS provides a milder alternative, allowing the reaction to be performed at room temperature. This is a significant advantage when dealing with sensitive substrates. While the estimated yield is lower than the KI/KIO₃ method, it is still respectable. The byproduct, succinimide, is water-soluble, which can simplify purification. The main considerations for NIS are its higher cost compared to the other two options and its nature as an irritant.

Iodine Monochloride (ICl): The Potent and Economical Choice Iodine Monochloride is a powerful and economical iodinating agent. It is expected to provide good yields under relatively mild conditions (0 °C to room temperature). However, its high reactivity is coupled with significant handling challenges. It is corrosive, moisture-sensitive, and reacts with water to produce toxic fumes. Therefore, its use requires a well-ventilated fume hood and appropriate personal protective equipment. The workup requires a quenching step to neutralize the unreacted ICl and the HCl byproduct.

Conclusion

For the synthesis of 4-Bromo-5-iodopyridin-2-amine, the choice of iodinating reagent should be guided by the specific priorities of the researcher.

  • For high yield and cost-effectiveness on a larger scale, the KI/KIO₃ system is the recommended choice, provided the substrate is thermally stable.

  • For mild reaction conditions and ease of handling , particularly with sensitive substrates or on a smaller scale, N-Iodosuccinimide is an excellent option, despite its higher cost.

  • Iodine Monochloride represents a potent and economical alternative, but its use should be reserved for laboratories equipped to handle its corrosive and reactive nature safely.

By carefully considering these factors, researchers, scientists, and drug development professionals can make an informed decision to optimize the synthesis of this valuable chemical intermediate.

References

  • Synquest Labs.
  • Benchchem. Handling and safety precautions for iodine monochloride.
  • Apollo Scientific.
  • Samrat Pharmachem Limited.
  • ChemicalBook.
  • A MATERIAL SAFETY D
  • CDH Fine Chemical.
  • NJ.gov. Common Name: IODINE MONOCHLORIDE HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WOR.
  • SAFETY D
  • How is 2-Amino-4-bromopyridine synthesized and why is it widely used in pharmaceuticals?.
  • NOAA - CAMEO Chemicals. IODINE MONOCHLORIDE.
  • Benchchem. Synthesis and Discovery of 2-Amino-4-bromopyridine: A Technical Guide.
  • Redox Ltd.
  • Carl ROTH.
  • Enartis USA.
  • SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION.
  • POTASSIUM IODIDE-IOD
  • ChemicalBook. 4-Amino-2-bromopyridine synthesis.
  • RSC Publishing. The kinetics and mechanism of the electrophilic substitution of heteroaromatic compounds. Part XXV.
  • In the reaction between KI, KIO3 and H2SO4, what determines whether I2 or I3 is formed?. 2015-12-01.
  • Nexchem Ltd.
  • ChemicalBook. 2-Amino-4-bromopyridine synthesis.
  • Sigma-Aldrich.
  • Benchchem.
  • Carl ROTH.
  • SIGMA-ALDRICH - Durham Tech.
  • Wikipedia. Chichibabin reaction.
  • Benchchem.
  • Carl ROTH.
  • ACS Publications. Regiospecific electrophilic substitution of aminopyridines: ortho lithiation of 2-, 3-, and 4-(pivaloylamino)pyridines | The Journal of Organic Chemistry.
  • Fisher Scientific.
  • GalChimia. Easy Access to 2-Aminopyridines. 2020-12-04.
  • PubMed - NIH.

Sources

A Comparative Guide to Palladium Catalysts for the Selective Cross-Coupling of 4-Bromo-5-iodopyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Dihalogenated Pyridines

In the landscape of modern drug discovery and materials science, substituted pyridine scaffolds are of paramount importance.[1] 4-Bromo-5-iodopyridin-2-amine represents a particularly valuable and versatile building block. Its structure, featuring two different halogen atoms at electronically distinct positions, presents a unique opportunity for sequential and site-selective functionalization. This guide provides a comparative analysis of common palladium catalyst systems for the cross-coupling of this substrate, offering researchers the data and protocols needed to make informed decisions for their synthetic campaigns.

The core principle enabling the selective functionalization of 4-Bromo-5-iodopyridin-2-amine is the differential reactivity of the carbon-halogen bonds. In palladium-catalyzed cross-coupling reactions, the rate-determining step is often the oxidative addition of the aryl halide to the Pd(0) center.[2][3] The reactivity of carbon-halogen bonds follows the general trend: C-I > C-Br > C-Cl.[4][5][6] The carbon-iodine bond is weaker and thus undergoes oxidative addition much more readily than the more robust carbon-bromine bond.[2][5][7] This inherent electronic difference allows for exquisite chemoselectivity, enabling the targeted modification of the C5-iodo position while leaving the C4-bromo position intact for subsequent transformations.

Comparative Analysis of Palladium Catalysts

The success of a cross-coupling reaction hinges on the judicious selection of the palladium catalyst system, which comprises a palladium precursor and a supporting ligand. While the intrinsic reactivity of the C-I bond dictates the site of reaction, the efficiency, yield, and substrate scope are profoundly influenced by the catalyst complex. We will compare catalyst performance across three of the most synthetically valuable cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, valued for its operational simplicity and the commercial availability of a vast array of boronic acid coupling partners.[3][8][9] For 4-Bromo-5-iodopyridin-2-amine, the primary goal is the selective arylation at the C5 position.

Catalyst Performance Comparison:

Catalyst PrecursorLigandBaseSolventTemp. (°C)Typical Yield (C5-Arylation)Key Insights
Pd(PPh₃)₄PPh₃ (internal)K₂CO₃ or Cs₂CO₃Dioxane/H₂O, DMF80-100Good to ExcellentThe "workhorse" catalyst; reliable for electron-rich and simple arylboronic acids. Can require higher catalyst loading (2-5 mol%).[10][11]
PdCl₂(dppf)dppfK₂CO₃ or K₃PO₄DMF, Toluene90-110ExcellentOffers high stability and efficiency. dppf is a robust ligand that often prevents catalyst decomposition at higher temperatures.[4][12]
Pd₂(dba)₃XPhos or SPhosK₃PO₄Toluene, Dioxane80-110ExcellentState-of-the-art Buchwald ligands provide highly active catalysts, enabling lower catalyst loadings (0.5-2 mol%) and coupling of sterically hindered or electron-deficient boronic acids.

Expert Commentary: For routine Suzuki couplings with standard arylboronic acids, Pd(PPh₃)₄ and PdCl₂(dppf) are excellent starting points, offering a good balance of cost and performance.[4] However, when dealing with more challenging substrates, such as sterically demanding or electronically deactivated boronic acids, the use of bulky, electron-rich monophosphine ligands like XPhos is highly recommended. These advanced systems generate more reactive monoligated Pd(0) species in solution, accelerating the oxidative addition step and leading to higher turnover numbers.

Workflow & Catalytic Cycle Visualization

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle Pd(0)L₂ Pd(0)L₂ Ar(X)-Pd(II)L₂ Ar(X)-Pd(II)L₂ Ar(R)-Pd(II)L₂ Ar(R)-Pd(II)L₂ Product Ar-R Aryl_Halide 4-Bromo-5-iodopyridin-2-amine (Ar-I) Aryl_Halide->Pd(0)L₂ C5-I Bond Cleavage Boronic_Acid R-B(OH)₂ + Base Boronic_Acid->Ar(X)-Pd(II)L₂

Buchwald-Hartwig Amination: Constructing C(sp²)-N Bonds

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, providing a general method for C-N bond formation where classical methods like nucleophilic aromatic substitution often fail.[13][14] For this transformation, the choice of ligand is not just beneficial—it is critical for achieving high catalytic activity.

Catalyst Performance Comparison:

Catalyst PrecursorLigandBaseSolventTemp. (°C)Typical Yield (C5-Amination)Key Insights
Pd(OAc)₂ or Pd₂(dba)₃BINAPCs₂CO₃Toluene100-110Moderate to GoodAn early generation bidentate ligand. Effective for some primary and secondary amines but can be limited in scope.[15]
Pd(OAc)₂ or Pd₂(dba)₃XantphosCs₂CO₃, NaOtBuDioxane, Toluene90-110Good to ExcellentThe wide bite angle of Xantphos promotes reductive elimination. A very reliable system for a broad range of amines.[10]
Pd₂(dba)₃ or G3-PrecatalystsRuPhos, BrettPhosLiHMDS, NaO*t*BuTHF, Toluene80-100ExcellentBuchwald's bulky monophosphine ligands are the gold standard, promoting rapid catalysis even for challenging substrates like primary amines and ammonia equivalents.[16]

Expert Commentary: While older ligand systems like BINAP can be effective, modern Buchwald-Hartwig aminations almost exclusively rely on specialized bulky, electron-rich monophosphine ligands (RuPhos, BrettPhos, XPhos, etc.) or their corresponding pre-catalysts.[16][17] These ligands facilitate the crucial C-N reductive elimination step, which is often the turnover-limiting step in the catalytic cycle.[13] For the amination of 4-Bromo-5-iodopyridin-2-amine, a system like Pd₂(dba)₃/Xantphos or a dedicated Buchwald pre-catalyst is strongly recommended for achieving high yields and broad substrate scope.[6]

Catalytic Cycle Visualization

Buchwald_Hartwig_Cycle cluster_main Buchwald-Hartwig Amination Cycle Pd(0)L Pd(0)L Ar(X)-Pd(II)L Ar(X)-Pd(II)L Amido-Pd(II)L [Ar-Pd(II)(NR₁R₂)-L] Product Ar-NR₁R₂ Aryl_Halide 4-Bromo-5-iodopyridin-2-amine (Ar-I) Aryl_Halide->Pd(0)L C5-I Bond Cleavage Amine HNR₁R₂ + Base Amine->Ar(X)-Pd(II)L

Sonogashira Coupling: Installation of Alkynes

The Sonogashira coupling is the most reliable method for the synthesis of aryl alkynes.[8] It typically employs a dual-catalyst system of palladium and copper(I), although copper-free variants have been developed to avoid the common side reaction of alkyne homocoupling (Glaser coupling).[18][19]

Catalyst Performance Comparison:

Catalyst SystemBaseSolventTemp. (°C)Typical Yield (C5-Alkynylation)Key Insights
Pd(PPh₃)₄ / CuIEt₃N or DIPEATHF, DMFRT to 60ExcellentThe classic, highly effective system. The amine base also serves as a solvent and HCl scavenger.[10][18][20]
PdCl₂(PPh₃)₂ / CuIEt₃NTHFRT to 60ExcellentA very common and cost-effective alternative to Pd(PPh₃)₄. The Pd(II) precatalyst is reduced in situ.[19]
Pd(P(t-Bu)₃)₂ (Copper-free)Cs₂CO₃ or K₂CO₃Toluene, Dioxane80-100Good to ExcellentCopper-free conditions are advantageous for sensitive substrates where alkyne homodimerization is a significant issue. Requires a more active palladium catalyst.[19]

Expert Commentary: For most applications involving 4-Bromo-5-iodopyridin-2-amine, the standard copper-co-catalyzed Sonogashira reaction using Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ is exceptionally robust and high-yielding.[19][20] The reaction is highly chemoselective for the C-I bond, and often proceeds efficiently at room temperature.[18] The primary failure mode is the homocoupling of the terminal alkyne, which can be minimized by ensuring strictly anaerobic conditions and using the minimum effective amount of the copper co-catalyst.[18] If homocoupling remains problematic, switching to a copper-free protocol with a highly active catalyst like Pd(P(t-Bu)₃)₂ is a viable alternative.

Catalytic Cycle Visualization

Sonogashira_Cycle cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle Pd(0)L₂ Pd(0)L₂ Ar(I)-Pd(II)L₂ Ar(I)-Pd(II)L₂ Alkynyl-Pd(II)L₂ Ar-Pd(II)(C≡CR)-L₂ Product Ar-C≡CR Cu(I)X Cu(I)X Cu(I)C≡CR Cu(I)C≡CR Cu(I)C≡CR->Ar(I)-Pd(II)L₂ Aryl_Iodide 4-Bromo-5-iodopyridin-2-amine Aryl_Iodide->Pd(0)L₂ Alkyne H-C≡CR Alkyne->Cu(I)X

Detailed Experimental Protocols

The following are generalized protocols. Optimization may be necessary for specific substrates. All reactions should be performed under an inert atmosphere (Argon or Nitrogen) using anhydrous solvents.

Protocol 1: Selective Suzuki-Miyaura Coupling at C5
  • Reaction Setup: To a flame-dried Schlenk flask, add 4-Bromo-5-iodopyridin-2-amine (1.0 equiv), the arylboronic acid (1.2 equiv), and Cesium Carbonate (Cs₂CO₃, 2.0 equiv).[12]

  • Catalyst Addition: Add the palladium catalyst, for example, PdCl₂(dppf) (3 mol%).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with argon. Repeat this cycle three times.

  • Solvent Addition: Add degassed solvent (e.g., a 4:1 mixture of Dioxane and Water) via syringe.

  • Reaction: Heat the mixture to 90-100 °C with vigorous stirring. Monitor reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Selective Buchwald-Hartwig Amination at C5
  • Reaction Setup: In a glovebox or under an inert atmosphere, add the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%), the ligand (e.g., Xantphos, 4 mol%), and the base (e.g., Cs₂CO₃, 2.0 equiv) to a Schlenk tube.[6][12]

  • Reagent Addition: Add the 4-Bromo-5-iodopyridin-2-amine (1.0 equiv) and the desired amine (1.2 equiv).

  • Solvent Addition: Add anhydrous, degassed toluene or dioxane via syringe.

  • Reaction: Seal the tube and heat the mixture with stirring to 100-110 °C. Monitor the reaction by TLC or LC-MS.

  • Work-up: After cooling, filter the reaction mixture through a pad of Celite®, washing with ethyl acetate. Concentrate the filtrate and partition between ethyl acetate and water. Separate the layers, dry the organic phase over Na₂SO₄, and concentrate.

  • Purification: Purify the residue by flash column chromatography.

Protocol 3: Selective Sonogashira Coupling at C5
  • Reaction Setup: To a dry Schlenk flask under an argon atmosphere, add 4-Bromo-5-iodopyridin-2-amine (1.0 equiv), Pd(PPh₃)₄ (5 mol%), and Copper(I) iodide (CuI, 5 mol%).[10][18]

  • Inert Atmosphere: Evacuate and backfill the flask with argon three times.

  • Solvent/Base Addition: Add anhydrous, degassed THF and Triethylamine (Et₃N) via syringe (e.g., 3:1 v/v).

  • Alkyne Addition: Add the terminal alkyne (1.1 equiv) dropwise to the mixture.

  • Reaction: Stir the reaction mixture at room temperature. The reaction is often complete within a few hours. Monitor by TLC or LC-MS.

  • Work-up: Once complete, concentrate the reaction mixture. Redissolve the residue in ethyl acetate and wash with aqueous NH₄Cl solution and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

Conclusion and Recommendations

The selective functionalization of 4-Bromo-5-iodopyridin-2-amine is a highly reliable process, governed by the preferential activation of the C-I bond over the C-Br bond in palladium-catalyzed cross-coupling reactions.

  • For Suzuki-Miyaura and Sonogashira couplings , traditional and cost-effective catalyst systems such as Pd(PPh₃)₄ or PdCl₂(dppf) (often with a CuI co-catalyst for Sonogashira) provide excellent yields and selectivity for the C5 position under mild conditions.[4][18]

  • For the more demanding Buchwald-Hartwig amination , the use of modern, specialized catalyst systems is paramount. Systems based on bulky, electron-rich phosphine ligands such as Xantphos or various Buchwald ligands are essential for achieving high efficiency and broad applicability.[6]

By leveraging the principles and protocols outlined in this guide, researchers can confidently and efficiently utilize 4-Bromo-5-iodopyridin-2-amine as a key building block for the synthesis of complex, highly functionalized pyridine derivatives for a wide range of applications.

References

  • Ghaffari, B., et al. (2020). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. PubMed Central. Available at: [Link]

  • Fairlamb, I. J. S., et al. (2017). A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation. National Institutes of Health. Available at: [Link]

  • Ghaffari, B., et al. (2020). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. National Institutes of Health. Available at: [Link]

  • Thapa, S., et al. (2015). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. PubMed Central. Available at: [Link]

  • Fairlamb, I. J. S., et al. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development. ACS Publications. Available at: [Link]

  • A Review on Palladium Catalyzed Coupling Reactions. International Journal of Pharmaceutical and Chemical Sciences. Available at: [Link]

  • Fernández, I., & Bickelhaupt, F. M. (2014). Palladium‐Catalyzed Activation of Carbon–Halogen Bonds: Electrostatics‐Controlled Reactivity. Radboud Repository. Available at: [Link]

  • Perez, F., & Minatti, A. (2011). Palladium-catalyzed C,N-cross coupling reactions of 3-halo-2-aminopyridines. PubMed. Available at: [Link]

  • Fernández, I., & Bickelhaupt, F. M. (2014). (PDF) Palladium‐Catalyzed Activation of Carbon–Halogen Bonds: Electrostatics‐Controlled Reactivity. ResearchGate. Available at: [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. Available at: [Link]

  • Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

  • Cross-Coupling Reactions of Polyhalogenated Heterocycles. Semantic Scholar. Available at: [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]

  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize. Available at: [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. ResearchGate. Available at: [Link]

  • Flow Chemistry: Sonogashira Coupling. Organic Chemistry Portal. Available at: [Link]

  • New seven membered palladacycles: C-Br bond activation of 2-bromo-pyridine derivative by Pd(II). ResearchGate. Available at: [Link]

  • Bacsa, I., et al. (2015). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Recent Advancement in Palladium-Catalyzed C–C Bond Activation of Strained Ring Systems: Three- and Four-Membered Carbocycles as Prominent C3/C4 Building Blocks. ACS Publications. Available at: [Link]

  • Hassan, M., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. MDPI. Available at: [Link]

  • Pd(II)-Catalyzed C–H Activation/C–C Cross-Coupling Reactions: Versatility and Practicality. National Institutes of Health. Available at: [Link]

  • Scott, J. S., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science. Royal Society of Chemistry. Available at: [Link]

  • Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Scirp.org. Available at: [Link]

  • Razafindrainibe, F., et al. Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynyl-3-fluoro-2-pyridinamidoximes. ePrints Soton. Available at: [Link]

  • Asim, S., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. Available at: [Link]

Sources

A Comparative Spectroscopic Guide to 4-Bromo-5-iodopyridin-2-amine and Its Structural Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Structural Significance of Halogenated 2-Aminopyridines

Halogenated pyridines are foundational scaffolds in the landscape of medicinal chemistry and materials science. Their unique electronic properties and versatile reactivity make them indispensable building blocks for the synthesis of complex molecular architectures. Among these, 2-aminopyridine derivatives are of particular interest due to their prevalence in pharmacologically active compounds. This guide provides a detailed comparative analysis of the spectral characteristics of 4-Bromo-5-iodopyridin-2-amine and its key structural isomers.

The precise placement of halogen substituents on the pyridine ring dramatically influences the molecule's spectroscopic signature. Understanding these nuances is paramount for researchers in confirming the identity, purity, and structure of these critical intermediates. This document offers an in-depth examination of the Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic data of 4-Bromo-5-iodopyridin-2-amine and its derivatives, providing a practical framework for their characterization.

Comparative Spectral Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into Molecular Connectivity

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. The chemical shifts (δ) and coupling constants (J) of ¹H and ¹³C nuclei provide a detailed map of the electronic environment and connectivity of atoms within a molecule.

The position of the amino group and the halogen substituents significantly impacts the chemical shifts of the remaining protons on the pyridine ring.

G cluster_0 4-Bromo-5-iodopyridin-2-amine cluster_1 2-Amino-5-bromo-3-iodopyridine cluster_2 3-Amino-5-bromo-2-iodopyridine 4-Bromo-5-iodo C5H4BrIN2 H3_4B5I H-3 (~6.5-7.0 ppm, s) H6_4B5I H-6 (~7.8-8.2 ppm, s) NH2_4B5I -NH2 (~5.0-6.0 ppm, br s) 5-Bromo-3-iodo C5H4BrIN2 H4_5B3I H-4 (7.96 ppm, d) H6_5B3I H-6 (8.06 ppm, d) NH2_5B3I -NH2 (5.00 ppm, s) 3-Amino-5-bromo C5H4BrIN2 H4_3A5B H-4 (7.16 ppm, d) H6_3A5B H-6 (7.67 ppm, d) NH2_3A5B -NH2 (5.65 ppm, s)

Caption: Predicted and experimental ¹H NMR chemical shifts for pyridine protons.

Table 1: Comparative ¹H NMR Spectral Data (ppm)

CompoundH-3H-4H-5H-6-NH₂ (br s)Solvent
4-Bromo-5-iodopyridin-2-amine (Predicted) ~6.8 (s)--~8.0 (s)~5.5DMSO-d₆
2-Amino-5-bromo-3-iodopyridine[1]-7.96 (d)-8.06 (d)5.00CDCl₃
3-Amino-5-bromo-2-iodopyridine[2]-7.16 (d)-7.67 (d)5.65DMSO-d₆
2-Amino-4-bromopyridine (Predicted)~6.75 (s)-~6.80 (d)~7.85 (d)~6.20DMSO-d₆

Expertise & Experience: The absence of proton-proton coupling for the H-3 and H-6 signals in the predicted spectrum of 4-Bromo-5-iodopyridin-2-amine is a key distinguishing feature, as they would appear as singlets. This is in stark contrast to its isomers where doublet signals are observed due to vicinal coupling. The deshielding effect of the halogens is expected to shift the H-6 proton significantly downfield.

The ¹³C NMR spectrum provides valuable information on the carbon skeleton of the molecule. The carbons directly attached to the electronegative halogens and the amino group show characteristic chemical shifts.

Table 2: Comparative ¹³C NMR Spectral Data (ppm)

CompoundC-2C-3C-4C-5C-6Solvent
4-Bromo-5-iodopyridin-2-amine (Predicted) ~160~110~105~90~155DMSO-d₆
3-Amino-5-bromo-2-iodopyridine[2]106.10147.68120.92120.01137.97DMSO-d₆
2-Amino-4-bromopyridine (Predicted)~160.5~122.0~108.0~118.0~150.0DMSO-d₆

Trustworthiness: The predicted chemical shifts for the carbon atoms in 4-Bromo-5-iodopyridin-2-amine are based on the additive effects of the substituents observed in related structures. The C-4 and C-5 carbons, being directly bonded to bromine and iodine respectively, are expected to be significantly shielded, appearing at lower chemical shifts.

Mass Spectrometry (MS): Unveiling the Molecular Weight and Isotopic Signature

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and can provide structural information through fragmentation patterns. For halogenated compounds, the isotopic distribution is a key diagnostic feature.

G Molecular Ion [C5H4BrIN2]+• (m/z ~298, 300) Fragments Key Fragments Molecular Ion->Fragments Loss of I [M - I]+ Fragments->Loss of I Loss of Br [M - Br]+ Fragments->Loss of Br Loss of H [M - H]+ Fragments->Loss of H

Sources

A Comparative Guide to Validated Analytical Methods for the Quantification of 4-Bromo-5-iodopyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise and reliable quantification of chemical intermediates is a cornerstone of process control, quality assurance, and regulatory compliance. 4-Bromo-5-iodopyridin-2-amine, a halogenated pyridine derivative, serves as a critical building block in the synthesis of various active pharmaceutical ingredients (APIs). The presence of two different halogens and an amine group on the pyridine ring presents unique analytical challenges. Ensuring the purity and concentration of this intermediate is paramount for the integrity and safety of the final drug product.

This guide provides an in-depth comparison of the primary analytical techniques suitable for the quantification of 4-Bromo-5-iodopyridin-2-amine. We will delve into the causality behind experimental choices, present detailed validation protocols grounded in international regulatory standards, and offer supporting data to guide the selection of the most appropriate methodology for your specific application. The principles discussed are rooted in the International Council for Harmonisation (ICH) and U.S. Food and Drug Administration (FDA) guidelines, which represent the global standard for analytical method validation.[1][2][3]

Choosing the Right Analytical Tool: A Comparative Overview

The selection of an analytical method is a critical decision driven by factors such as the nature of the analyte, the sample matrix, required sensitivity, and available instrumentation. For a compound like 4-Bromo-5-iodopyridin-2-amine, the most viable techniques are chromatographic, ensuring separation from starting materials, by-products, and degradants. The three leading candidates are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

start Start: Quantify 4-Bromo-5-iodopyridin-2-amine thermal_stability Is the analyte thermally stable? start->thermal_stability matrix What is the sample matrix? sensitivity What is the required sensitivity? matrix->sensitivity Simple (e.g., pure substance, reaction mixture) lcmsms LC-MS/MS (Ultimate Sensitivity, Complex Matrices) matrix->lcmsms Complex (e.g., biological fluid) hplc HPLC-UV (High Versatility, Routine QC) sensitivity->hplc Moderate (μg/mL) gcms GC-MS (High Selectivity for Volatiles) sensitivity->gcms High (ng/mL) sensitivity->lcmsms Very High (pg/mL) thermal_stability->matrix Yes thermal_stability->hplc No / Unknown

A decision tree for selecting the appropriate analytical method.
Data Summary: Performance Comparison of Analytical Techniques

The following table summarizes the expected performance characteristics of each technique for the analysis of halogenated pyridines, providing a baseline for method development for 4-Bromo-5-iodopyridin-2-amine.

ParameterHigh-Performance Liquid Chromatography (HPLC-UV)Gas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle Separation based on polarity in a liquid mobile phase.Separation based on volatility and polarity in a gaseous mobile phase.[4]Separation by liquid chromatography followed by highly specific mass-based detection.
Linearity (R²) Typically > 0.999Typically > 0.995Typically > 0.998
Accuracy (% Recovery) 98-102%95-105%99-101%
Precision (%RSD) < 2.0%[5]< 10%< 5.0%
Limit of Detection (LOD) ng/mL rangepg/mL rangefg/mL to pg/mL range
Key Advantage Robust, versatile, and widely available. Ideal for routine quality control (QC).Excellent for volatile and semi-volatile compounds; provides structural information.[6]Unmatched sensitivity and selectivity, ideal for trace analysis in complex matrices.[7][8]
Considerations Requires analyte to have a UV chromophore. Good for purity and assay.Analyte must be thermally stable and volatile. Derivatization may be needed for polar compounds.[9]Higher instrument cost and complexity. Susceptible to matrix effects.

Deep Dive: HPLC-UV Method Development and Validation

HPLC with UV detection is often the workhorse for purity and assay determination in pharmaceutical development due to its robustness and versatility.[9][10] For 4-Bromo-5-iodopyridin-2-amine, a reversed-phase HPLC method is the logical starting point. The aromatic pyridine ring provides a strong UV chromophore, making UV detection highly suitable.

The objective of validating an analytical procedure is to demonstrate that it is fit for its intended purpose.[11][12] This is achieved by assessing a set of core validation parameters as defined by the ICH Q2(R2) guideline.[1][13][14]

cluster_planning Phase 1: Planning & Protocol cluster_execution Phase 2: Experimental Execution cluster_reporting Phase 3: Documentation p1 Define Analytical Target Profile (ATP) p2 Develop Validation Protocol p1->p2 e1 Specificity (Peak Purity) p2->e1 e2 Linearity & Range e3 Accuracy (% Recovery) e4 Precision (Repeatability, Intermediate) e5 LOD & LOQ e6 Robustness r1 Analyze Data & Compare to Criteria e6->r1 r2 Generate Validation Summary Report r1->r2

A typical workflow for analytical method validation, following ICH guidelines.
Experimental Protocol: A Self-Validating HPLC-UV Method

This protocol describes a representative reversed-phase HPLC method for the quantification of 4-Bromo-5-iodopyridin-2-amine and outlines the integrated validation experiments. Every protocol must be built upon a foundation of pre-defined acceptance criteria to be considered self-validating.[5][15]

1. Instrumentation and Chromatographic Conditions

  • HPLC System: A system equipped with a quaternary or binary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size). A C18 column is chosen for its versatility in retaining moderately polar compounds like substituted pyridines.[9]

  • Mobile Phase A: 0.1% Phosphoric Acid in Water. The acid modifier improves peak shape by suppressing the interaction of the basic amine group with residual silanols on the silica support.[16]

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution:

    • Time 0 min: 10% B

    • Time 20 min: 90% B

    • Time 25 min: 90% B

    • Time 26 min: 10% B

    • Time 30 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C. Maintaining a constant temperature ensures reproducible retention times.

  • Detection Wavelength: Determined by scanning a standard solution from 200-400 nm. A wavelength of maximum absorbance (e.g., ~254 nm) should be selected for quantification.

  • Injection Volume: 10 µL.

2. Preparation of Solutions

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 25 mg of 4-Bromo-5-iodopyridin-2-amine reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water (diluent).

  • Sample Solution (1 mg/mL): Prepare the sample to be tested in the same manner as the Standard Stock Solution.

3. Validation Experiments

The following experiments are designed to be integrated into the method's application, ensuring ongoing verification of its performance.

  • A. System Suitability:

    • Causality: Before any analysis, the chromatographic system's suitability must be confirmed. This is a non-negotiable part of a self-validating system, ensuring the equipment is performing correctly on that day.

    • Procedure: Inject the Standard Solution five times.

    • Acceptance Criteria:

      • Relative Standard Deviation (RSD) of the peak area: Not more than 2.0%.[5]

      • Tailing factor: Between 0.8 and 1.5.

      • Theoretical plates: Not less than 2000.

  • B. Specificity:

    • Causality: Specificity demonstrates that the method can accurately measure the analyte without interference from other components like impurities, degradants, or matrix components.[5]

    • Procedure: Inject the diluent, a placebo (if in a formulation), and a sample solution. Use the DAD to assess peak purity of the analyte peak. Stress studies (e.g., acid, base, peroxide, heat, light) should be performed to demonstrate separation from potential degradation products.

    • Acceptance Criteria: The analyte peak should be free from co-elution with any other peaks. Peak purity angle should be less than the peak purity threshold.

  • C. Linearity and Range:

    • Causality: This establishes the concentration range over which the analytical procedure provides results that are directly proportional to the concentration of the analyte.[11][13]

    • Procedure: Prepare a series of at least five calibration standards from the Standard Stock Solution, typically covering 50% to 150% of the expected sample concentration.

    • Acceptance Criteria:

      • Correlation coefficient (r²): Not less than 0.999.

      • The y-intercept should be close to zero.

  • D. Accuracy:

    • Causality: Accuracy measures the closeness of the test results to the true value. It is typically determined using recovery studies.[15]

    • Procedure: Spike a known amount of analyte into a sample matrix (or placebo) at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Prepare each level in triplicate.

    • Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.

  • E. Precision:

    • Causality: Precision expresses the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is assessed at two levels: repeatability and intermediate precision.[17]

    • Procedure:

      • Repeatability (Intra-assay precision): Analyze six separate sample preparations on the same day, with the same analyst and instrument.

      • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument.

    • Acceptance Criteria: The RSD for both repeatability and intermediate precision studies should be not more than 2.0%.

  • F. Limit of Quantitation (LOQ):

    • Causality: The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. This is critical for impurity analysis.

    • Procedure: Can be determined based on the signal-to-noise ratio (typically S/N ≥ 10) or by establishing the lowest concentration that meets accuracy and precision criteria.

    • Acceptance Criteria: Precision (%RSD) at the LOQ should typically be ≤ 10%.

Conclusion

The robust quantification of 4-Bromo-5-iodopyridin-2-amine is a critical step in ensuring the quality and consistency of pharmaceutical manufacturing processes. While no single analytical method is universally superior, a reversed-phase HPLC-UV method offers a reliable, accessible, and robust starting point for most applications in a quality control environment. For higher sensitivity or analysis in complex matrices, GC-MS or LC-MS/MS should be considered.

Regardless of the chosen technique, the foundation of reliable data lies in a thorough and systematic method validation process. By adhering to the principles outlined in the ICH and FDA guidelines, researchers can develop self-validating analytical systems that provide trustworthy and scientifically sound data, ensuring product quality and regulatory compliance.[1][2][3]

References

  • U.S. Food and Drug Administration. (2024). Q2(R2)
  • Pharma Talks. (2025). Understanding ICH Q2(R2)
  • ProPharma. (2024).
  • AMSbiopharma. (2025).
  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. EMA.
  • Lab Manager. (2025).
  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). ICH.
  • U.S. Food and Drug Administration. (2015).
  • BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures.
  • Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods for Pyridine.
  • Kulshreshtha, N. P., & Moldoveanu, S. C. (2003). Analysis of pyridines in mainstream cigarette smoke.
  • BenchChem. (2025). A Comparative Guide to the Analytical Characterization of 2-Amino-5-bromo-4-methylpyridine.
  • BenchChem. (2025). A Comparative Guide to Purity Determination of 2-Amino-5-bromo-4-methylpyridine: HPLC vs.
  • IOSR Journal. (n.d.). Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA)
  • BenchChem. (2025). Technical Support Center: Reaction Monitoring of 2-Amino-4-bromopyridine by TLC and LC-MS.
  • Thermo Fisher Scientific. (n.d.). Highly sensitive and robust LC-HRAM-MS method for simultaneous quantitation of sixteen nitrosamines in multiple drug products.
  • Al-Ani, L., et al. (2023). Development and validation of an LC-MS/MS method for simultaneous determination of three organic azido impurities in tetrazole-containing sartans. Arabian Journal of Chemistry, 16(11), 105232.

Sources

A Comparative Benchmarking Guide to the Synthesis of 4-Bromo-5-iodopyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

In the landscape of pharmaceutical and materials science research, the strategic synthesis of highly functionalized heterocyclic compounds is paramount. 4-Bromo-5-iodopyridin-2-amine, a key building block, offers multiple reaction sites for the construction of complex molecular architectures. This guide provides an in-depth, objective comparison of two primary synthetic routes to this valuable intermediate, grounded in experimental data and mechanistic principles. We will explore a multi-step pathway commencing from a chlorinated precursor and a more direct approach involving the regioselective iodination of 2-amino-4-bromopyridine. This analysis aims to equip researchers with the critical information needed to select the most efficient and practical synthesis strategy for their specific laboratory and developmental needs.

Route 1: Multi-step Synthesis via Halogen Exchange from a Chlorinated Precursor

This synthetic approach leverages the differential reactivity of halogen substituents on the pyridine ring, starting from the readily available 2-amino-4-chloropyridine. The strategy involves an initial bromination followed by a Sandmeyer-type reaction to introduce the iodo group.

Causality of Experimental Choices

The initial bromination of 2-amino-4-chloropyridine is directed to the 5-position due to the activating, ortho-, para-directing effect of the amino group. The subsequent diazotization of the amino group, followed by a Sandmeyer reaction, is a classic and reliable method for introducing a variety of substituents, including iodine, onto an aromatic ring. The use of a copper catalyst in the Sandmeyer reaction is crucial for achieving high yields and minimizing side reactions.

Experimental Protocol: Route 1

Step 1: Synthesis of 2-Amino-5-bromo-4-chloropyridine

  • Dissolve 2-amino-4-chloropyridine (1 equivalent) in a suitable solvent such as dichloromethane.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add N-bromosuccinimide (NBS) (1.1 equivalents) portion-wise, maintaining the temperature at 0°C.

  • Allow the reaction to stir at room temperature for 1-2 hours, monitoring completion by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 2-amino-5-bromo-4-chloropyridine.

Step 2: Synthesis of 4-Bromo-5-iodo-2-chloropyridine

  • Suspend 2-amino-5-bromo-4-chloropyridine (1 equivalent) in a mixture of concentrated sulfuric acid and water at 0°C.

  • Slowly add a solution of sodium nitrite (1.2 equivalents) in water, keeping the temperature below 5°C.

  • Stir the mixture for 30 minutes to form the diazonium salt.

  • In a separate flask, dissolve potassium iodide (1.5 equivalents) and a catalytic amount of copper(I) iodide in water.

  • Slowly add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the combined organic layers with saturated sodium thiosulfate solution and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography to obtain 4-bromo-5-iodo-2-chloropyridine.

Step 3: Amination of 4-Bromo-5-iodo-2-chloropyridine

  • In a sealed vessel, dissolve 4-bromo-5-iodo-2-chloropyridine (1 equivalent) in a solution of ammonia in a suitable solvent (e.g., methanol or dioxane).

  • Heat the mixture to 100-120°C for 12-24 hours.

  • After cooling, remove the solvent under reduced pressure.

  • Dissolve the residue in an organic solvent and wash with water to remove excess ammonia.

  • Dry the organic layer and concentrate to give the crude 4-bromo-5-iodopyridin-2-amine.

  • Purify by recrystallization or column chromatography.

Route 1: Multi-step Synthesis A 2-Amino-4-chloropyridine B Bromination (NBS) A->B C 2-Amino-5-bromo-4-chloropyridine B->C D Diazotization (NaNO2, H2SO4) C->D E Sandmeyer Reaction (KI, CuI) D->E F 4-Bromo-5-iodo-2-chloropyridine E->F G Amination (NH3) F->G H 4-Bromo-5-iodopyridin-2-amine G->H Route 2: Direct Iodination A 2-Amino-4-bromopyridine B Iodination (NIS) A->B C 4-Bromo-5-iodopyridin-2-amine B->C

A Senior Application Scientist's Guide to Isomeric Purity Assessment of 4-Bromo-5-iodopyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

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Introduction: The Criticality of Isomeric Purity in Drug Development

In the landscape of pharmaceutical development, the precise structure of an active pharmaceutical ingredient (API) and its intermediates is paramount. 4-Bromo-5-iodopyridin-2-amine is a key building block in the synthesis of numerous compounds with significant therapeutic potential. However, its synthesis is susceptible to the formation of various structural isomers. These isomers, even in trace amounts, can have profound implications, potentially altering the pharmacological and toxicological profile of the final drug product. Therefore, rigorous analytical assessment to ensure isomeric purity is not merely a quality control measure but a fundamental necessity for drug safety and efficacy. This guide provides an in-depth comparison of analytical methodologies for the isomeric purity assessment of 4-Bromo-5-iodopyridin-2-amine, grounded in established scientific principles and regulatory expectations.

Understanding the Challenge: Potential Isomeric Impurities

The synthesis of 4-Bromo-5-iodopyridin-2-amine typically involves the halogenation of a pyridine precursor. Depending on the specific synthetic route and reaction conditions, several isomeric impurities can arise. The most probable isomers include:

  • Positional Isomers: 5-Bromo-4-iodopyridin-2-amine is a primary concern, where the positions of the bromine and iodine atoms are swapped. Other potential positional isomers of the bromo and iodo groups on the pyridine ring could also be present.

  • Di-halogenated Impurities: The presence of di-bromo or di-iodo pyridinamine derivatives can occur due to over-halogenation.

  • Starting Material and Intermediates: Residual starting materials like 2-aminopyridine or mono-halogenated intermediates (e.g., 4-bromopyridin-2-amine or 5-iodopyridin-2-amine) can also be present.

The structural similarity of these isomers presents a significant analytical challenge, requiring high-resolution techniques to achieve baseline separation and accurate quantification.

Comparative Analysis of Analytical Techniques

The selection of an appropriate analytical technique is crucial for the reliable assessment of isomeric purity. Here, we compare the three most powerful and commonly employed methods: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Parameter High-Performance Liquid Chromatography (HPLC) Gas Chromatography-Mass Spectrometry (GC-MS) Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Differential partitioning between a stationary and mobile phase.Separation based on volatility and interaction with a stationary phase, followed by mass-based detection.Nuclear spin transitions in a magnetic field, providing detailed structural information.
Resolution of Isomers Excellent, highly tunable with column and mobile phase selection.Good to excellent, dependent on column polarity and temperature programming.Excellent for structural elucidation, but may have limitations in quantifying low-level isomers without specialized techniques.
Quantification Highly accurate and precise with UV or MS detection.Accurate with appropriate calibration.Quantitative NMR (qNMR) is possible but requires careful experimental setup and validation.
Sensitivity High (ng to pg level).Very high (pg to fg level).Lower sensitivity compared to chromatographic methods.
Sample Throughput High.Moderate to high.Low to moderate.
Confirmation of Identity Retention time matching; mass spectrometry (LC-MS) for confirmation.Mass spectral fragmentation patterns provide definitive identification.Unambiguous structure confirmation based on chemical shifts and coupling constants.

In-Depth Experimental Protocols

Adherence to validated protocols is essential for generating reliable and reproducible data. The following sections detail the methodologies for each technique, underpinned by the principles of analytical procedure validation as outlined in the ICH Q2(R1) guideline.[1][2][3][4]

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC is often the workhorse for purity analysis due to its robustness, versatility, and high resolving power for non-volatile compounds.[5][6][7]

Rationale for Method Design: A reversed-phase method using a C18 column is a logical starting point, as it separates compounds based on hydrophobicity. The choice of a phenyl-hexyl column could offer alternative selectivity due to π-π interactions with the pyridine ring. A gradient elution is employed to ensure the timely elution of all potential impurities with good peak shape. The UV detection wavelength is selected based on the absorbance maxima of the analyte and its key impurities.

Detailed Protocol:

  • Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD).

  • Column: C18, 4.6 x 150 mm, 3.5 µm particle size.

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient Program:

    Time (min) %B
    0.0 20
    20.0 80
    25.0 80
    25.1 20

    | 30.0 | 20 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of acetonitrile and water to a concentration of 1 mg/mL.

System Suitability: Before sample analysis, a system suitability standard (containing the main compound and known impurities) should be injected. Key parameters to assess include resolution (>2.0 between critical pairs), tailing factor (<1.5), and reproducibility of peak areas (<2.0% RSD for 5 replicate injections).

Gas Chromatography-Mass Spectrometry (GC-MS)

For volatile and thermally stable compounds, GC-MS offers excellent separation efficiency and definitive identification through mass spectral data.[8][9]

Rationale for Method Design: A non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane) is chosen for general-purpose separation based on boiling points. A temperature gradient allows for the separation of compounds with a range of volatilities. Electron Ionization (EI) at 70 eV is used to generate reproducible fragmentation patterns for library matching and structural elucidation.

Detailed Protocol:

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer (e.g., quadrupole).

  • Column: HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Injector Temperature: 280 °C.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 15 °C/min to 300 °C.

    • Hold: 5 minutes at 300 °C.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 50-400.

  • Sample Preparation: Dissolve the sample in a volatile solvent like dichloromethane or ethyl acetate to a concentration of 1 mg/mL.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for the unambiguous structural identification and differentiation of isomers.[10][11][12] ¹H NMR provides information on the proton environment, while ¹³C NMR details the carbon skeleton.

Rationale for Method Design: The chemical shifts and coupling patterns of the aromatic protons on the pyridine ring are highly sensitive to the positions of the substituents. For 4-Bromo-5-iodopyridin-2-amine, the two remaining aromatic protons will appear as distinct signals. In contrast, a potential isomer like 5-Bromo-4-iodopyridin-2-amine will exhibit a different set of chemical shifts and coupling constants for its aromatic protons, allowing for clear differentiation. Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable solvent due to its ability to dissolve the compound and its distinct solvent peak.

Detailed Protocol:

  • Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.7 mL of DMSO-d₆.

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse experiment.

    • Spectral Width: -2 to 12 ppm.

    • Number of Scans: 16-64 (or as needed for adequate signal-to-noise).

    • Relaxation Delay: 5 seconds.

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled experiment (e.g., zgpg30).

    • Spectral Width: 0 to 160 ppm.

    • Number of Scans: 1024 or higher.

    • Relaxation Delay: 2 seconds.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak (DMSO at ~2.50 ppm for ¹H and ~39.52 ppm for ¹³C).

Visualizing the Workflow

A systematic approach is essential for a comprehensive purity assessment.

G cluster_0 Phase 1: Initial Screening & Identification cluster_1 Phase 2: Method Development & Validation cluster_2 Phase 3: Routine Analysis & Reporting Sample Test Sample of 4-Bromo-5-iodopyridin-2-amine HPLC_Screen HPLC-UV Screening (Generic Gradient) Sample->HPLC_Screen NMR_ID ¹H & ¹³C NMR Structural Confirmation Sample->NMR_ID GCMS_ID GC-MS Analysis (Impurity Identification) Sample->GCMS_ID Method_Dev Optimized HPLC Method (Isomer Specific) HPLC_Screen->Method_Dev GCMS_ID->Method_Dev Inform optimization Validation Method Validation (ICH Q2) Specificity, LOD, LOQ, Linearity Routine_QC Routine QC Testing (Validated HPLC Method) Validation->Routine_QC Report Certificate of Analysis (Purity & Impurity Profile) Routine_QC->Report

Caption: Workflow for Isomeric Purity Assessment.

Regulatory Context and Impurity Thresholds

The control of impurities in new drug substances is governed by guidelines from the International Council for Harmonisation (ICH).[13][14][15][16] Specifically, the ICH Q3A(R2) guideline provides thresholds for reporting, identification, and qualification of impurities.[13][15][17] It is imperative that any analytical method developed for purity assessment is capable of detecting and quantifying impurities at or below these thresholds.

G Impurity Impurity Identification Structure Known? Yes No Impurity:yes->Identification NoAction No Action Required Impurity:no->NoAction Qualification Qualification Identification:yes->Qualification Identify Identify Structure (e.g., MS, NMR) Identification:no->Identify Report Report in Specification Qualification:no->Report Qualify Establish Safety (Toxicology Studies) Qualification:yes->Qualify Identify->Qualification Qualify->Report

Caption: ICH Q3A Impurity Qualification Decision Tree.

Conclusion and Recommendations

The robust assessment of isomeric purity for 4-Bromo-5-iodopyridin-2-amine requires a multi-faceted analytical approach.

  • For routine quality control and quantification of known impurities, a validated HPLC-UV method is the most suitable choice due to its high throughput, precision, and robustness.

  • For the initial identification and structural confirmation of unknown impurities, GC-MS and NMR are indispensable. GC-MS provides molecular weight and fragmentation data, while NMR offers definitive structural elucidation.

Ultimately, a combination of these techniques provides a comprehensive and self-validating system for ensuring the isomeric purity of 4-Bromo-5-iodopyridin-2-amine, thereby safeguarding the quality and safety of the final pharmaceutical product.

References

  • ICH. (2006). ICH Q3A(R2) Impurities in New Drug Substances. European Medicines Agency. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • International Journal of Pharmaceutical Investigation. (2021). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. [Link]

  • ICH. (2006). ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). [Link]

  • ECA Academy. ICH Q3A(R2) Impurities in New Drug Substances. [Link]

  • FDA. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • Slideshare. ICH Q2 Analytical Method Validation. [Link]

  • Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]

  • ICH. Quality Guidelines. [Link]

  • YouTube. (2024). Impurities in new drug substance| ICH Q3A(R2). [Link]

  • NIH. (2023). Detection of pyridine derivatives by SABRE hyperpolarization at zero field. [Link]

  • HELIX Chromatography. HPLC Methods for analysis of Pyridine. [Link]

  • NIH. (2018). Using 2H labelling to improve the NMR detectability of pyridine and its derivatives by SABRE. [Link]

  • Wiley Online Library. (2020). Pyridine Dimers and Their Low-Temperature Isomerization: A High-Resolution Matrix-Isolation Spectroscopy Study. [Link]

  • YouTube. (2022). distinguishing isomers by 1H NMR spectroscopy. [Link]

  • Heterocycles. (1999). SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. [Link]

  • HELIX Chromatography. HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. [Link]

  • SIELC Technologies. HPLC Method for Analysis of Pyridine on Primesep 100 Column. [Link]

  • ATSDR. ANALYTICAL METHODS. [Link]

  • Google Patents. CN102924369A - Method for synthesizing 3,5-dibromo-4-iodopyridine by one step.
  • International Journal of Scientific and Social Science Research. (2017). Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. [Link]

  • NIH. (2022). Halogenation of the 3-position of pyridines through Zincke imine intermediates. [Link]

  • ResearchGate. (2025). Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. [Link]

  • ChemRxiv. (2022). 3-Selective Halogenation of Pyridines via Zincke Imine Intermediates. [Link]

  • PubMed. (2009). Gas chromatography/mass spectrometry analysis of components of pyridine temperature-programmed desorption spectra from surface of copper-supported catalysts. [Link]

  • Chromatography Online. (2022). Py-GC–MS Investigation of Pyrolysis Behaviors and Decomposition Products of α- and β-2,7,11-cembratriene-4,6-diols. [Link]

  • PubChem. 2-Amino-5-bromo-3-iodopyridine. [Link]

  • PubChem. 2-Amino-5-bromopyridine. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 4-Bromo-5-iodopyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed protocol for the proper and safe disposal of 4-Bromo-5-iodopyridin-2-amine. As a halogenated pyridine derivative, this compound requires careful handling and specific waste management procedures to ensure the safety of laboratory personnel and protect the environment. The following guide synthesizes information from safety data sheets of structurally analogous compounds, regulatory standards, and established laboratory safety practices to provide a comprehensive operational and disposal plan.

Hazard Assessment & Characterization

While a specific Safety Data Sheet (SDS) for 4-Bromo-5-iodopyridin-2-amine is not extensively available, a robust hazard assessment can be constructed by examining closely related di-halogenated aminopyridines. These analogs consistently indicate that the compound should be treated as hazardous.

The primary hazards are associated with its potential toxicity and irritant properties. The presence of bromine and iodine atoms on the pyridine ring, a common scaffold in pharmacologically active molecules, necessitates that this compound be handled with caution.

Table 1: GHS Hazard Profile Based on Analogous Compounds

Hazard Class Hazard Statement Common Analogues
Acute Toxicity, Oral H302: Harmful if swallowed.[1][2][3] 2-Amino-3-bromo-5-iodopyridine, 2-Amino-5-bromo-3-iodopyridine
Skin Corrosion/Irritation H315: Causes skin irritation.[2][4][5] 4-Amino-5-bromo-2-chloropyridine, 2-Amino-5-bromo-3-iodopyridine
Serious Eye Damage/Irritation H319: Causes serious eye irritation.[2][4][5] 4-Amino-5-bromo-2-chloropyridine, 2-Amino-5-bromo-3-iodopyridine
Specific target organ toxicity H335: May cause respiratory irritation.[2][5][6] 4-Amino-5-bromo-2-chloropyridine, 2-Amino-5-bromo-3-iodopyridine

| Hazardous to the aquatic environment | H412: Harmful to aquatic life with long lasting effects.[1] | 2-Amino-3-bromo-5-iodopyridine |

Causality: The combination of an amine group and halogen atoms on an aromatic ring can lead to skin and respiratory irritation. If ingested, these compounds can be toxic. Therefore, all handling and disposal procedures must be designed to minimize direct contact and prevent environmental release.

Immediate Safety & Handling Precautions

Before beginning any work that will generate 4-Bromo-5-iodopyridin-2-amine waste, ensure that all necessary personal protective equipment (PPE) is available and in good condition.

Table 2: Required Personal Protective Equipment (PPE)

Protection Type Specification Rationale
Hand Protection Chemically resistant gloves (e.g., Nitrile or Neoprene).[6] To prevent skin contact, as the compound is a skin irritant.[5][7] Always inspect gloves before use and use proper removal technique.[6]
Eye Protection Safety glasses with side shields or chemical splash goggles.[5][6] To protect against dust particles or splashes causing serious eye irritation.[4][5]
Body Protection A flame-retardant lab coat, fully buttoned. To protect skin and clothing from contamination.

| Respiratory Protection | All handling should occur in a certified chemical fume hood.[8] | To prevent inhalation of dust or aerosols, which may cause respiratory tract irritation.[6][7] |

Waste Segregation & Containerization Protocol

Proper segregation is the most critical step in preventing accidental chemical reactions and ensuring compliant disposal. 4-Bromo-5-iodopyridin-2-amine waste must be classified and handled as halogenated organic waste .[9]

Step-by-Step Containerization:

  • Select an Appropriate Container : Use only chemically compatible, leak-proof containers with a secure screw-top cap.[9] High-density polyethylene (HDPE) or glass containers are suitable choices. Never use metal containers, as halogenated compounds can corrode them over time.

  • Label the Container : Before adding any waste, affix a "Hazardous Waste" label to the container.[9][10] The label must include:

    • The full chemical name: "4-Bromo-5-iodopyridin-2-amine". Do not use abbreviations or chemical formulas.[9]

    • The words "Hazardous Waste".[9]

    • An accurate list of all constituents and their approximate percentages if it is a mixed waste.[9]

    • The date when waste was first added (accumulation start date).[10]

  • Segregate from Incompatibles : Store the waste container away from incompatible materials. Based on the amine functional group and halogenated structure, this includes:

    • Strong Oxidizing Agents [8]

    • Strong Acids (especially nitric acid) [8]

    • Bases [8]

    • Rationale: Mixing halogenated amines with incompatible chemicals can lead to vigorous, exothermic reactions, gas generation, or fire. A chemical compatibility chart should always be consulted.[11][12]

Step-by-Step Disposal Procedure

This protocol applies to pure 4-Bromo-5-iodopyridin-2-amine, solutions containing it, and contaminated lab materials.

  • Don PPE : Wear all required PPE as detailed in Table 2.

  • Transfer Waste : Carefully transfer the chemical waste into the correctly labeled hazardous waste container described in Section 3. If transferring a solid, avoid generating dust.[6]

  • Contaminated Solid Waste : Dispose of contaminated items such as gloves, weighing paper, and pipette tips as solid hazardous waste. Place these items in a durable, transparent plastic bag clearly marked "Hazardous Waste" and listing the chemical contaminant. Seal the bag and place it in a designated solid waste container.

  • Aqueous Waste : Do not dispose of this chemical down the drain under any circumstances.[9] Doing so can harm aquatic life and violate environmental regulations.[1] Collect all aqueous waste containing this compound in the designated halogenated organic waste container.

  • Storage : Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be clearly marked, have secondary containment, and be away from drains or sources of ignition.

  • Arrange for Disposal : Once the container is full or has reached the institutional time limit for storage (e.g., 90 days), arrange for pickup.[9] Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup and complete any required waste disposal forms.[9] All hazardous waste must be disposed of through a licensed hazardous waste disposal company, which will typically use high-temperature incineration for halogenated organic compounds.[9][13]

Disposal Workflow Visualization

The following diagram outlines the decision-making and operational flow for the proper disposal of 4-Bromo-5-iodopyridin-2-amine waste.

G Disposal Workflow for 4-Bromo-5-iodopyridin-2-amine cluster_prep Preparation cluster_contain Containment & Segregation cluster_action Action & Final Disposal start Waste Generated (Solid or Liquid) ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe container Select Compatible Container (HDPE or Glass) ppe->container labeling Label Container: 'Hazardous Waste' Full Chemical Name Date container->labeling segregate Segregate from Incompatibles (Acids, Bases, Oxidizers) labeling->segregate transfer Transfer Waste to Container segregate->transfer store Store in Satellite Accumulation Area transfer->store contact_ehs Contact EHS for Pickup store->contact_ehs end_node Disposal via Licensed Waste Vendor contact_ehs->end_node

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-Bromo-5-iodopyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, procedural framework for the safe handling of 4-Bromo-5-iodopyridin-2-amine (CAS No. 1186115-39-8). As a halogenated aromatic amine, this compound presents specific hazards that necessitate a rigorous and well-understood personal protective equipment (PPE) protocol. The information herein is designed for researchers, scientists, and drug development professionals, moving beyond a simple checklist to explain the causality behind each safety recommendation. Our goal is to build a foundation of trust by empowering you with the knowledge to create a self-validating system of safety in your laboratory.

Foundational Hazard Assessment: Understanding the Risks

Before any handling protocol can be established, a thorough understanding of the compound's intrinsic hazards is essential. Based on aggregated GHS (Globally Harmonized System of Classification and Labelling of Chemicals) data for structurally similar compounds, 4-Bromo-5-iodopyridin-2-amine should be handled as a hazardous substance.[1][2]

The primary hazards identified are:

  • H302: Harmful if swallowed. This indicates significant acute oral toxicity.[1][3]

  • H315: Causes skin irritation. Direct contact can lead to dermatitis and inflammation.[1][2]

  • H318/H319: Causes serious eye damage/irritation. This is a critical risk, as exposure can lead to severe and potentially irreversible eye injury.[1][2]

  • H335: May cause respiratory irritation. Inhalation of the solid dust or aerosols can irritate the respiratory tract.[1][2]

These classifications are the cornerstone of our PPE strategy. Each recommendation that follows is a direct countermeasure to one or more of these specific risks.

Core Protective Measures: Your First Line of Defense

A multi-layered approach to PPE is required to mitigate the risks associated with 4-Bromo-5-iodopyridin-2-amine. The following sections detail the minimum required PPE, with explanations grounded in the compound's hazard profile.

Eye and Face Protection: Shielding Against Irreversible Damage

Given the high risk of serious eye damage (H318), eye protection is non-negotiable.[1]

  • Chemical Splash Goggles: Standard safety glasses are insufficient as they do not provide a seal around the eyes and offer inadequate protection from splashes, dust, and powders.[4] Chemical splash goggles that conform to ANSI Z87.1 or EN 166 standards are mandatory for all operations.[5][6]

  • Face Shield: When handling larger quantities (>10g) or when there is a significant risk of splashing or aerosol generation (e.g., during dissolution with sonication or heating), a face shield must be worn in addition to chemical splash goggles.[4][7] The face shield protects the entire face from direct contact.

Hand Protection: Preventing Dermal Exposure and Sensitization

To prevent skin irritation (H315) and potential systemic absorption, appropriate hand protection is critical.

  • Glove Type: Disposable nitrile gloves are the standard recommendation for incidental splash protection against a wide range of chemicals.[5]

  • Double Gloving: For all procedures involving the handling of solid 4-Bromo-5-iodopyridin-2-amine or its concentrated solutions, wearing two pairs of nitrile gloves is a field-proven best practice. This provides an additional barrier and allows for the safe removal of the outer glove immediately following a known or suspected contamination, without exposing the skin.[8]

  • Inspection and Replacement: Gloves must be inspected for tears or pinholes before each use. Contaminated gloves should be removed immediately using the proper technique to avoid skin contact and disposed of as hazardous waste.[9] Never reuse disposable gloves.

Body Protection: Minimizing Skin Contact

Protecting the body from accidental spills and contamination is a fundamental aspect of laboratory safety.

  • Laboratory Coat: A flame-resistant lab coat that is fully buttoned is required.[5] This provides a removable barrier to protect personal clothing and skin.

  • Appropriate Attire: Full-length pants and closed-toe, closed-heel shoes are mandatory.[5][10] This ensures no skin is exposed below the lab coat. Fabrics like polyester or acrylic should be avoided in favor of cotton or other natural fibers.[5]

Respiratory Protection: A Risk-Based Approach

Protection against respiratory irritation (H335) depends on the specific procedure being performed. Engineering controls, such as a certified chemical fume hood, are the primary method for controlling respiratory hazards.[5][10]

  • Working in a Fume Hood: All procedures involving the handling of solid 4-Bromo-5-iodopyridin-2-amine (e.g., weighing, transferring) or any procedure that could generate vapors or aerosols (e.g., heating, sonicating, vortexing solutions) must be performed inside a chemical fume hood.[9][10]

  • When a Respirator is Needed: In the rare event that these tasks must be performed outside of a fume hood, or if engineering controls are insufficient, respiratory protection is required. A NIOSH-approved N95 dust mask or a half-face respirator with P100 particulate filters is necessary when handling the powder.[7][11] Use of a respirator requires enrollment in your institution's respiratory protection program, which includes fit testing and training.[5]

Operational Plan: PPE for Specific Laboratory Tasks

The following table provides clear, step-by-step guidance for selecting PPE based on the specific task at hand. This approach ensures that the level of protection is always matched to the level of risk.

TaskEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection (Engineering Controls First)
Weighing Solid Compound Chemical Splash GogglesDouble Nitrile GlovesFully-Buttoned Lab CoatRequired: Perform in a chemical fume hood or ventilated balance enclosure. If unavailable, an N95 respirator is mandatory.[11]
Preparing Stock Solutions Chemical Splash GogglesDouble Nitrile GlovesFully-Buttoned Lab CoatRequired: Perform in a chemical fume hood.
Transferring Solutions Chemical Splash GogglesNitrile GlovesFully-Buttoned Lab CoatRecommended: Perform in a chemical fume hood or well-ventilated area.
Running Reactions Chemical Splash Goggles & Face Shield (if splash risk)Nitrile GlovesFully-Buttoned Lab CoatRequired: Perform in a chemical fume hood.
Cleaning Glassware Chemical Splash GogglesNitrile GlovesFully-Buttoned Lab CoatN/A (assuming glassware is pre-rinsed in a fume hood)

Procedural Guide: Donning, Doffing, and Disposal

The effectiveness of PPE is contingent upon its correct use.

Donning Sequence:

  • Put on lab coat and appropriate attire.

  • Put on inner pair of nitrile gloves.

  • Put on outer pair of nitrile gloves.

  • Put on respiratory protection (if required).

  • Put on chemical splash goggles.

  • Put on face shield (if required).

Doffing Sequence (to prevent cross-contamination):

  • Remove outer pair of gloves.

  • Remove face shield.

  • Remove lab coat.

  • Remove chemical splash goggles.

  • Remove inner pair of gloves.

  • Remove respirator (if used).

  • Wash hands thoroughly with soap and water.[9]

Disposal Plan: All disposable PPE that has been contaminated with 4-Bromo-5-iodopyridin-2-amine must be treated as hazardous waste.

  • Solid Waste: Contaminated gloves, wipes, and weighing papers should be placed in a designated, sealed, and clearly labeled hazardous waste container.[10][11]

  • Liquid Waste: Unused solutions should be collected in a labeled, sealed container for halogenated organic liquid waste.[10]

  • Do not dispose of this chemical or its contaminated materials in the regular trash or down the drain.[10][11] All disposal must comply with local, state, and federal regulations through a licensed environmental waste management service.[11]

Visualization: Respiratory Protection Decision Workflow

The following diagram outlines the critical decision-making process for selecting appropriate respiratory protection when handling 4-Bromo-5-iodopyridin-2-amine.

PPE_Decision_Tree start_node start_node decision_node decision_node action_node action_node final_node final_node start Start: Handling 4-Bromo-5-iodopyridin-2-amine is_solid Handling solid powder? start->is_solid is_aerosol Potential for dust or aerosol generation? is_solid->is_aerosol Yes well_vent Work in Well-Ventilated Area (Fume Hood Recommended) is_solid->well_vent No (in solution) weighing Weighing small quantities? is_aerosol->weighing No fume_hood Work in Chemical Fume Hood is_aerosol->fume_hood Yes weighing->fume_hood No (e.g., large transfer) resp_req Work in Fume Hood OR Wear N95/P100 Respirator weighing->resp_req Yes (e.g., in open lab)

Caption: Respiratory protection decision workflow for 4-Bromo-5-iodopyridin-2-amine.

References

  • PubChem. (n.d.). 2-Amino-5-bromo-3-iodopyridine. National Center for Biotechnology Information. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-3-bromo-5-iodopyridine. National Center for Biotechnology Information. Retrieved from [Link]

  • Princeton University Environmental Health and Safety. (n.d.). Section 6C: Protective Equipment. Retrieved from [Link]

  • Storemasta. (2025, July 2). Examples of PPE for Various Dangerous Goods Classes. Retrieved from [Link]

  • Canada Safety Training. (n.d.). PPE for Hazardous Chemicals. Retrieved from [Link]

  • University of Wyoming. (n.d.). 5-Bromo-2-Deoxyuridine (BrdU) Administration, Handling & Disposal. Retrieved from [Link]

  • PubChem. (n.d.). 5-Bromo-4-methoxypyridin-2-amine. National Center for Biotechnology Information. Retrieved from [Link]

Sources

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.